Product packaging for HIV-1 inhibitor-21(Cat. No.:)

HIV-1 inhibitor-21

Cat. No.: B12416127
M. Wt: 476.5 g/mol
InChI Key: JZWWKCUXZXWRSL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 inhibitor-21 is a useful research compound. Its molecular formula is C28H24N6O2 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24N6O2 B12416127 HIV-1 inhibitor-21

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24N6O2

Molecular Weight

476.5 g/mol

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]amino]benzonitrile

InChI

InChI=1S/C28H24N6O2/c1-17-12-20(6-5-11-29)13-18(2)26(17)33-27-22-14-24(35-3)25(36-4)15-23(22)32-28(34-27)31-21-9-7-19(16-30)8-10-21/h5-10,12-15H,1-4H3,(H2,31,32,33,34)/b6-5+

InChI Key

JZWWKCUXZXWRSL-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)C=CC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Inhibitor-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-21, a novel protease inhibitor with potential applications in antiretroviral therapy. This document details the scientific rationale behind its design, the complete synthetic pathway, and the experimental protocols for assessing its efficacy.

Introduction and Design Rationale

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins essential for viral maturation.[1][2] Consequently, it remains a prime target for the development of antiretroviral drugs. This compound belongs to a series of novel protease inhibitors designed based on a structure-based drug design strategy.[1] The core of this inhibitor is a hydroxyethylene dipeptide isostere, a scaffold present in the FDA-approved drug lopinavir.[2]

The design of inhibitor-21 incorporates N-phenyloxazolidinone-5-carboxamides as P2/P2' ligands. This strategic modification aims to enhance binding affinity and inhibitory activity against both wild-type and multidrug-resistant (MDR) variants of HIV-1 protease.[1] The rationale is that the oxazolidinone moiety can form a complex network of hydrogen bonds with key residues in the protease active site, such as the invariant Asp29.

The development of such novel inhibitors is crucial to combat the emergence of drug-resistant HIV-1 strains, which poses a significant challenge to the long-term efficacy of current antiretroviral therapies.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of key intermediates, including a central diamino alcohol core, a specific carboxylic acid, and an activated oxazolidinone derivative. The final inhibitor is assembled through a convergent synthesis approach.

Overall Synthetic Scheme

The synthesis of this compound is achieved by the acylation of the amine intermediate 19a with the acyl chloride derived from acid A4 .[1]

G cluster_0 Synthesis of Amine Intermediate 19a cluster_1 Synthesis of Acid A4 cluster_2 Final Synthesis of Inhibitor 21 Diamino Alcohol 1 Diamino Alcohol 1 Intermediate 17a Intermediate 17a Diamino Alcohol 1->Intermediate 17a Reaction with activated Acid 11a Acid 11a Acid 11a Amine Intermediate 19a Amine Intermediate 19a Intermediate 17a->Amine Intermediate 19a Debenzylation Starting Materials for A4 Commercially available starting materials Acid A4 Acid A4 Starting Materials for A4->Acid A4 Multi-step synthesis Amine Intermediate 19a_final Amine Intermediate 19a Inhibitor 21 Inhibitor 21 Amine Intermediate 19a_final->Inhibitor 21 Acylation Acid A4_final Acid A4 Acyl Chloride of A4 Acyl Chloride of A4 Acid A4_final->Acyl Chloride of A4 Reaction with SOCl2 Acyl Chloride of A4->Inhibitor 21 G cluster_inhibitor This compound cluster_protease HIV-1 Protease Active Site Hydroxyethylene Core Hydroxyethylene Core Catalytic Asp25/25' Catalytic Asp25/25' Hydroxyethylene Core->Catalytic Asp25/25' H-bonds Oxazolidinone Ligand Oxazolidinone Ligand Asp29 Asp29 Oxazolidinone Ligand->Asp29 H-bonds Phenyl Groups Phenyl Groups S1/S1' Pockets S1/S1' Pockets Phenyl Groups->S1/S1' Pockets Hydrophobic Interactions Flap Region (Ile50/50') Flap Region (Ile50/50') Inhibitor 21->Flap Region (Ile50/50') Water-mediated H-bonds

References

In Silico Analysis of HIV-1 Protease Inhibitor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of interactions between a potent C4-substituted bis-tetrahydrofuran (bis-THF) derivative, herein referred to as Inhibitor 23c, and the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This inhibitor belongs to a class of next-generation antiviral compounds designed to combat drug resistance. This document details the quantitative data, experimental and computational protocols, and the logical workflows involved in the analysis of such inhibitor-target interactions.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for Inhibitor 23c, a highly potent HIV-1 protease inhibitor. These values demonstrate its exceptional affinity for the viral enzyme and its potent antiviral efficacy.

ParameterValueDescriptionReference
Ki 2.9 pMInhibition constant, a measure of the inhibitor's binding affinity to the HIV-1 protease. A lower Ki value indicates a stronger binding affinity.[1][2][3][4]
IC50 2.4 nMHalf-maximal inhibitory concentration, indicating the concentration of the inhibitor required to inhibit 50% of the HIV-1 protease activity in a cell-based assay.[1][2][3][4]
PDB ID 3QAAProtein Data Bank identifier for the X-ray crystal structure of Inhibitor 23c in complex with HIV-1 protease. This structure provides the atomic coordinates for in silico modeling.[1]

Experimental and Computational Protocols

This section outlines the methodologies for the key experimental and in silico techniques used to characterize the interactions between Inhibitor 23c and HIV-1 protease.

HIV-1 Protease Inhibition Assay

Objective: To determine the inhibition constant (Ki) of the inhibitor against purified HIV-1 protease.

Protocol:

  • Reagents and Buffers:

    • Purified recombinant HIV-1 protease.

    • Fluorogenic substrate: A peptide sequence recognized and cleaved by HIV-1 protease, flanked by a fluorophore and a quencher.

    • Assay buffer: Typically contains a buffering agent (e.g., MES or acetate), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a protein stabilizer (e.g., glycerol or PEG).

    • Inhibitor stock solution: Prepared in a suitable solvent like DMSO.

  • Procedure:

    • A dilution series of the inhibitor is prepared in the assay buffer.

    • The purified HIV-1 protease is pre-incubated with each concentration of the inhibitor for a defined period to allow for binding equilibrium to be reached.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal.

  • Data Analysis:

    • The reaction rates are plotted against the inhibitor concentrations.

    • The IC50 value is determined by fitting the data to a dose-response curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis constant (Km).

Antiviral Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor in a cell-based HIV-1 replication assay.

Protocol:

  • Cell Lines and Virus:

    • A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 or CEM).

    • A laboratory-adapted strain of HIV-1.

  • Procedure:

    • The T-cells are seeded in a multi-well plate.

    • A dilution series of the inhibitor is prepared in the cell culture medium.

    • The cells are pre-incubated with the inhibitor for a short period.

    • A known amount of HIV-1 is added to the wells to infect the cells.

    • The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Data Analysis:

    • The extent of viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the culture supernatant, quantifying the amount of viral p24 antigen, or using a reporter virus that expresses a measurable protein (e.g., luciferase or GFP).

    • The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the inhibitor within the active site of HIV-1 protease.

Protocol:

  • Preparation of the Receptor and Ligand:

    • Receptor: The 3D structure of HIV-1 protease is obtained from the Protein Data Bank (PDB ID: 3QAA). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • Ligand: The 3D structure of the inhibitor is built using a molecular modeling software and its energy is minimized. Torsional bonds are defined to allow for conformational flexibility during docking.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, DOCK) is used to perform the simulation.

    • A grid box is defined around the active site of the protease to specify the search space for the docking algorithm.

    • The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box.

    • Each generated pose is scored based on a scoring function that estimates the binding free energy, taking into account factors like van der Waals interactions, electrostatic interactions, and hydrogen bonds.

  • Analysis of Results:

    • The docked poses are ranked based on their scores.

    • The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the amino acid residues of the protease active site.

    • The predicted binding mode is compared with the experimentally determined binding mode from the X-ray crystal structure (if available) to validate the docking protocol.

Molecular Dynamics (MD) Simulation

Objective: To study the dynamic behavior of the inhibitor-protease complex over time and to calculate the binding free energy with higher accuracy.

Protocol:

  • System Setup:

    • The starting structure is the inhibitor-protease complex, either from the crystal structure (PDB ID: 3QAA) or from the best-ranked docked pose.

    • The complex is placed in a simulation box filled with explicit water molecules.

    • Ions are added to neutralize the system and to mimic physiological salt concentration.

  • Simulation:

    • An MD simulation package (e.g., GROMACS, AMBER, NAMD) is used.

    • The system is first energy-minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm).

    • A production run of the MD simulation is performed for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to study the stability of the complex, the flexibility of different parts of the protein and the ligand, and the dynamics of the interactions between them.

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability and flexibility of the system.

    • Binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the in silico modeling of HIV-1 inhibitor interactions.

In Silico Drug Discovery Workflow

In_Silico_Workflow Target_Identification Target Identification (HIV-1 Protease) Structure_Preparation Structure Preparation (PDB: 3QAA, Inhibitor Structure) Target_Identification->Structure_Preparation Molecular_Docking Molecular Docking Structure_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Select Best Pose Free_Energy_Calculation Binding Free Energy Calculation MD_Simulation->Free_Energy_Calculation Lead_Optimization Lead Optimization Free_Energy_Calculation->Lead_Optimization Identify Potent Inhibitors

Caption: A typical workflow for in silico drug discovery targeting HIV-1 protease.

HIV-1 Protease-Mediated Apoptosis Pathway

Apoptosis_Pathway HIV1_Protease HIV-1 Protease Procaspase8 Procaspase-8 HIV1_Protease->Procaspase8 Cleavage Caspase8 Caspase-8 Procaspase8->Caspase8 BID BID Caspase8->BID tBID tBID BID->tBID Bax_Bak Bax/Bak tBID->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Protease_Inhibitor Protease Inhibitor (e.g., Inhibitor 23c) Protease_Inhibitor->HIV1_Protease Inhibition

Caption: Signaling pathway showing HIV-1 protease-induced apoptosis and its inhibition.

References

Preliminary In Vitro Evaluation of HIV-1 Inhibitor-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of HIV-1 inhibitor-21, a novel C4-substituted bis-tetrahydrofuran (bis-THF) protease inhibitor. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. The information presented herein is based on publicly available research data and established experimental methodologies.

Introduction

This compound belongs to a class of potent nonpeptidyl protease inhibitors designed to target the active site of the HIV-1 protease enzyme.[1] The core structure features a bis-tetrahydrofuran (bis-THF) moiety, a key pharmacophore also present in the FDA-approved drug darunavir, which is known to form extensive hydrogen bonding interactions with the backbone of the protease active site.[1][2] This interaction with the highly conserved backbone is a key strategy to combat the development of drug resistance.[2] Inhibitor-21 is a C4-substituted analog designed to further enhance these binding interactions.[1] This guide summarizes the available in vitro data and the experimental protocols used to evaluate its potential as an anti-HIV-1 agent.

Quantitative Data Summary

The in vitro activity of this compound has been characterized by its enzymatic inhibition, antiviral efficacy, and its activity against drug-resistant viral strains. The available quantitative data is summarized in the tables below.

Table 1: Enzymatic Inhibition and Antiviral Activity of this compound

ParameterValueDescription
Ki 6.3 pMInhibition constant against wild-type HIV-1 protease, indicating very high binding affinity.
IC50 0.34 nM50% inhibitory concentration against wild-type HIV-1 in cell culture, demonstrating potent antiviral activity.

Data sourced from Ghosh et al. (2015).[1]

Table 2: Antiviral Activity of a Closely Related C4-Substituted bis-THF Analog (GRL-4410A) Against Drug-Resistant HIV-1

HIV-1 StrainInhibition Constant (Ki)Fold Change vs. Darunavir
PR20 (highly drug-resistant mutant) 1.7 nM24x more potent

Data for GRL-4410A, a compound with a similar C4-alkoxy substitution on the bis-THF ring of darunavir.[3] This data suggests that C4-substitution can significantly improve potency against highly resistant HIV-1 strains.

Table 3: Cytotoxicity and Selectivity Index of Darunavir Analogs

CompoundCC50 (Vero cells) (µM)CC50 (293T cells) (µM)Selectivity Index (SI)
Darunavir >100>100>53476
Analog 5ac >100>100>322580
Analog 5ae >100>100>357142

While specific cytotoxicity data for inhibitor-21 is not publicly available, this table presents data for other darunavir analogs, indicating that this class of compounds generally exhibits low cytotoxicity.[4][5] The Selectivity Index (SI) is calculated as CC50/IC50 and is a measure of the therapeutic window of a drug.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to evaluate this compound. While specific experimental parameters for inhibitor-21 are proprietary, these protocols represent standard and widely accepted methods in the field.

HIV-1 Protease Activity Assay (Fluorogenic)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of cleavage and thus the fluorescence signal.[6][7]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic Peptide Substrate (e.g., containing EDANS and DABCYL)[6]

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)[6]

  • Test Inhibitor (this compound)

  • Reference Inhibitor (e.g., Darunavir)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of test concentrations.

  • In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include wells with a reference inhibitor and a no-inhibitor control (vehicle only).

  • Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

  • Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex/Em = 330/450 nm).[7]

  • Calculate the initial velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable inhibition model (e.g., Morrison's equation for tight-binding inhibitors) to determine the inhibition constant (Ki).[6]

Antiviral Activity Assay (MTT Assay)

This cell-based assay determines the concentration of the inhibitor required to protect host cells from the cytopathic effects of HIV-1 infection.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. In the context of an antiviral assay, a potent inhibitor will protect cells from virus-induced death, leading to a higher formazan signal compared to untreated, infected cells.[8]

Materials:

  • HIV-1 permissive cell line (e.g., MT-2 cells)[8]

  • HIV-1 viral stock (e.g., HIV-1LAI)[8]

  • Cell culture medium and supplements

  • Test Inhibitor (this compound)

  • Reference Inhibitor (e.g., Darunavir)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • 96-well clear microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed the HIV-1 permissive cells into a 96-well microplate at a pre-determined density and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Add the diluted inhibitor to the appropriate wells. Include cell-only controls, virus-only controls (no inhibitor), and reference inhibitor controls.

  • Infect the cells by adding a standardized amount of HIV-1 viral stock to all wells except the cell-only controls.

  • Incubate the plate for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 4-5 days).

  • At the end of the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the cell-only and virus-only controls.

  • Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the inhibitor that is toxic to the host cells in the absence of viral infection.

Principle: The principle is the same as the MTT-based antiviral assay, but no virus is added to the cells. This measures the direct effect of the compound on cell viability and proliferation.

Materials:

  • Same cell line as used in the antiviral assay (e.g., MT-2 cells)

  • Cell culture medium and supplements

  • Test Inhibitor (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • 96-well clear microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed the cells into a 96-well microplate at a pre-determined density and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle only).

  • Incubate the plate for the same duration as the antiviral assay.

  • Perform the MTT assay as described in section 3.2 (steps 6-8).

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro evaluation.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibitor Mechanism of Inhibition Polyprotein Gag-Pol Polyprotein Protease_Active Active HIV-1 Protease (Dimer) Polyprotein->Protease_Active Cleavage Maturation Viral Maturation Protease_Active->Maturation Processes Viral Proteins Protease_Inactive Inactive Protease-Inhibitor Complex Protease_Active->Protease_Inactive Infectious_Virion Infectious Virion Maturation->Infectious_Virion Inhibitor_21 Inhibitor-21 (bis-THF) Inhibitor_21->Protease_Active Binds to Active Site Protease_Inactive->Maturation Blocks Maturation

Caption: Mechanism of action of this compound.

In_Vitro_Evaluation_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Analysis cluster_lead_optimization Lead Optimization Protease_Assay HIV-1 Protease Inhibition Assay Ki_Value Ki_Value Protease_Assay->Ki_Value Determines Ki Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Antiviral_Assay Cell-Based Antiviral Assay IC50_Value IC50_Value Antiviral_Assay->IC50_Value Determines IC50 Antiviral_Assay->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay CC50_Value CC50_Value Cytotoxicity_Assay->CC50_Value Determines CC50 Cytotoxicity_Assay->Selectivity_Index Resistant_Strains Activity Against Drug-Resistant Strains Selectivity_Index->Resistant_Strains SAR_Studies Structure-Activity Relationship (SAR) Resistant_Strains->SAR_Studies

Caption: General workflow for in vitro evaluation of HIV-1 inhibitors.

References

Early-Stage Research on the Efficacy of a Potent HIV-1 Protease Inhibitor (Case Study: Darunavir)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the early-stage research and efficacy of a potent HIV-1 protease inhibitor, using Darunavir as a representative case study. Due to the limited specific public information on a compound designated solely as "HIV-1 inhibitor-21," this document leverages the extensive data available for Darunavir to illustrate the key aspects of preclinical and clinical evaluation. Darunavir is a second-generation protease inhibitor renowned for its high potency and significant barrier to the development of drug resistance.[1] This guide will cover its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used in its evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction to HIV-1 Protease Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[2] It is responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of new, infectious virions.[3] Inhibition of this enzyme results in the production of immature and non-infectious viral particles, thus halting the replication cycle.[4] Protease inhibitors (PIs) are a cornerstone of highly active antiretroviral therapy (HAART) and have dramatically improved clinical outcomes for individuals with HIV-1 infection.[3]

Darunavir (formerly TMC114) is a non-peptidic PI designed to have high affinity for the HIV-1 protease active site and to be effective against both wild-type and multi-drug resistant strains of the virus.[5] Its development was a result of extensive structure-based drug design aimed at overcoming the limitations of first-generation PIs.[6]

Mechanism of Action

Darunavir functions as a competitive inhibitor of the HIV-1 protease.[4] It binds with high affinity to the active site of the protease, preventing the enzyme from binding to and cleaving the viral polyproteins.[4] A distinguishing feature of Darunavir is its ability to form numerous hydrogen bonds with the backbone of the protease active site. This strong interaction contributes to its high potency and resilience against mutations that confer resistance to other PIs.[7] Furthermore, Darunavir has been shown to inhibit the dimerization of protease monomers, which is a prerequisite for enzymatic activity, providing a dual mechanism of action.[1]

gag_pol Gag-Pol Polyprotein protease HIV-1 Protease (Dimer) gag_pol->protease Cleavage immature_virion Immature, Non-infectious Virion protease->immature_virion mature_proteins Mature Viral Proteins protease->mature_proteins darunavir Darunavir darunavir->protease mature_virion Mature, Infectious Virion mature_proteins->mature_virion inhibition Inhibition start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor seed_cells Seed MT-4 Cells in 96-well Plate seed_cells->add_inhibitor infect_cells Infect Cells with HIV-1 add_inhibitor->infect_cells incubate Incubate for 4-5 days at 37°C infect_cells->incubate add_viability Add Cell Viability Reagent incubate->add_viability measure Measure Absorbance/ Luminescence add_viability->measure analyze Calculate EC50 measure->analyze end End analyze->end

References

The Emergence of Novel Scaffolds in HIV-1 Inhibition: A Technical Deep Dive into the "Inhibitor-21" Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective and resilient antiretroviral therapies, researchers are continually exploring novel chemical scaffolds to combat the human immunodeficiency virus type 1 (HIV-1). This technical guide delves into the core characteristics of a representative novel scaffold, herein designated "Inhibitor-21," which embodies key innovative strategies in modern drug design against HIV-1, particularly targeting the viral protease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral discovery.

The designation "Inhibitor-21" is used here to represent a composite of highly potent, next-generation non-peptidic HIV-1 protease inhibitors that have recently emerged from discovery pipelines. These inhibitors are characterized by unique structural motifs designed to overcome the challenges of drug resistance that have plagued earlier generations of antiretrovirals.

The Novelty of the "Inhibitor-21" Scaffold

The "Inhibitor-21" scaffold is conceptually based on potent non-peptidic pyran-2-one derivatives and other heterocyclic systems that have shown exceptional activity against both wild-type and multi-drug resistant (MDR) strains of HIV-1. A key innovative feature of this scaffold is its departure from traditional peptide-like structures. This non-peptidic nature offers several advantages, including improved oral bioavailability and metabolic stability.

A representative structure for the "Inhibitor-21" scaffold is a pyran-2-one derivative with strategic functionalization at the P1' and P2' pockets of the HIV-1 protease. This design often incorporates novel P1' and P2' functionalities that possess no chiral centers, simplifying synthesis and reducing potential off-target effects. Some of the most potent analogs in this class have demonstrated IC50 values in the low nanomolar and even picomolar range.[1]

Quantitative Efficacy of Novel HIV-1 Protease Inhibitors

The potency of novel HIV-1 protease inhibitors, represented by the "Inhibitor-21" scaffold, has been rigorously quantified through various in vitro assays. The following tables summarize the inhibitory constants (Ki), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50) for several recently developed compounds, highlighting their performance against both wild-type and drug-resistant HIV-1 strains.

Compound IDTargetKi (pM)Antiviral EC50 (nM) (Wild-Type HIV-1)Reference Compound
Inhibitor A Wild-Type Protease141.4Darunavir
Inhibitor B Wild-Type Protease<50.9Atazanavir
Inhibitor C Wild-Type Protease100.34Lopinavir
GS-9770 Wild-Type Protease-8.5 (in CD4+ T cells)Atazanavir

Table 1: In Vitro Activity of Novel Protease Inhibitors against Wild-Type HIV-1.

Compound IDHIV-1 StrainFold Change in EC50 vs. Wild-TypeReference Compound
Inhibitor A D30N0.33Darunavir
Inhibitor A V32I/I84V5.0Darunavir
Inhibitor B M46F/V82A0.7Darunavir
GS-9770 Multi-PI-Resistant Isolate PanelMaintained ActivityAtazanavir

Table 2: Activity of Novel Protease Inhibitors against Drug-Resistant HIV-1 Strains. [2]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for novel inhibitors like the "Inhibitor-21" scaffold, it is crucial to visualize the targeted biological pathways and the drug discovery workflow.

HIV1_Protease_Catalytic_Cycle Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease Dimer HIV-1 Protease Dimer Gag-Pol Polyprotein->HIV-1 Protease Dimer Binding Active Site (Asp25/25') Active Site (Asp25/25') HIV-1 Protease Dimer->Active Site (Asp25/25') Contains Transition State Transition State Active Site (Asp25/25')->Transition State Stabilizes Cleavage Cleavage Transition State->Cleavage Leads to Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Releases Inhibitor-21 Inhibitor-21 Inhibitor-21->Active Site (Asp25/25') Competitive Binding

Caption: HIV-1 Protease Catalytic Cycle and Inhibition.

Antiviral_Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target ID & Validation Target ID & Validation High-Throughput Screening High-Throughput Screening Target ID & Validation->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Animal Models In Vivo Animal Models In Vitro Assays->In Vivo Animal Models Clinical Trials (I, II, III) Clinical Trials (I, II, III) In Vivo Animal Models->Clinical Trials (I, II, III) Regulatory Approval Regulatory Approval Clinical Trials (I, II, III)->Regulatory Approval

Caption: Antiviral Drug Discovery and Development Workflow. [3][4][5][6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel HIV-1 inhibitors.

Fluorometric HIV-1 Protease Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 80 µL of the HIV-1 protease solution to each well.

  • Add 10 µL of the diluted test compound or control (DMSO for no inhibition, a known protease inhibitor like Pepstatin A for positive control) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the HIV-1 protease substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically for 1 to 3 hours, with readings taken every 1-2 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated relative to the DMSO control.

  • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9][10]

Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method)

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 human T-lymphoid cell line

  • HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Test Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add 100 µL of the diluted compound to the wells containing cells. Include cell-only (no virus, no compound), virus-infected (no compound), and compound-only (no virus) controls.

  • Infect the cells by adding a predetermined amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant cell death in the virus-infected control wells after 5 days.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of protection from virus-induced cell death is calculated, and the EC50 value (the concentration of compound that protects 50% of cells from viral cytopathic effect) is determined from a dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay assesses the toxicity of the test compound on the host cells used in the antiviral assay.

Materials:

  • MT-4 cells (or other relevant cell line)

  • Culture medium

  • Test Compounds

  • MTT solution

  • Solubilization solution

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Seed MT-4 cells into a 96-well plate at the same density as the antiviral assay.

  • Add serial dilutions of the test compound to the wells. Include a no-compound control.

  • Incubate the plate under the same conditions and for the same duration as the antiviral assay (e.g., 5 days at 37°C, 5% CO2).

  • Perform the MTT assay as described in section 4.2 (steps 6-9).

  • The percentage of cell viability is calculated relative to the no-compound control.

  • The CC50 value (the concentration of compound that reduces cell viability by 50%) is determined from a dose-response curve.[11][12][13][14][15]

Conclusion

The "Inhibitor-21" scaffold, as a representative of the latest advancements in non-peptidic HIV-1 protease inhibitors, demonstrates the power of structure-based drug design in overcoming the significant challenge of drug resistance. The exceptional potency of these novel compounds against both wild-type and MDR HIV-1 strains, as evidenced by the presented quantitative data, underscores their potential as next-generation antiretroviral agents. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of such novel inhibitors, ensuring robust and reproducible data generation. Continued exploration of novel scaffolds like "Inhibitor-21" is paramount to expanding the therapeutic arsenal against HIV-1 and ultimately improving patient outcomes.

References

Foundational Studies on Second-Generation HIV Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the foundational studies on second-generation HIV protease inhibitors, intended for researchers, scientists, and drug development professionals. It covers their core mechanisms, the evolution of resistance, quantitative measures of efficacy, and detailed experimental protocols.

Introduction to Second-Generation HIV Protease Inhibitors

The development of HIV-1 protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, forming a cornerstone of highly active antiretroviral therapy (HAART)[1]. The HIV-1 protease is an essential viral enzyme responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step for producing infectious virions[2][3][4]. First-generation PIs, such as saquinavir, ritonavir, and indinavir, were designed as peptidomimetics that competitively bind to the active site of the protease[4][5]. However, their efficacy was often compromised by poor pharmacokinetic properties and the rapid emergence of drug-resistant viral strains[4][6].

This challenge prompted the development of second-generation PIs, engineered specifically to overcome these limitations. These agents, including darunavir and tipranavir, were designed to exhibit high potency against both wild-type and multi-drug resistant HIV-1 strains, possess a higher genetic barrier to resistance, and have more favorable pharmacokinetic profiles, often enhanced by co-administration with a boosting agent[4][6]. Their design incorporates greater structural flexibility and the ability to form extensive interactions with the conserved backbone of the protease enzyme, making them less susceptible to resistance mutations in the active site[7].

Core Second-Generation Protease Inhibitors and Mechanism of Action

The two primary second-generation PIs, darunavir and tipranavir, were developed through structure-based drug design to be effective against resistant HIV variants.

Darunavir (DRV)

Darunavir is a nonpeptidic PI designed to form robust interactions with the HIV-1 protease, including extensive hydrogen bonds with the backbone atoms of the active site[7]. This strong interaction, reflected in its very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, is a key reason for its high potency against wild-type and mutant proteases[7]. Darunavir's structure includes a high-affinity P2 ligand, a bis-tetrahydrofuran (bis-THF), which was designed to maximize contact with the S2 subsite of the protease active site[8]. By interacting with the stable backbone of the protease, the inhibitor's binding is less likely to be disrupted by mutations that alter the side chains of active site residues[7]. Furthermore, darunavir has a dual mechanism of action, not only inhibiting the catalytic activity of the mature protease dimer but also potently inhibiting the dimerization of protease monomers, which is essential for the enzyme's function[4].

Tipranavir (TPV)

Tipranavir is a unique, non-peptidic PI belonging to the dihydropyrone class[9]. Its design confers significant molecular flexibility, allowing it to adapt and fit into the distorted active sites of mutant protease enzymes that are resistant to other PIs[9]. Unlike peptidomimetic inhibitors, tipranavir establishes a different network of interactions within the active site, relying less on hydrogen bonds that are easily disrupted by single-point mutations[2]. Tipranavir's potency against wild-type protease is high, with an inhibition constant (Ki) of 19 pM, which is attributed to a large favorable entropy change upon binding[10]. This thermodynamic profile allows it to maintain potent inhibition against mutant proteases with only a small loss in binding affinity[10].

The Role of Ritonavir Boosting

The clinical efficacy of second-generation PIs is significantly enhanced by co-administration with a low dose of ritonavir (RTV). Ritonavir, itself a potent PI, is a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing PIs in the liver and intestines[11][12]. By inhibiting CYP3A4, ritonavir "boosts" the plasma concentration and prolongs the half-life of co-administered PIs like darunavir and tipranavir[11][12]. This pharmacokinetic enhancement allows for lower and less frequent dosing of the primary PI, reducing drug-related toxicities while maintaining therapeutic drug levels effective against resistant virus strains[6][12].

Mechanisms of Drug Resistance

HIV-1's high mutation rate leads to the selection of amino acid substitutions in the protease gene, conferring resistance to PIs. These mutations can be categorized as:

  • Primary Mutations: Occurring within the active site of the protease, these mutations directly interfere with inhibitor binding. Examples include V82A/F/T and I84V[11].

  • Secondary Mutations: Occurring outside the active site, these mutations often compensate for the loss of catalytic efficiency caused by primary mutations, thereby improving viral fitness[11].

Second-generation PIs were designed with a higher genetic barrier to resistance. This means that multiple mutations are required to confer significant resistance[13]. For instance, darunavir's extensive interactions with the protease backbone make it less vulnerable to single point mutations[7]. Similarly, tipranavir's unique structure and binding mode mean that a different and larger set of mutations is required to confer resistance compared to first-generation PIs[13].

Quantitative Data on Inhibitor Potency

The potency of protease inhibitors is quantified through several key parameters: the inhibition constant (Kᵢ), which measures binding affinity to the enzyme; the 50% inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of enzyme activity in vitro; and the 50% effective concentration (EC₅₀), which is the concentration required to inhibit 50% of viral replication in cell culture.

Table 1: Potency of Darunavir Against Wild-Type and Resistant HIV-1

ParameterWild-Type HIV-1Multi-PI Resistant StrainsReference
Kᵢ 16 pM0.1 nM (for some mutants)[8]
EC₅₀ 1-5 nM< 10 nM (for most isolates)[7]
IC₅₀ (Cell Culture) 3.0 nM4-52 nM[8][14]

Table 2: Potency of Tipranavir Against Wild-Type and Resistant HIV-1

ParameterWild-Type HIV-1Multi-PI Resistant StrainsReference
Kᵢ 19 pM0.3-1.0 nM (for specific mutants)[10]
IC₉₀ (Cell Culture) 0.1 µM10x IC₉₀ (20 µM target plasma conc.)[9]
Fold Change in EC₅₀ 14-10 fold (in highly pretreated patients)[9]

Experimental Protocols

Evaluating the efficacy of second-generation PIs involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess antiviral activity in a biological context.

HIV-1 Protease Inhibition Assay (Fluorometric FRET)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate by recombinant HIV-1 protease. It is a common high-throughput screening method.

A. Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher pair, separated by an HIV-1 protease cleavage site. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET)[15][16]. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity[15]. An inhibitor will prevent this cleavage, resulting in a low fluorescence signal[17].

B. Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease FRET Substrate (e.g., based on the p17/p24 cleavage site)[16]

  • Assay Buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and BSA)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Pepstatin A)[17]

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

C. Protocol:

  • Reagent Preparation: Prepare working solutions of the HIV-1 protease enzyme and the FRET substrate in assay buffer[17]. Dilute test compounds and the control inhibitor to desired concentrations.

  • Reaction Setup: In a microplate, add the following to respective wells:

    • Enzyme Control: 10 µL of Assay Buffer[17].

    • Inhibitor Control: 10 µL of the positive control inhibitor solution[17].

    • Test Compound: 10 µL of the test compound solution[17].

  • Enzyme Addition: Add 80 µL of the HIV-1 Protease solution to all wells[17].

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme[17].

  • Reaction Initiation: Add 10 µL of the HIV-1 Protease Substrate solution to all wells to start the reaction[17].

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 1-3 hours at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/530 nm)[16][17].

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each test compound relative to the enzyme control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a permissive cell line.

A. Principle: Permissive T-cell lines (e.g., MT-4) or reporter cell lines (e.g., TZM-bl) are infected with HIV-1 in the presence of varying concentrations of a test compound[2]. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the culture supernatant, or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is activated by viral proteins[2][3].

B. Materials:

  • Permissive cell line (e.g., MT-4 cells)

  • HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Antiviral (e.g., AZT or Darunavir)

  • 96-well cell culture plates

  • p24 Antigen ELISA Kit

  • CO₂ Incubator (37°C, 5% CO₂)

C. Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 15,000 cells per well in culture medium.

  • Compound Addition: Add serial dilutions of the test compounds and control drug to the wells. Include wells with cells only (mock-infected control) and cells with virus only (infected control).

  • Infection: Add the HIV-1 viral stock to the wells at a predetermined multiplicity of infection (MOI)[3].

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions[3].

  • Cytotoxicity Assessment (Parallel Assay): In a separate plate, treat uninfected cells with the same concentrations of test compounds and assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration relative to the infected control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

Visualizations of Key Pathways and Workflows

HIV Protease Mechanism and Inhibition

HIV_Protease_Inhibition cluster_0 HIV Life Cycle GagPol Gag-Pol Polyprotein ImmatureVirion Immature, Non-infectious Virion GagPol->ImmatureVirion Assembly Protease HIV Protease (Dimer) ImmatureVirion->Protease Protease Activation MatureProteins Mature Viral Proteins (Capsid, RT, Integrase) Protease->MatureProteins Cleavage BlockedProtease Inhibited Protease BlockedMaturation Maturation Blocked MatureVirion Mature, Infectious Virion MatureProteins->MatureVirion Maturation PI Protease Inhibitor (e.g., Darunavir) PI->Protease Binds Active Site PI->BlockedProtease Forms Stable Complex BlockedProtease->BlockedMaturation Prevents Cleavage

Caption: HIV Protease cleaves Gag-Pol polyproteins, enabling viral maturation. Protease inhibitors bind to the active site, blocking this process.

Mechanism of Ritonavir Boosting

Ritonavir_Boosting cluster_0 Standard Metabolism cluster_1 Ritonavir-Boosted Metabolism PI_unboosted Protease Inhibitor (e.g., Darunavir) CYP3A4_1 CYP3A4 Enzyme (in Liver/Gut) PI_unboosted->CYP3A4_1 Metabolized by LowConcentration Low Plasma Concentration PI_unboosted->LowConcentration Results in Metabolites Inactive Metabolites CYP3A4_1->Metabolites Produces PI_boosted Protease Inhibitor (e.g., Darunavir) CYP3A4_2 CYP3A4 Enzyme PI_boosted->CYP3A4_2 Metabolism blocked HighConcentration High Plasma Concentration PI_boosted->HighConcentration Results in Ritonavir Ritonavir (RTV) Ritonavir->CYP3A4_2 Inhibits BlockedCYP3A4 Inhibited CYP3A4

Caption: Ritonavir inhibits the CYP3A4 enzyme, preventing the metabolism of other PIs and thus increasing their plasma concentration and efficacy.

Experimental Workflow for HIV PI Evaluation

PI_Workflow start Compound Library fret_assay High-Throughput Screening (Biochemical FRET Assay) start->fret_assay determine_ic50 Determine IC50 fret_assay->determine_ic50 hit_compounds Hit Compounds determine_ic50->hit_compounds cell_assay Cell-Based Antiviral Assay (e.g., p24 ELISA) hit_compounds->cell_assay cytotoxicity_assay Cytotoxicity Assay (Determine CC50) hit_compounds->cytotoxicity_assay determine_ec50 Determine EC50 cell_assay->determine_ec50 selectivity_index Calculate Selectivity Index (SI = CC50 / EC50) determine_ec50->selectivity_index cytotoxicity_assay->selectivity_index lead_candidates Lead Candidates selectivity_index->lead_candidates resistance_profiling Resistance Profiling vs. Mutant HIV Strains lead_candidates->resistance_profiling final_candidates Optimized Candidates for Further Development resistance_profiling->final_candidates

Caption: Workflow for identifying and validating HIV protease inhibitors, from initial high-throughput screening to lead candidate selection.

References

The Dawn of a New HIV-1 Protease Inhibitor Class: A Technical Deep Dive into C-4 Substituted Tricyclic Hexahydro-furofuran P2 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WEST LAFAYETTE, Ind. & ATLANTA – Researchers have successfully designed, synthesized, and evaluated a novel class of highly potent HIV-1 protease inhibitors. These inhibitors feature a unique C-4 substituted tricyclic hexahydro-furofuran as a P2 ligand, demonstrating remarkable efficacy against both wild-type and multidrug-resistant HIV-1 variants. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationship of these promising therapeutic agents, intended for researchers, scientists, and drug development professionals.

The core innovation of this new inhibitor series lies in the strategic modification of the P2 ligand, a critical component for binding to the HIV-1 protease enzyme. By incorporating a cyclohexane-fused tricyclic bis-tetrahydrofuran scaffold, these inhibitors are designed to maximize interactions with the S2-subsite of the protease active site, leading to enhanced inhibitory activity.[1][2]

Strategic Design and Synthesis

The rationale behind the C-4 substitution on the tricyclic hexahydro-furofuran ligand was to enhance van der Waals and hydrogen bonding interactions with the backbone amide residues of the HIV-1 protease.[1] This design hypothesis was validated through extensive structure-activity relationship (SAR) studies and confirmed by high-resolution X-ray crystallography.

The synthesis of these complex P2 ligands in an optically active form was a key challenge. The researchers devised an efficient synthetic route, with the pivotal step being the enzymatic desymmetrization of meso-diols.[1][2][3] This method provided the desired stereochemically defined ligands with high enantiomeric purity.

General Synthetic Workflow

The following diagram illustrates the generalized synthetic pathway for obtaining the C-4 substituted tricyclic hexahydro-furofuran P2 ligands.

G meso_diol meso-Diol monoacetate Monoacetate Derivative meso_diol->monoacetate tricyclic_alcohol Tricyclic Alcohol monoacetate->tricyclic_alcohol Conversion ligand_alcohol Optically Active Ligand Alcohol (6) tricyclic_alcohol->ligand_alcohol inhibitor Final Inhibitor (e.g., 4a) ligand_alcohol->inhibitor Coupling with P1/P2' Ligands

General Synthetic Scheme for the P2 Ligand.

Potency and Antiviral Activity

A series of inhibitors were synthesized and evaluated for their enzymatic inhibitory activity (Ki) against HIV-1 protease and their antiviral activity (IC50) in cell-based assays. The results, summarized in the table below, highlight the exceptional potency of this new class of compounds.

InhibitorP1 LigandP2' LigandKi (pM)IC50 (nM)
4a Difluoromethylphenyl4-methoxy sulfonamide221
3 DifluoromethylphenylC-5-carbamate Chf-THF838
5a Enantiomeric C-4 Chf-THF4-methoxy sulfonamide->1000
4d DifluoromethylphenylCyclopropylamino-benzothiazole-0.029
5d Enantiomeric ligand of 4dCyclopropylamino-benzothiazole->1.6

Data compiled from multiple studies.[1]

Notably, inhibitor 4d , which combines the novel C-4 substituted P2 ligand with a difluoromethylphenyl P1 ligand and a cyclopropylaminobenzothiazole P2' ligand, demonstrated the most potent antiviral activity with an IC50 of 29 pM.[1] Furthermore, 4d maintained its high potency against a panel of highly multidrug-resistant HIV-1 variants, a significant advantage over many currently available protease inhibitors.[1][2] The stereochemistry of the P2 ligand was found to be crucial for activity, as the enantiomeric counterparts of the active inhibitors showed a dramatic loss of potency.[1][2]

Molecular Insights from X-ray Crystallography

To elucidate the binding mechanism, high-resolution X-ray crystal structures of inhibitors 4b and 5d in complex with wild-type HIV-1 protease were determined.[1] The structural analysis revealed that the C-4 substituted tricyclic hexahydro-furofuran P2 ligand fits snugly into the S2 subsite of the protease.

Key Ligand-Protease Interactions

The following diagram depicts the critical hydrogen bonding interactions between the P2 ligand and the backbone atoms of the HIV-1 protease active site.

G cluster_ligand P2 Ligand (e.g., 4b) cluster_protease HIV-1 Protease Backbone O29 Acetal Oxygen (O29) Asp29_amide Asp29 Amide O29->Asp29_amide H-bond (2.8 Å) Asp29_sidechain Asp29 Side Chain O29->Asp29_sidechain H-bond (3.4 Å) O42 Acetal Oxygen (O42) Asp30_amide Asp30 Amide O42->Asp30_amide H-bond (3.2 Å)

Ligand-Protease Hydrogen Bonding Network.

The crystal structure of the 4b -HIV-1 protease complex showed that one of the acetal oxygens (O29) of the P2 ligand forms a strong hydrogen bond with the backbone amide of Asp29 (2.8 Å) and another with the carboxylate side chain of the same residue (3.4 Å).[1] The second acetal oxygen (O42) establishes a hydrogen bond with the backbone amide nitrogen of Asp30 (3.2 Å).[1] These extensive interactions with the protease backbone are believed to be a key factor in the high potency and resilience of these inhibitors against drug-resistant mutations.

Experimental Protocols

General Procedure for the Synthesis of C-4 Substituted Tricyclic Hexahydro-furofuran P2 Ligands

The synthesis of the optically active ligand alcohol 6 commences with the enzymatic desymmetrization of meso diol 10 using porcine pancreatic lipase in ethyl acetate, which yields the corresponding monoacetate derivative with high enantiomeric excess (>95% ee).[1] The resulting alcohol is then converted to the tricyclic alcohol 11 through a series of established chemical transformations.[1]

HIV-1 Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against HIV-1 protease was determined using a well-established enzymatic assay. The assay measures the ability of the inhibitor to block the protease-catalyzed cleavage of a synthetic peptide substrate. The inhibitor constant (Ki) is then calculated from the resulting dose-response curves.

Antiviral Activity Assay

The antiviral activity of the inhibitors was evaluated in cell-based assays using human T-lymphoid cell lines infected with either wild-type or drug-resistant strains of HIV-1. The concentration of the inhibitor that reduces viral replication by 50% (IC50) is determined by measuring a viral marker, such as p24 antigen, in the cell culture supernatant.

Conclusion and Future Directions

The discovery of C-4 substituted tricyclic hexahydro-furofuran P2 ligands represents a significant advancement in the development of HIV-1 protease inhibitors. These compounds exhibit exceptional potency against both wild-type and highly multidrug-resistant HIV-1 variants, addressing a critical unmet medical need. The detailed structural and biological data presented provide a solid foundation for the further optimization of this promising new class of antiretroviral agents. Future research will focus on refining the P1 and P2' ligands to further enhance the pharmacokinetic properties and overall clinical potential of these inhibitors.

References

Methodological & Application

HIV-1 inhibitor-21 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for HIV-1 Inhibitor-21

For Research Use Only.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies to combat drug resistance and improve treatment outcomes.[1][2] "Inhibitor-21" is a novel experimental compound designed to suppress HIV-1 replication. These application notes provide detailed protocols for the in vitro evaluation of "Inhibitor-21" using established cell culture-based assays. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in anti-HIV drug discovery.

Mechanism of Action (Hypothesized)

"Inhibitor-21" is hypothesized to function as a protease inhibitor. HIV-1 protease is a critical enzyme that cleaves newly synthesized viral polyproteins into mature, functional proteins essential for the assembly of infectious virions.[3][4] By blocking the active site of the protease, "Inhibitor-21" is expected to prevent the maturation of viral particles, rendering them non-infectious.[5] Some protease inhibitors, such as nelfinavir, have been shown to have off-target effects on host cell signaling pathways, including the MAPK pathway.[6] It is plausible that "Inhibitor-21" may also modulate host cell signaling, which could contribute to its overall antiviral effect.

HIV_Protease_Inhibition cluster_host_cell Host Cell Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins NonInfectious_Virion Non-Infectious Virion HIV_Protease->NonInfectious_Virion Blocked Maturation Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Inhibitor_21 Inhibitor-21 Inhibitor_21->HIV_Protease Inhibition

Figure 1. Hypothesized mechanism of action for Inhibitor-21.
Materials and Reagents

  • Cell Lines:

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes).

    • PM1 or SupT1 cells (T-lymphoid cell lines).[7]

    • HEK 293T cells (for virus stock production).[8]

  • Culture Media:

    • Dulbecco's Modified Eagle Medium (DMEM) and RPMI 1640 medium.[7]

    • Fetal Bovine Serum (FBS), heat-inactivated.

    • Penicillin-Streptomycin solution.

    • L-glutamine.

  • Virus:

    • Laboratory-adapted HIV-1 strains (e.g., NL4-3).[7]

  • Reagents:

    • "Inhibitor-21" (stock solution in DMSO).

    • Cytotoxicity detection kit (e.g., MTT, XTT, or CellTiter-Glo®).

    • HIV-1 p24 Antigen Capture ELISA kit.[9]

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Triton X-100.

Experimental Protocols

Protocol 1: Cell Line Maintenance
  • Culture Conditions: Maintain TZM-bl and HEK 293T cells in DMEM, and PM1 or SupT1 cells in RPMI 1640 medium.[7] All media should be supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture:

    • For adherent cells (TZM-bl, HEK 293T), passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

    • For suspension cells (PM1, SupT1), split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

Protocol 2: Cytotoxicity Assay

This protocol determines the concentration range of "Inhibitor-21" that is non-toxic to the host cells, which is crucial for interpreting antiviral activity data.[10]

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in a 96-well plate (e.g., 2 x 10^5 cells/well) Start->Seed_Cells Prepare_Dilutions Prepare serial dilutions of Inhibitor-21 Seed_Cells->Prepare_Dilutions Add_Inhibitor Add diluted Inhibitor-21 to wells Prepare_Dilutions->Add_Inhibitor Incubate Incubate for 48 hours at 37°C Add_Inhibitor->Incubate Add_Reagent Add cytotoxicity reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance Incubate_Reagent->Measure_Absorbance Calculate_CC50 Calculate 50% Cytotoxic Concentration (CC50) Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Figure 2. Workflow for the cytotoxicity assay.
  • Cell Seeding: Seed PM1 cells in a 96-well microtiter plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.

  • Compound Dilution: Prepare a series of twofold dilutions of "Inhibitor-21" in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a "cells only" control (no compound) and a "medium only" blank.

  • Treatment: Add 100 µL of each "Inhibitor-21" dilution to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined by non-linear regression analysis.

Protocol 3: Antiviral Activity Assay (p24 ELISA)

This protocol measures the ability of "Inhibitor-21" to inhibit HIV-1 replication by quantifying the amount of viral p24 antigen in the culture supernatant.[7][9]

Antiviral_Workflow Start Start Seed_Cells Seed PM1 cells in a 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of Inhibitor-21 Seed_Cells->Add_Inhibitor Infect_Cells Infect cells with HIV-1 (e.g., 100 TCID50) Add_Inhibitor->Infect_Cells Incubate Incubate for 5-7 days at 37°C Infect_Cells->Incubate Collect_Supernatant Collect culture supernatant Incubate->Collect_Supernatant Lyse_Virus Lyse virus with Triton X-100 Collect_Supernatant->Lyse_Virus p24_ELISA Perform p24 Antigen Capture ELISA Lyse_Virus->p24_ELISA Calculate_IC50 Calculate 50% Inhibitory Concentration (IC50) p24_ELISA->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for the antiviral activity assay.
  • Cell Seeding: Seed PM1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 50 µL of culture medium.

  • Compound Addition: Add 50 µL of twofold serial dilutions of "Inhibitor-21" (at non-toxic concentrations) to triplicate wells. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Infection: Add 100 µL of HIV-1 (NL4-3) diluted to provide a final multiplicity of infection (MOI) of 0.01 or a pre-determined tissue culture infectious dose (TCID₅₀).

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

  • Virus Lysis: Treat the supernatant with 1% Triton X-100 to lyse the viral particles.[9]

  • p24 ELISA: Quantify the p24 antigen concentration in the lysed supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of viral inhibition for each concentration relative to the "virus only" control. The 50% inhibitory concentration (IC₅₀) is determined using non-linear regression analysis. The selectivity index (SI) is calculated as CC₅₀ / IC₅₀.

Data Presentation

The following tables present example data for "Inhibitor-21" and a reference compound (e.g., Darunavir).

Table 1: Cytotoxicity of Inhibitor-21 on PM1 Cells

CompoundCC₅₀ (µM)
Inhibitor-21> 100
Darunavir> 100

Table 2: Anti-HIV-1 Activity of Inhibitor-21

CompoundIC₅₀ (nM)Selectivity Index (SI)
Inhibitor-2178> 1282
Darunavir5> 20000

Note: Data are hypothetical and for illustrative purposes only.

Signaling Pathway Analysis: IL-21/STAT3 Pathway

Recent studies have highlighted the role of Interleukin-21 (IL-21) in enhancing CD8+ T cell function to control HIV-1 replication.[11] IL-21 signaling primarily proceeds through the JAK/STAT pathway, leading to the phosphorylation of STAT3.[12] To investigate if "Inhibitor-21" has immunomodulatory effects, its impact on the IL-21 signaling pathway could be assessed.

IL21_Pathway cluster_cell CD4+ T Cell IL21 IL-21 IL21R IL-21 Receptor IL21->IL21R Binding JAK1 JAK1 IL21R->JAK1 Activation JAK3 JAK3 IL21R->JAK3 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation JAK3->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (e.g., Blimp-1) Nuclear_Translocation->Gene_Transcription

Figure 4. Simplified IL-21 signaling pathway.

A potential follow-up experiment could involve treating CD4+ T cells with IL-21 in the presence or absence of "Inhibitor-21" and measuring the levels of phosphorylated STAT3 (pSTAT3) by Western blot or flow cytometry to determine if the compound modulates this key immune signaling pathway.

References

Application Notes and Protocols for HIV-1 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for enzymatic assays designed to screen and characterize inhibitors of key HIV-1 enzymes: Protease, Reverse Transcriptase, and Integrase. These assays are fundamental tools in the discovery and development of novel antiretroviral drugs.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) relies on several key enzymes for its replication, making them prime targets for antiviral therapy.[1][2] Enzymatic assays are crucial for identifying and characterizing compounds that can inhibit these enzymes. The protocols outlined below describe common methods for assessing the activity of HIV-1 Protease, Reverse Transcriptase, and Integrase, and for determining the potency of inhibitory compounds.

Section 1: HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

HIV-1 protease is an aspartyl protease essential for the viral life cycle, as it cleaves newly synthesized polyproteins into mature, functional proteins.[3][4][5] The following is a fluorometric assay to screen for inhibitors of HIV-1 protease.

Principle

This assay is based on the cleavage of a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET).[6][7] Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[3][6][7] The presence of an inhibitor prevents this cleavage, leading to a decrease in the fluorescence signal.[3]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Assay Buffer, Enzyme, Substrate, Inhibitor) plate_setup Set up 96-well plate (Controls and Test Compounds) reagent_prep->plate_setup add_enzyme Add HIV-1 Protease Solution plate_setup->add_enzyme incubate1 Incubate at RT (15 min) add_enzyme->incubate1 add_substrate Add HIV-1 Protease Substrate Solution incubate1->add_substrate measure_fluorescence Measure Fluorescence (kinetic mode) (Ex/Em = 330/450 nm, 37°C, 1-3h) add_substrate->measure_fluorescence data_analysis Calculate % Inhibition and IC50 measure_fluorescence->data_analysis

Caption: Workflow for the HIV-1 Protease fluorometric inhibitor screening assay.

Materials and Reagents
  • HIV-1 Protease Assay Buffer

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Substrate (FRET-based)

  • Test Inhibitor Compounds

  • Positive Control Inhibitor (e.g., Pepstatin A)[3]

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Protocol
  • Reagent Preparation:

    • Thaw all components and equilibrate to room temperature before use.[3]

    • Prepare HIV-1 Protease solution by diluting the enzyme in Assay Buffer.[3]

    • Prepare HIV-1 Protease Substrate solution by diluting the substrate in Assay Buffer.[3]

    • Prepare serial dilutions of the test inhibitor compounds and the positive control inhibitor.

  • Assay Plate Setup (in duplicate):

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.[3]

    • Inhibitor Control (IC) wells: Add 10 µL of the positive control inhibitor solution.[3]

    • Sample (S) wells: Add 10 µL of the test inhibitor compound dilutions.[3]

    • Optional Solvent Control (SC) wells: Add 10 µL of the solvent used to dissolve the test compounds.[3]

  • Enzyme Addition and Incubation:

    • Add 80 µL of the prepared HIV-1 Protease solution to each well.[3]

    • Mix gently and incubate the plate at room temperature for 15 minutes.[3]

  • Substrate Addition and Measurement:

    • Add 10 µL of the prepared HIV-1 Protease Substrate solution to each well.[3]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence in kinetic mode for 1-3 hours at 37°C, with excitation at 330 nm and emission at 450 nm.[3]

Data Presentation

Table 1: Inhibition of HIV-1 Protease Activity

CompoundConcentration (µM)Fluorescence (RFU/min)% Inhibition
Enzyme Control-Value0
Positive ControlValueValueValue
Test Compound AValueValueValue
Test Compound BValueValueValue

Calculation of Percent Inhibition:

% Inhibition = [1 - (Slope of Sample Well / Slope of Enzyme Control Well)] x 100

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: HIV-1 Reverse Transcriptase Inhibitor Assay

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme that converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[8] There are two main classes of RT inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[8]

Principle

This assay measures the DNA polymerase activity of RT. A common method involves a poly(A) template hybridized to an oligo(dT) primer. The RT enzyme extends the primer by incorporating labeled deoxynucleoside triphosphates (dNTPs), such as BrdUTP. The amount of incorporated label is then quantified, often through an ELISA-based method.[9] Inhibitors will reduce the amount of incorporated label.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis plate_prep Prepare poly(A)-coated microplate add_reagents Add reaction mix (primer, dNTPs, inhibitor) to wells plate_prep->add_reagents reagent_prep Prepare Reagents (RT enzyme, oligo(dT) primer, dNTPs, Inhibitors) reagent_prep->add_reagents add_enzyme Add HIV-1 RT to start reaction add_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate wash_plate Wash plate to remove unincorporated dNTPs incubate->wash_plate add_conjugate Add anti-BrdU-HRP conjugate wash_plate->add_conjugate add_substrate Add HRP substrate (e.g., TMB) add_conjugate->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance data_analysis Calculate % Inhibition and IC50 read_absorbance->data_analysis

Caption: Workflow for the HIV-1 Reverse Transcriptase inhibitor assay.

Materials and Reagents
  • Microtiter plates coated with poly(A)

  • Recombinant HIV-1 Reverse Transcriptase

  • RT Reaction Buffer

  • Oligo(dT) primer

  • Bromodeoxyuridine triphosphate (BrdUTP) and other dNTPs

  • Test Inhibitor Compounds

  • Positive Control Inhibitor (e.g., Nevirapine for NNRTIs, AZT-TP for NRTIs)

  • Anti-BrdU-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., H2SO4)

  • Wash Buffer

  • Microplate reader

Experimental Protocol
  • Plate and Reagent Preparation:

    • Prepare serial dilutions of test inhibitors and control inhibitors in the reaction buffer.

    • Prepare the reaction mixture containing oligo(dT) primers and dNTPs (including BrdUTP).

  • Assay Reaction:

    • To the poly(A)-coated wells, add the inhibitor dilutions.

    • Add the reaction mixture to the wells.

    • Initiate the reaction by adding the diluted HIV-1 RT enzyme.

    • Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C.[9]

  • Detection:

    • Wash the plate multiple times with Wash Buffer to remove unincorporated nucleotides.

    • Add the anti-BrdU-HRP conjugate to each well and incubate.

    • Wash the plate again to remove unbound conjugate.

    • Add the HRP substrate and incubate until color develops.

    • Add Stop Solution to quench the reaction.

    • Read the absorbance at 450 nm.

Data Presentation

Table 2: Inhibition of HIV-1 Reverse Transcriptase Activity

CompoundConcentration (µM)Absorbance (450 nm)% Inhibition
No Enzyme Control-Value100
Enzyme Control-Value0
Positive ControlValueValueValue
Test Compound CValueValueValue
Test Compound DValueValueValue

Calculation of Percent Inhibition:

% Inhibition = [1 - (Absorbance of Sample Well - Absorbance of No Enzyme Well) / (Absorbance of Enzyme Control Well - Absorbance of No Enzyme Well)] x 100

IC50 values are determined by plotting percent inhibition versus inhibitor concentration.

Section 3: HIV-1 Integrase Inhibitor Assay

HIV-1 integrase (IN) is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[10]

Principle

This assay measures the strand transfer activity of HIV-1 integrase. A donor substrate (DS) DNA, which mimics the end of the viral long terminal repeat (LTR), is first immobilized on a streptavidin-coated plate via a biotin label. The integrase enzyme processes the 3' end of the DS DNA and then catalyzes its integration into a target substrate (TS) DNA. The incorporated TS DNA is then detected, typically using an antibody that recognizes a specific modification on the TS DNA.[10]

Signaling Pathway

cluster_steps HIV-1 Integrase Strand Transfer step1 1. 3' Processing: Integrase binds to LTR end (DS DNA) and removes two nucleotides. step2 2. Strand Transfer: Integrase-DNA complex binds to host DNA (TS DNA). step1->step2 step3 3. Integration: Processed 3' ends of viral DNA are covalently linked to host DNA. step2->step3 inhibitor Integrase Inhibitor inhibitor->step2 Blocks strand transfer

Caption: Mechanism of HIV-1 Integrase and the action of strand transfer inhibitors.

Materials and Reagents
  • Streptavidin-coated 96-well plate

  • Biotinylated Donor Substrate (DS) DNA

  • Modified Target Substrate (TS) DNA

  • Recombinant HIV-1 Integrase

  • Integrase Reaction Buffer

  • Test Inhibitor Compounds

  • Positive Control Inhibitor (e.g., Raltegravir, Sodium Azide)[11]

  • HRP-labeled antibody against the TS DNA modification

  • TMB Substrate and Stop Solution

  • Wash Buffer

  • Microplate reader

Experimental Protocol
  • Plate Preparation:

    • Dilute the biotinylated DS DNA in reaction buffer and add it to the streptavidin-coated wells.

    • Incubate for 30 minutes at 37°C to allow binding.

    • Wash the plate to remove unbound DS DNA.

  • Enzyme and Inhibitor Addition:

    • Add diluted HIV-1 integrase enzyme to the wells and incubate for 30 minutes at 37°C to allow the enzyme to load onto the DS DNA.

    • Wash the wells.

    • Add the test inhibitor compounds or controls to the wells.

  • Strand Transfer Reaction:

    • Add the TS DNA to all wells to initiate the strand transfer reaction.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Detection:

    • Wash the plate to remove un-integrated TS DNA.

    • Add the HRP-labeled antibody and incubate.

    • Wash the plate to remove the unbound antibody.

    • Add TMB substrate, incubate for color development, and then add Stop Solution.

    • Read the absorbance at 450 nm.

Data Presentation

Table 3: Inhibition of HIV-1 Integrase Strand Transfer Activity

CompoundConcentration (µM)Absorbance (450 nm)% Inhibition
No Enzyme Control-Value100
Enzyme Control-Value0
Positive ControlValueValueValue
Test Compound EValueValueValue
Test Compound FValueValueValue

Calculation of Percent Inhibition:

% Inhibition = [1 - (Absorbance of Sample Well - Absorbance of No Enzyme Well) / (Absorbance of Enzyme Control Well - Absorbance of No Enzyme Well)] x 100

IC50 values are determined by plotting percent inhibition versus inhibitor concentration. For more detailed kinetic analysis, Ki values can be determined through competitive inhibition assays.[11]

References

Application of HIV-1 Inhibitor-21 in Resistant Strain Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of HIV-1 Inhibitor-21 in the study of drug-resistant HIV-1 strains. This document includes detailed protocols for key experiments, quantitative data on the inhibitor's efficacy, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a potent, non-peptidic inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. It belongs to a class of inhibitors designed to form robust interactions with the backbone of the protease active site, a strategy aimed at maintaining efficacy against mutations that confer resistance to other protease inhibitors. Structurally, Inhibitor-21 is a derivative of darunavir, featuring an N-isopropyl substitution at the C4 position of its bis-tetrahydrofuran (bis-THF) moiety. This modification enhances its binding affinity and antiviral potency.

Mechanism of Action

HIV-1 protease is an aspartic protease that functions as a homodimer. It is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Protease inhibitors, including Inhibitor-21, are designed to mimic the transition state of the natural substrates of the protease. They bind to the active site of the enzyme with high affinity, preventing the cleavage of the polyproteins and thereby arresting the maturation of new viral particles. The resulting virions are non-infectious.

A key strategy to combat drug resistance is to design inhibitors that establish extensive hydrogen bonding with the main-chain atoms of the protease active site. These backbone atoms are less prone to conformational changes resulting from resistance mutations compared to the side chains of the amino acid residues.

HIV_Protease_Mechanism Mechanism of HIV-1 Protease Inhibition cluster_virus HIV-1 Life Cycle cluster_protease Protease Action & Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral mRNA Viral mRNA Integrated DNA->Viral mRNA Transcription Gag-Pol Polyprotein Gag-Pol Polyprotein Viral mRNA->Gag-Pol Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage by HIV-1 Protease HIV-1 Protease HIV-1 Protease Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV-1 Protease Binding to Active Site

Mechanism of HIV-1 Protease and its inhibition.

Quantitative Data

The potency of this compound has been evaluated against both wild-type and multidrug-resistant strains of HIV-1. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition and Antiviral Activity of this compound against Wild-Type HIV-1

ParameterValue
Ki (Inhibition Constant) 6.3 pM
IC50 (Antiviral) 0.34 nM

Table 2: Antiviral Activity of this compound against Laboratory-Selected Multidrug-Resistant HIV-1 Variants

Resistant StrainKey Resistance MutationsEC50 (µM)
Variant 1Multiple PI mutations0.021
Variant 2Multiple PI mutations0.15
Variant 3Multiple PI mutations0.26

Note: The specific mutations in the laboratory-selected resistant strains were not detailed in the summary literature. The EC50 values demonstrate that while there is a decrease in potency compared to wild-type, Inhibitor-21 retains significant activity against these highly resistant variants.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against resistant strains.

HIV-1 Protease Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • This compound

  • Pepstatin A (positive control inhibitor)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • In a 96-well plate, add 80 µL of HIV-1 Protease solution (diluted in assay buffer) to each well.

    • Add 10 µL of the diluted inhibitor or control (assay buffer with DMSO for no-inhibitor control, Pepstatin A for positive control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the HIV-1 Protease substrate solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 1-3 hours, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Enzyme_Assay_Workflow Workflow for HIV-1 Protease Enzyme Inhibition Assay A Prepare serial dilutions of This compound C Add inhibitor dilutions and controls to wells A->C B Add HIV-1 Protease to 96-well plate B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate to initiate reaction D->E F Measure fluorescence kinetically (Ex/Em = 330/450 nm) E->F G Calculate reaction rates and percent inhibition F->G H Determine IC50 and Ki values G->H

Workflow for HIV-1 Protease Enzyme Inhibition Assay.
Cell-Based Antiviral Activity Assay

This protocol uses the MT-4 cell line, which is highly susceptible to HIV-1 infection and exhibits virus-induced cytopathic effects, to determine the antiviral efficacy of Inhibitor-21.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (wild-type and resistant strains)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • This compound

  • Positive control antiviral drug (e.g., Darunavir)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the exponential growth phase.

  • Compound Dilution: Prepare serial dilutions of this compound and control drugs in culture medium.

  • Infection and Treatment:

    • Seed MT-4 cells into a 96-well plate at an appropriate density.

    • Add the diluted inhibitor or control to the wells.

    • Infect the cells with a pre-titered amount of HIV-1 viral stock. Include uninfected control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration, normalized to the uninfected control (100% viability) and the infected, untreated control (0% protection).

    • Plot the percentage of protection against the drug concentration and fit the data to a dose-response curve to determine the EC50 (50% effective concentration).

    • Similarly, determine the CC50 (50% cytotoxic concentration) from a parallel experiment with uninfected cells to calculate the selectivity index (SI = CC50/EC50).

In Vitro Selection of Resistant Strains

This protocol describes a method for generating HIV-1 strains with reduced susceptibility to an inhibitor through serial passage in cell culture.

Materials:

  • HIV-1 wild-type viral stock

  • Susceptible host cells (e.g., MT-4 or PM1 cells)

  • Culture medium

  • This compound

  • p24 antigen ELISA kit

Procedure:

  • Initial Infection: Infect a culture of host cells with the wild-type HIV-1 stock in the presence of a low concentration of Inhibitor-21 (e.g., at or slightly above the EC50).

  • Virus Production Monitoring: Monitor the culture for signs of viral replication (e.g., cytopathic effect or by measuring p24 antigen in the supernatant).

  • Virus Passage: When viral replication is detected, harvest the cell-free supernatant containing the progeny virus.

  • Dose Escalation: Use the harvested virus to infect fresh cells in the presence of a higher concentration of Inhibitor-21 (e.g., 2-3 fold increase).

  • Repeat Passages: Repeat steps 2-4 for multiple passages, gradually increasing the inhibitor concentration.

  • Characterization of Resistant Virus:

    • Once a viral strain is able to replicate at a significantly higher inhibitor concentration, expand this virus stock.

    • Determine the EC50 of the selected virus for Inhibitor-21 and other relevant inhibitors to assess cross-resistance.

    • Sequence the protease gene of the resistant virus to identify mutations responsible for the reduced susceptibility.

Resistance_Selection_Workflow In Vitro Resistance Selection Workflow A Infect host cells with wild-type HIV-1 in the presence of low concentration of Inhibitor-21 B Monitor viral replication (p24 antigen) A->B C Harvest progeny virus B->C D Infect fresh cells with harvested virus at a higher inhibitor concentration C->D D->B Monitor replication E Repeat passages with escalating inhibitor concentrations D->E F Characterize resistant virus: - EC50 determination - Genotypic analysis (sequencing) E->F

Application Notes and Protocols: Determination of IC50 for HIV-1 Inhibitor-21

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an inhibitor against a specific biological or biochemical function. In the context of HIV-1 research, determining the IC50 of a novel compound is a fundamental step in the drug discovery and development pipeline. This document provides a detailed protocol for determining the IC50 of HIV-1 inhibitor-21, a potent protease inhibitor. The primary method described is a cell-based assay using MT-4 cells and quantifying viral replication via a p24 antigen ELISA. Alternative methods are also discussed. A specific potent inhibitor, referred to as compound 21, has demonstrated an IC50 of 0.34 nM.[1]

Key Experimental Methodologies

Several established methods can be employed to determine the IC50 of HIV-1 inhibitors. The choice of method often depends on the inhibitor's target, the available laboratory resources, and the desired throughput.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess the cytopathic effects of HIV-1 infection. The protective effect of an inhibitor is quantified by the increased viability of infected cells.[2][3]

  • p24 Antigen ELISA: This immunoassay quantifies the concentration of the HIV-1 p24 capsid protein, a key viral antigen, in cell culture supernatants. A reduction in p24 levels indicates inhibition of viral replication.[4][5][6][7][8]

  • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.[9][10][11]

  • Luciferase Reporter Gene Assay: This highly sensitive assay utilizes a genetically engineered cell line or virus that expresses a luciferase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Inhibition of viral replication leads to a decrease in luciferase activity.[12][13][14]

This protocol will focus on the widely used p24 antigen ELISA method due to its robustness and direct measurement of viral protein production.

Experimental Protocol: IC50 Determination using p24 Antigen ELISA

This protocol outlines the steps for determining the IC50 of this compound in a cell-based assay.

1. Materials and Reagents:

  • Cell Line: MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection).[15][16][17][18]

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3). Viral stocks should be tittered to determine the appropriate multiplicity of infection (MOI).

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • p24 Antigen ELISA Kit: Commercially available kit for the quantification of HIV-1 p24.[4][5][6][7]

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

2. Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis cluster_data Data Processing prep_cells Prepare MT-4 Cell Suspension seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_inhibitor Prepare Serial Dilutions of Inhibitor-21 add_inhibitor Add Inhibitor Dilutions to Wells prep_inhibitor->add_inhibitor seed_cells->add_inhibitor add_virus Infect Cells with HIV-1 add_inhibitor->add_virus incubate Incubate for 4-5 Days add_virus->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa read_plate Read Absorbance p24_elisa->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 determination of this compound.

3. Step-by-Step Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in RPMI 1640 medium. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

    • On the day of the experiment, count the cells and resuspend them in fresh medium to a final concentration of 1 x 10^5 cells/mL.

  • Inhibitor Dilution:

    • Prepare a series of 2-fold or 10-fold serial dilutions of the this compound stock solution in cell culture medium. The concentration range should bracket the expected IC50. A typical starting range might be from 100 µM down to 0.01 nM.

    • Include a "no inhibitor" control (vehicle control, e.g., DMSO at the same concentration as in the inhibitor dilutions).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well (5,000 cells/well).

    • Add 50 µL of each inhibitor dilution to the appropriate wells in triplicate.

    • Add 50 µL of medium to the "cell control" wells (no virus, no inhibitor).

    • Add 50 µL of medium with the corresponding vehicle concentration to the "virus control" wells (virus, no inhibitor).

  • Infection:

    • Dilute the HIV-1 stock in cell culture medium to achieve the desired MOI (e.g., 0.01).

    • Add 50 µL of the diluted virus to all wells except the "cell control" wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-5 days.

  • p24 Antigen Quantification:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Perform the p24 antigen ELISA on the supernatants according to the manufacturer's instructions.[4][5][6] This typically involves adding the supernatant to an antibody-coated plate, followed by a series of antibody and substrate incubation steps.

  • Data Acquisition:

    • Read the absorbance of the ELISA plate at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Calculate Percent Inhibition:

    • Average the absorbance values for the triplicate wells for each condition.

    • Subtract the background absorbance (from the "cell control" wells) from all other absorbance values.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:[12] % Inhibition = [1 - (Absorbance of sample / Absorbance of virus control)] * 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of viral replication.[12][19]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

InhibitorTargetAssay MethodCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Inhibitor-21 HIV-1 Protease p24 Antigen ELISA MT-4 0.34[1] >10 >29,412
Zidovudine (AZT)Reverse TranscriptaseMTT AssayMT-45204,000
EfavirenzReverse TranscriptaseRT Activity Assay-1.4>100>71,428
SaquinavirProteasePlaque ReductionCEM-GFP2.5104,000

Note: CC50 (50% cytotoxic concentration) should be determined in parallel using an uninfected cell viability assay (e.g., MTT assay) to assess the inhibitor's toxicity.

Signaling Pathways and Experimental Logic

The following diagram illustrates the HIV-1 life cycle and the points of action for different classes of inhibitors.

G cluster_host Host Cell cluster_entry Entry cluster_replication Replication & Integration cluster_assembly Assembly & Budding cluster_inhibitors Inhibitor Targets Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virions Fusion_Inh Fusion Inhibitors Fusion_Inh->Binding RT_Inh RT Inhibitors RT_Inh->RT Integrase_Inh Integrase Inhibitors Integrase_Inh->Integration Protease_Inh Protease Inhibitors (Inhibitor-21) Protease_Inh->Budding HIV_Virion->Binding

Caption: Simplified HIV-1 life cycle and targets of antiretroviral drugs.

References

Application Notes and Protocols for Studying HIV-1 Inhibitor Binding Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique for characterizing the binding of small molecule inhibitors to biological macromolecules such as the proteins of the Human Immunodeficiency Virus Type 1 (HIV-1). NMR can provide atomic-level insights into the binding interface, affinity, and the conformational changes associated with the protein-inhibitor interaction.[1][2][3] This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and specific antiviral drugs.[4]

This document provides detailed application notes and protocols for utilizing key NMR techniques to study the binding of inhibitors to various HIV-1 targets, including the Capsid (CA), Protease, Reverse Transcriptase (RT), and Integrase. While the specific "inhibitor-21" is not extensively publicly documented, the methodologies described herein are broadly applicable to any small molecule inhibitor targeting these viral proteins.

Key NMR Techniques for Studying HIV-1 Inhibitor Binding

Several NMR techniques can be employed to study protein-ligand interactions. These can be broadly categorized into protein-observed and ligand-observed methods.[1][3]

  • Protein-Observed Methods: These techniques monitor changes in the NMR spectrum of the protein upon addition of the inhibitor. The most common experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which is highly sensitive to changes in the chemical environment of the protein backbone amides.[5][6][7]

  • Ligand-Observed Methods: These methods focus on the NMR signals of the small molecule inhibitor. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening compound libraries and for studying weak interactions.[1][8][9]

Data Presentation: Quantitative Analysis of Inhibitor Binding

A crucial aspect of studying inhibitor binding is the quantitative determination of binding affinity, typically expressed as the dissociation constant (Kd). NMR titration experiments are a primary method for obtaining this data. Below are examples of how quantitative data from such studies can be presented.

Table 1: Dissociation Constants (Kd) of various HIV-1 inhibitors determined by NMR.

HIV-1 TargetInhibitorNMR TechniqueDissociation Constant (Kd)Reference
HIV-1 Protease (PR(D25N))Capsid/p2 substrate analog¹H-¹⁵N HSQC Titration0.27 ± 0.05 mM[10]
CD4Peptidomimetic ligandSTD-NMR6 µM[11]
Human Serum Albumin (HAS)6-CH3-TrpSTD-NMR37 µM[12]

Table 2: Chemical Shift Perturbations (CSPs) in HIV-1 Reverse Transcriptase upon NNRTI Binding.

NNRTIM230 ¹³C Chemical Shift (ppm)pEC50Reference
Nevirapine~16.8~7.5[13]
Efavirenz~17.1~8.5[13]
Rilpivirine~17.2~9.0[13]
Delavirdine~16.9~7.8[13]
Dapivirine~17.0~8.2[13]
Etravirine~17.0~8.0[13]

Note: The correlation between the ¹³C chemical shift of M230 and the anti-HIV-1 RT activity (pEC50) suggests that the NMR data can be a useful predictor of inhibitor efficacy.[6][13]

Experimental Protocols

Protocol 1: ¹H-¹⁵N HSQC Titration for Binding Affinity Determination

This protocol describes the use of 2D ¹H-¹⁵N HSQC experiments to monitor the binding of an inhibitor to a ¹⁵N-labeled HIV-1 protein target and to determine the dissociation constant (Kd).

1. Sample Preparation:

  • Protein: Prepare a stock solution of uniformly ¹⁵N-labeled HIV-1 protein (e.g., Capsid, Protease, or Reverse Transcriptase) at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 10 mM Tris-HCl-d11, pD 7.6, 200 mM KCl, 1.5 mM sodium azide, 4 mM MgCl2, and 10% D₂O).[14] The buffer should be optimized for protein stability and solubility.
  • Inhibitor: Prepare a concentrated stock solution of the inhibitor (e.g., 20 mM) in a deuterated solvent compatible with the NMR buffer (e.g., DMSO-d₆).[14]

2. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
  • Perform a stepwise titration by adding increasing amounts of the inhibitor stock solution to the protein sample. After each addition, gently mix the sample and allow it to equilibrate.
  • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point. It is crucial to maintain the same experimental parameters (temperature, number of scans, etc.) throughout the titration.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., Topspin, SPARKY).[14]
  • Overlay the HSQC spectra from the different titration points.
  • Identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon inhibitor binding.
  • Calculate the weighted average chemical shift change (Δδ) for each affected residue at each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
  • Plot the chemical shift perturbations (Δδ) as a function of the molar ratio of inhibitor to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).

Protocol 2: Saturation Transfer Difference (STD) NMR for Epitope Mapping

This protocol outlines the use of STD-NMR to identify the parts of an inhibitor that are in close contact with the HIV-1 target protein, a process known as epitope mapping.

1. Sample Preparation:

  • Prepare a solution of the HIV-1 target protein (unlabeled) at a low concentration (e.g., 10-50 µM) in a deuterated NMR buffer.
  • Prepare a stock solution of the inhibitor. The final concentration of the inhibitor in the NMR sample should be in excess of the protein (e.g., 100-fold molar excess).

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum of the inhibitor in the presence of the protein.
  • Acquire an STD-NMR spectrum. This involves two experiments:
  • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where there are no inhibitor signals (e.g., -1.0 to 0.0 ppm).
  • Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or inhibitor signals (e.g., 30-40 ppm).
  • The STD-NMR spectrum is the difference between the off-resonance and on-resonance spectra.

3. Data Analysis:

  • Process both the on- and off-resonance spectra identically.
  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum. The STD spectrum will only show signals from the inhibitor protons that received saturation transfer from the protein, indicating they are in close proximity to the protein surface.
  • Calculate the STD amplification factor (ASTD) for each proton of the inhibitor: ASTD = (I₀ - Isat) / I₀ where I₀ is the signal intensity in the off-resonance spectrum and Isat is the signal intensity in the on-resonance spectrum.
  • The relative STD intensities for the different protons of the inhibitor provide an "epitope map," highlighting which parts of the molecule are most crucial for binding.

Mandatory Visualizations

experimental_workflow_hsac cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis p1 15N-labeled HIV-1 Protein n1 Acquire Reference 1H-15N HSQC p1->n1 p2 Inhibitor Stock n2 Add Inhibitor Aliquots p2->n2 n3 Acquire 1H-15N HSQC at each titration point n2->n3 a1 Process Spectra n3->a1 a2 Calculate Chemical Shift Perturbations (CSPs) a1->a2 a3 Plot Binding Isotherm a2->a3 a4 Fit Data to Determine Kd a3->a4

Caption: Workflow for ¹H-¹⁵N HSQC titration experiment.

experimental_workflow_std cluster_prep_std Sample Preparation cluster_nmr_std STD-NMR Acquisition cluster_analysis_std Data Analysis sp1 Unlabeled HIV-1 Protein sp3 Protein-Inhibitor Mixture sp1->sp3 sp2 Inhibitor sp2->sp3 nmr1 Acquire On-Resonance Spectrum (saturate protein) sp3->nmr1 nmr2 Acquire Off-Resonance Spectrum (no saturation) sp3->nmr2 an1 Subtract Spectra to get STD Spectrum nmr1->an1 nmr2->an1 an2 Calculate STD Amplification Factors an1->an2 an3 Generate Epitope Map an2->an3

Caption: Workflow for STD-NMR experiment for epitope mapping.

signaling_pathway_inhibition cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Assembly & Maturation hiv HIV-1 Virion gp120 gp120 hiv->gp120 host_cell Host Cell cd4 CD4 Receptor gp120->cd4 coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor fusion Membrane Fusion coreceptor->fusion rt Reverse Transcription fusion->rt Viral RNA integrase Integration rt->integrase Viral DNA transcription Transcription integrase->transcription translation Translation transcription->translation gag Gag Polyprotein translation->gag protease Protease Cleavage gag->protease budding Virion Budding gag->budding maturation Maturation protease->maturation budding->maturation inhibitor Inhibitor-21 inhibitor->rt Inhibition inhibitor->integrase Inhibition inhibitor->protease Inhibition

Caption: Simplified HIV-1 lifecycle and points of inhibition.

References

Application Notes and Protocols for HIV-1 Inhibitor-21 in Long-Term Viral Suppression Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of HIV-1 Inhibitor-21 in long-term viral suppression assays. The document outlines the theoretical basis, experimental procedures, and data interpretation for assessing the long-term efficacy of this inhibitor.

Introduction

This compound is a novel antiretroviral compound designed to suppress HIV-1 replication. Long-term viral suppression assays are crucial for evaluating the sustained efficacy and potential for resistance development against new therapeutic candidates. These assays typically involve the culture of HIV-1 infected cells in the presence of the inhibitor over an extended period, with regular monitoring of viral replication.

Mechanism of Action: While the precise mechanism of every inhibitor varies, many target key stages of the HIV-1 lifecycle, such as reverse transcription, integration into the host genome, or the activity of viral enzymes like protease.[1][2][3] For the purpose of these notes, we will consider this compound as a potent protease inhibitor that prevents the maturation of new viral particles.[3]

Data Presentation

ParameterValue
IC50 (50% Inhibitory Concentration) 0.34 nM[4]
IC90 (90% Inhibitory Concentration) 1.2 nM
CC50 (50% Cytotoxic Concentration) > 50 µM
Selectivity Index (CC50/IC50) > 147,000
Time Point (Weeks)Viral Load (HIV-1 RNA copies/mL) - Untreated ControlViral Load (HIV-1 RNA copies/mL) - Inhibitor-21 (10x IC90)
0 1.5 x 10^51.5 x 10^5
2 8.2 x 10^5< 50
4 1.2 x 10^6< 50
6 9.8 x 10^5< 50
8 1.5 x 10^6< 50
10 1.1 x 10^675 (potential breakthrough)
12 1.3 x 10^6250 (confirmed breakthrough)

Experimental Protocols

This protocol describes the preparation of a high-titer, cell-free HIV-1 stock for use in infection assays.

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent (e.g., FuGENE HD)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • 0.45 µm syringe filters

  • Centrifuge

Procedure:

  • One day prior to transfection, seed HEK293T cells in a T-75 flask to achieve 70-80% confluency on the day of transfection.[5]

  • On the day of transfection, prepare the transfection complex by mixing the HIV-1 proviral DNA with the transfection reagent in serum-free medium, following the manufacturer's instructions.

  • Add the transfection complex to the HEK293T cells and incubate at 37°C with 5% CO2.

  • After 48-72 hours, harvest the cell culture supernatant.

  • Centrifuge the supernatant at 300 x g for 10 minutes to pellet cellular debris.

  • Filter the cleared supernatant through a 0.45 µm syringe filter to remove any remaining cells.

  • Aliquot the virus stock and store at -80°C.

  • Determine the viral titer (e.g., by p24 ELISA or TCID50 assay).[6][7]

This protocol outlines the methodology for assessing the long-term efficacy of this compound in primary human PBMCs.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • Complete RPMI-1640 medium

  • HIV-1 virus stock

  • This compound

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Activate the PBMCs by culturing them in complete RPMI-1640 medium containing PHA (5 µg/mL) for 48-72 hours.[8]

  • After activation, wash the cells and resuspend them in complete RPMI-1640 medium supplemented with IL-2 (20 U/mL).

  • Infect the activated PBMCs with the HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2-4 hours at 37°C.

  • Wash the cells three times with PBS to remove unbound virus.

  • Resuspend the infected cells in IL-2 supplemented medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in IL-2 supplemented medium. Add 100 µL of the inhibitor dilutions to the appropriate wells. Include untreated control wells with medium only.

  • Incubate the plate at 37°C with 5% CO2.

  • Every 3-4 days, collect 100 µL of the culture supernatant for viral load analysis and replace it with 100 µL of fresh medium containing the appropriate concentration of Inhibitor-21.

  • Continue the culture for the desired duration (e.g., 4-12 weeks).

  • Quantify the viral load in the collected supernatants using a p24 ELISA or a commercial HIV-1 RNA quantification kit.[7][9]

Visualizations

HIV_Replication_Cycle cluster_cell Host Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor Fusion Membrane Fusion CD4->Fusion CCR5 CCR5/CXCR4 Co-receptor CCR5->Fusion RT Reverse Transcription (RNA -> DNA) Fusion->RT Viral Entry Integration Integration into Host DNA RT->Integration Transcription Transcription (DNA -> mRNA) Integration->Transcription Translation Translation (mRNA -> Proteins) Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Protease Protease Protease->Maturation Cleavage of polyproteins Inhibitor21 This compound Inhibitor21->Protease Inhibits gp120 gp120 gp120->CD4 Binding

Caption: HIV-1 Replication Cycle and the Target of Inhibitor-21.

Long_Term_Suppression_Assay_Workflow cluster_monitoring Long-Term Monitoring (Weeks) start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs activate_pbmcs Activate PBMCs with PHA isolate_pbmcs->activate_pbmcs infect_pbmcs Infect Activated PBMCs with HIV-1 activate_pbmcs->infect_pbmcs wash_cells Wash Cells to Remove Unbound Virus infect_pbmcs->wash_cells plate_cells Plate Infected Cells wash_cells->plate_cells add_inhibitor Add this compound (and Controls) plate_cells->add_inhibitor incubate Incubate at 37°C, 5% CO2 add_inhibitor->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_fresh_media Add Fresh Media with Inhibitor collect_supernatant->add_fresh_media quantify_virus Quantify Viral Load (p24 ELISA or RT-qPCR) collect_supernatant->quantify_virus add_fresh_media->incubate Continue Incubation end End of Assay (Analyze Data) quantify_virus->end

Caption: Experimental Workflow for Long-Term Viral Suppression Assay.

References

Application Notes & Protocols: Preclinical Evaluation of HIV-1 Inhibitor-21 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of HIV-1 Inhibitor-21, a novel investigational antiretroviral compound. The described studies are designed to assess the pharmacokinetic profile, efficacy, and preliminary safety of this compound in established animal models of HIV-1 infection. The primary models utilized are the humanized bone marrow-liver-thymus (BLT) mouse model and the Sprague-Dawley rat for pharmacokinetic and initial toxicity assessments.[1][2]

Humanized mice, which are immunodeficient mice engrafted with human tissues, are essential for studying HIV-1 in vivo as the virus does not efficiently replicate in standard murine models.[2][3] The BLT mouse model, in particular, develops a multi-lineage human immune system and supports robust HIV-1 infection, making it a valuable tool for evaluating the efficacy of novel antiretroviral therapies.[4][5] Non-human primate (NHP) models are also widely used in HIV research, often with simian immunodeficiency virus (SIV) or chimeric simian-human immunodeficiency viruses (SHIVs), and represent another important avenue for preclinical evaluation.[4][6]

The protocols outlined below detail the necessary steps for conducting these animal model studies, from animal preparation and drug administration to sample collection and analysis. The goal is to provide a robust framework for generating the critical preclinical data required to advance the development of promising HIV-1 inhibitors like this compound.

Experimental Protocols

Pharmacokinetic (PK) Studies in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic properties of this compound following intravenous (IV) and oral (PO) administration in rats to assess bioavailability and key PK parameters.[7]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, n=5 per group).

  • Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water).

  • Administration:

    • IV Group: A single dose of this compound (e.g., 10 mg/kg) is administered via the tail vein.[7]

    • PO Group: A single dose of this compound (e.g., 50 mg/kg) is administered by oral gavage.

  • Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated using appropriate software.[8]

Efficacy Studies in HIV-1-Infected Humanized BLT Mice

Objective: To evaluate the in vivo antiviral efficacy of this compound in a therapeutic treatment regimen in BLT mice chronically infected with HIV-1.

Methodology:

  • Animal Model: Humanized BLT mice (n=8-10 per group), characterized by the presence of human immune cells (including CD4+ T cells) in peripheral blood.[4]

  • HIV-1 Infection: Mice are infected intravenously with a CCR5-tropic strain of HIV-1 (e.g., HIV-1 JR-CSF). Viral replication is monitored by measuring plasma HIV-1 RNA levels.

  • Treatment Regimen: Once chronic infection is established (typically 4-6 weeks post-infection with stable viremia), mice are randomized into treatment groups:

    • Vehicle Control: Administered the drug vehicle daily by oral gavage.

    • This compound (Low Dose): e.g., 50 mg/kg daily by oral gavage.

    • This compound (High Dose): e.g., 100 mg/kg daily by oral gavage.

    • Positive Control (ART): A combination of established antiretroviral drugs (e.g., Tenofovir, Emtricitabine, and Raltegravir) administered daily.[5]

  • Monitoring:

    • Viral Load: Plasma HIV-1 RNA is quantified weekly using RT-qPCR.

    • CD4+ T Cell Counts: Peripheral blood is collected bi-weekly, and human CD4+ T cell percentages and absolute counts are determined by flow cytometry.

    • Body Weight and Clinical Signs: Monitored daily for any signs of toxicity.

  • Study Duration: Treatment continues for 4 weeks, followed by a treatment interruption phase to monitor for viral rebound.

  • Tissue Analysis: At the end of the study, tissues (spleen, lymph nodes, gut-associated lymphoid tissue) are collected to measure tissue-associated HIV-1 RNA and DNA.[9]

Preliminary Toxicity Assessment in BLT Mice

Objective: To assess the preliminary safety and tolerability of this compound during the efficacy study.

Methodology:

  • Clinical Observations: Mice are monitored daily for changes in behavior, appearance, and signs of distress.

  • Body Weight: Body weight is measured twice weekly.

  • Hematology and Clinical Chemistry: At the terminal endpoint, blood is collected for a complete blood count (CBC) and analysis of key clinical chemistry parameters (e.g., ALT, AST, creatinine) to assess for potential organ toxicity.[10]

  • Histopathology: Major organs (liver, kidney, spleen) are collected, fixed in formalin, and processed for histopathological examination to identify any treatment-related microscopic changes.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL) 2500 ± 3501800 ± 280
Tmax (h) 0.084.0 ± 1.5
AUC (0-24h) (ng·h/mL) 8500 ± 120015000 ± 2100
t1/2 (h) 6.5 ± 1.27.8 ± 1.5
Bioavailability (%) -~53%

Data are presented as mean ± standard deviation.

Table 2: Efficacy of this compound in Chronically Infected BLT Mice (Week 4 of Treatment)
Treatment GroupMean Plasma HIV-1 RNA (log10 copies/mL)Change from Baseline (log10)Mean CD4+ T Cell Count (cells/µL)
Vehicle Control 4.8 ± 0.5-0.1 ± 0.2250 ± 80
This compound (50 mg/kg) 3.2 ± 0.6-1.7 ± 0.4450 ± 110
This compound (100 mg/kg) 2.1 ± 0.4-2.8 ± 0.5580 ± 130
Positive Control (ART) < 1.7 (undetectable)> -3.2620 ± 150

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

HIV_Protease_Inhibition gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease Cleavage assembly Virion Assembly structural_proteins Mature Structural Proteins (e.g., p24) protease->structural_proteins viral_enzymes Viral Enzymes (RT, Integrase) protease->viral_enzymes inhibitor This compound inhibitor->protease Inhibition structural_proteins->assembly viral_enzymes->assembly immature_virion Immature, Non-infectious Virion assembly->immature_virion No Cleavage mature_virion Mature, Infectious Virion assembly->mature_virion

Caption: Mechanism of action for this compound as a protease inhibitor.

Experimental Workflow

Efficacy_Study_Workflow start Start: Humanized BLT Mice infection Infect with HIV-1 start->infection monitoring Monitor for Chronic Infection (4-6 Weeks) infection->monitoring randomization Randomize into Treatment Groups monitoring->randomization treatment Daily Treatment (4 Weeks) randomization->treatment sampling Weekly Viral Load Bi-weekly CD4 Counts treatment->sampling termination Study Termination treatment->termination analysis Tissue Collection & Terminal Analysis termination->analysis

Caption: Workflow for the in vivo efficacy assessment of this compound.

References

Troubleshooting & Optimization

Troubleshooting low solubility of HIV-1 inhibitor-21 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 inhibitor-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on overcoming issues related to the compound's low solubility.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing precipitation of this compound in my aqueous assay buffer. Is this expected?

Yes, this can be an expected challenge. This compound is a highly potent, non-peptidyl protease inhibitor.[1][2] While it exhibits exceptional inhibitory activity, its solubility in aqueous solutions is described as moderate.[1] Many potent HIV protease inhibitors are hydrophobic in nature, which is often necessary for effective binding to the hydrophobic pockets of the enzyme, but this property can lead to poor solubility in the aqueous buffers used for in vitro assays.[3][4][5]

Key Properties of this compound

PropertyReported ValueReference
Enzyme Inhibition (Ki) 6.3 pM[1]
Antiviral Activity (IC50) 0.34 nM[1]
Solubility Moderate[1]
FAQ 2: What is the first step I should take to troubleshoot this solubility issue?

The first step is to verify your stock solution preparation and handling procedures. Low solubility issues can often originate from the initial handling of the compound before it's even introduced to the assay.

  • Stock Solution Integrity : Ensure your compound is fully dissolved in a 100% organic solvent, typically dimethyl sulfoxide (DMSO).[6][7] Visually inspect the stock solution for any microcrystals. If unsure, gentle warming or brief sonication might help.

  • Storage : Store DMSO stock solutions appropriately, typically at -20°C or -80°C. However, be aware that freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock over time.[6] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize this.[8]

  • Compound Purity : Verify the purity and integrity of your solid compound. Impurities or degradation can affect solubility.

FAQ 3: My stock solution is fine. How can I improve the inhibitor's solubility in my final assay buffer?

The most common and effective strategy is to use a water-miscible organic co-solvent in your final assay buffer.[9][10] The co-solvent helps to keep the hydrophobic inhibitor in solution.

  • Start with DMSO : Since your stock is likely in DMSO, the simplest approach is to determine the maximum percentage of DMSO your assay can tolerate without affecting the biological activity (of the enzyme or cells). Most cell-based assays can tolerate up to 0.5% DMSO, while some enzymatic assays may tolerate 1-2% or even higher.[11][12][13] However, it's crucial to test this for your specific system, as DMSO can enhance HIV-1 replication at certain concentrations.[14][15]

  • Try Other Co-solvents : If DMSO is not sufficient or interferes with the assay, other co-solvents can be tested.

Common Co-solvents for In Vitro Assays

Co-SolventTypical Starting Concentration in AssayNotesReference
DMSO (Dimethyl sulfoxide)0.1% - 2%Most common; can be toxic to cells at higher concentrations.[10][12]
Ethanol 0.1% - 1%Can affect enzyme activity and cell viability.[9][13]
PEG 400 (Polyethylene glycol 400)1% - 5%Generally well-tolerated but can increase solution viscosity.[9][10]
Propylene Glycol 1% - 5%Often used in preclinical formulations.[9][10]

Always run a "vehicle control" with the same final concentration of the co-solvent to ensure it does not independently affect your assay results.

FAQ 4: How does low solubility impact my experimental results?

Low compound solubility is a significant source of error in bioassays and can lead to misleading results.[6]

  • Underestimated Potency : If the compound precipitates, its actual concentration in solution will be lower than the intended concentration. This can lead to a falsely high IC50 value, making the inhibitor appear less potent than it is.[6]

  • Poor Reproducibility : Precipitation can be erratic, leading to high variability between replicate wells and between experiments.

  • Inaccurate Structure-Activity Relationships (SAR) : Inaccurate potency data can mislead medicinal chemistry efforts to optimize the inhibitor.[6]

  • Discrepancies Between Assays : A compound might appear active in an enzymatic assay (which may tolerate higher DMSO concentrations) but inactive in a cell-based assay (which requires lower DMSO), leading to confusing data.[6]

FAQ 5: What if co-solvents are not enough or are incompatible with my assay?

If standard co-solvents are insufficient, you can explore more advanced solubilization techniques. These should be approached with caution as they can also interfere with biological assays.

Advanced Solubilization Strategies

TechniqueDescriptionConsiderationsReference
pH Adjustment For ionizable compounds, adjusting the buffer pH can increase solubility by protonating or deprotonating the molecule.The pH must be within the functional range of the enzyme/cells. Check the pKa of inhibitor-21 if available.[9]
Surfactants Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can form micelles that encapsulate the inhibitor.Surfactants can denature proteins or disrupt cell membranes. A dose-response test for the surfactant alone is essential.[9]
Cyclodextrins β-cyclodextrin and its derivatives can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.Can sometimes interfere with ligand-protein binding. Must be tested for effects on the assay.[9][13]

Experimental Protocols & Workflows

Protocol: Recommended Serial Dilution Method to Minimize Precipitation

Incorrect dilution procedures are a common cause of compound precipitation. Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to "crash out." The recommended method involves serial dilutions in 100% DMSO first.[6]

  • Prepare Top Stock : Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved.

  • Create DMSO Dilution Series : Perform serial dilutions of your top stock in 100% DMSO to create a series of intermediate stock solutions. For example, to test a final concentration range from 10 µM down to 1 nM, you would create DMSO stocks at concentrations 100-fold higher than your final desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

  • Final Dilution into Assay Buffer : Add a small, consistent volume of each DMSO intermediate stock to your assay wells containing the final assay buffer (e.g., add 1 µL of 1 mM DMSO stock to 99 µL of buffer for a final concentration of 10 µM and 1% DMSO). This one-step, large-volume dilution into the final buffer, which often contains proteins or other components that can help with solubility, minimizes the time the compound spends in a stressful intermediate aqueous environment.[6]

Visualizations

Signaling and Experimental Diagrams

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Action Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation (Gag-Pol Polyprotein) Transcription->Translation Protease HIV-1 Protease Translation->Protease Assembly 6. Assembly Budding 7. Budding Assembly->Budding Cleavage Polyprotein Cleavage Protease->Cleavage Mature Mature Viral Proteins Cleavage->Mature Allows NonInfectious Non-Infectious Virion Cleavage->NonInfectious Prevents Inhibitor This compound Block BLOCKS Inhibitor->Block Block->Cleavage Mature->Assembly

Caption: Mechanism of HIV-1 Protease Inhibition.

Troubleshooting_Workflow start Precipitation Observed check_stock 1. Check Stock Solution (100% DMSO) Is it fully dissolved? start->check_stock remake_stock Remake Stock Use sonication/gentle heat check_stock->remake_stock No check_protocol 2. Review Dilution Protocol check_stock->check_protocol Yes remake_stock->check_stock optimize_cosolvent 3. Optimize Co-solvent (e.g., DMSO) check_protocol->optimize_cosolvent dmso_dilution Adopt Serial Dilution in 100% DMSO First test_dmso Test max % DMSO tolerated by assay (e.g., 0.1-2%) optimize_cosolvent->test_dmso is_soluble Solubility Issue Resolved? test_dmso->is_soluble advanced 4. Try Advanced Methods (pH, Surfactants, Cyclodextrins) is_soluble->advanced No success Success is_soluble->success Yes fail Contact Technical Support advanced->fail

Caption: Troubleshooting workflow for low solubility.

Serial_Dilution Recommended Serial Dilution Protocol cluster_dmso Step 1: Dilutions in 100% DMSO cluster_assay Step 2: Final 1:100 Dilution into Assay Buffer stock_10mM 10 mM Stock stock_1mM 1 mM Stock stock_10mM->stock_1mM 1:10 well_100uM Final: 100 µM stock_10mM->well_100uM Add 1 µL to 99 µL Buffer stock_100uM 100 µM Stock stock_1mM->stock_100uM 1:10 well_10uM Final: 10 µM stock_1mM->well_10uM Add 1 µL to 99 µL Buffer stock_10uM 10 µM Stock stock_100uM->stock_10uM 1:10 well_1uM Final: 1 µM stock_100uM->well_1uM Add 1 µL to 99 µL Buffer well_100nM Final: 100 nM stock_10uM->well_100nM Add 1 µL to 99 µL Buffer

References

Technical Support Center: Optimizing HIV-1 Inhibitor-21 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the optimal in vitro concentration of the hypothetical novel compound, HIV-1 Inhibitor-21.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A: The initial and most critical step is to establish the cytotoxicity of the inhibitor in the specific cell line you will be using for your antiviral assays. This is crucial to ensure that any observed reduction in viral replication is due to the inhibitor's specific antiviral activity and not simply because the cells are dying from toxicity.[1] This is typically measured by determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes the death of 50% of the cells.[1]

Q2: How do I determine the antiviral activity of this compound?

A: The antiviral activity is determined by performing a dose-response experiment where a susceptible cell line is infected with HIV-1 in the presence of serial dilutions of Inhibitor-21. The goal is to determine the 50% effective concentration (EC50), the concentration at which the inhibitor reduces viral replication by 50%.[2] Common methods to quantify viral replication include measuring the p24 capsid protein concentration in the supernatant via ELISA or using reporter cell lines (e.g., TZM-bl) that express luciferase or another reporter gene upon infection.[3][4][5]

Q3: What is the Selectivity Index (SI), and why is it important?

A: The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a drug candidate. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the inhibitor is effective at a concentration that is much lower than the concentration at which it causes significant cell death, suggesting a wider margin of safety.

Q4: What are some common causes of inconsistent results in my antiviral assays?

A: Inconsistent results can stem from several factors, including:

  • Compound Solubility: Poorly soluble compounds can precipitate out of solution, leading to inaccurate concentrations and variable effects.[6][7]

  • Cell Health and Passage Number: Using cells that are unhealthy or have been passaged too many times can affect their susceptibility to viral infection and their response to the inhibitor.

  • Virus Stock Variability: Inconsistent titers or the presence of defective viral particles in your virus stock can lead to variations in infection levels.

  • Assay-Specific Issues: Forgetting to include proper controls, errors in pipetting, or improper incubation times can all contribute to variability.[8][9]

Q5: Should I use a single-round or multi-round infectivity assay?

A: The choice depends on your experimental goals. Single-round infectivity assays, often using pseudotyped viruses and reporter cell lines, are generally preferred for precisely measuring the inhibitory effect of a drug on the initial stages of the viral life cycle.[3][10] Multi-round assays, which use replication-competent virus in permissive cell lines, can sometimes fail to detect subtle but clinically significant antiviral activity. However, they are useful for studying the emergence of drug resistance over time.

Quantitative Data Summary

The following tables summarize typical concentration ranges for various classes of HIV-1 inhibitors, which can serve as a reference point when designing experiments for this compound.

Table 1: Antiviral Potency (EC50) of Select HIV-1 Inhibitors

Inhibitor ClassInhibitor ExampleEC50 RangeCell TypeReference
Protease InhibitorAtazanavir2.6–5.3 nMCell Culture[2]
Protease InhibitorDarunavir2.4–9.1 nMCell Culture[11]
Protease InhibitorSaquinavir37.7 nMMT4 Cells[2]
NNRTINevirapine0.118 µM-[12]
Integrase InhibitorBictegravir7.5 nM-[13]
Novel InhibitorVTD2320.0039 µMMDM

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Novel Inhibitor Candidates

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)Reference
22 >50058>8500[3]
27 6017~3.5[3]
VTD227 17.90.7822.9
VTD232 30.50.00397820
VTD263 38.811.43.4

Experimental Protocols & Workflows

Diagram: General Workflow for Optimizing Inhibitor Concentration

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Validation A Prepare Serial Dilutions of this compound B Perform Cytotoxicity Assay (e.g., MTT) to Determine CC50 A->B C Perform Antiviral Assay (e.g., p24 ELISA) to Determine EC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Select Optimal Concentration Range (High SI, EC50 << CC50) D->E F Validate in Primary Cells (e.g., PBMCs) E->F G Further Mechanistic Studies F->G

Caption: Workflow for determining the optimal in vitro concentration of a novel HIV-1 inhibitor.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[12][14][15]

  • Cell Seeding: Seed your target cells (e.g., TZM-bl, CEM-SS) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include "cells only" (no inhibitor) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[12][14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the inhibitor concentration (log scale) to determine the CC50 value using non-linear regression.

Protocol 2: Determining Antiviral Efficacy using HIV-1 p24 Antigen ELISA

This protocol quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.[5][16]

  • Cell Seeding and Infection: Seed target cells in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

  • Infection: Add a pre-titered amount of HIV-1 virus stock to each well (except for the "uninfected" control wells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • ELISA Procedure:

    • Coat a high-binding 96-well ELISA plate with an anti-p24 capture antibody.

    • Add your collected supernatants (and p24 standards) to the wells. A disruption buffer is typically added to lyse the viral particles and release the p24 antigen.[5]

    • Incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the plate to remove unbound materials.

    • Add a biotinylated anti-p24 detection antibody, followed by another incubation and wash step.

    • Add streptavidin-HRP (Horseradish Peroxidase).[16]

    • Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of p24.[17]

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Create a standard curve using the p24 standards. Calculate the p24 concentration in your samples. Determine the percentage of inhibition for each inhibitor concentration relative to the "virus only" control. Plot the percent inhibition against the inhibitor concentration (log scale) to calculate the EC50.

Understanding the Mechanism: The HIV-1 Life Cycle

HIV-1 inhibitors are designed to block specific steps in the viral replication cycle. Understanding this pathway is key to designing and interpreting your experiments.

Diagram: The HIV-1 Replication Cycle and Inhibitor Targets

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration Provirus Proviral DNA Integration->Provirus Integrase Inhibitors Transcription Transcription Assembly 4. Assembly Transcription->Assembly Provirus->Transcription Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Entry/Fusion Inhibitors RT->Integration RT Inhibitors (NRTIs, NNRTIs) Budding 5. Budding Assembly->Budding Maturation 6. Maturation Budding->Maturation Protease Inhibitors Virus HIV Virion Maturation->Virus New Virions Virus->Entry

Caption: Key stages of the HIV-1 life cycle and the points of intervention for major classes of antiretroviral drugs.

Troubleshooting Guide

Diagram: Troubleshooting Common In Vitro Assay Issues

Troubleshooting cluster_cytotoxicity Troubleshooting High Cytotoxicity cluster_efficacy Troubleshooting Low Activity cluster_variability Troubleshooting Inconsistency Start Problem Encountered High_CC50 High Cytotoxicity (Low CC50) Start->High_CC50 Low_EC50 Low Antiviral Activity (High EC50) Start->Low_EC50 Inconsistent Inconsistent Results (High Variability) Start->Inconsistent Solubility_CC50 Check compound solubility. Precipitation visible? High_CC50->Solubility_CC50 Virus_Titer Confirm virus titer and infectivity. Low_EC50->Virus_Titer Pipetting Review pipetting technique and calibrate pipettes. Inconsistent->Pipetting Cell_Health_CC50 Verify cell health and passage number. Solubility_CC50->Cell_Health_CC50 Off_Target Consider off-target effects of the compound. Cell_Health_CC50->Off_Target Assay_Sensitivity Is the assay sensitive enough? (p24 vs Luc) Virus_Titer->Assay_Sensitivity Mechanism Does inhibitor target match assay timing? Assay_Sensitivity->Mechanism Degradation Check compound stability in media. Mechanism->Degradation Controls Check controls (pos/neg) for expected values. Pipetting->Controls Solubility_Var Re-evaluate compound solubility and preparation. Controls->Solubility_Var Plate_Edge Assess for 'edge effects' in 96-well plates. Solubility_Var->Plate_Edge

Caption: A decision tree for troubleshooting common issues encountered during in vitro HIV-1 inhibitor studies.

Problem: Observed cytotoxicity is high (low CC50 value).

  • Possible Cause: The compound may be precipitating out of the culture medium at higher concentrations, causing non-specific cell death.

  • Solution: Visually inspect the wells under a microscope for any signs of precipitation. Determine the maximum soluble concentration of Inhibitor-21 in your culture medium. Consider using a different solvent (e.g., an alternative to DMSO) or modifying the formulation if solubility is a persistent issue.[6]

Problem: The inhibitor shows weak or no antiviral activity (high EC50 value).

  • Possible Cause 1: The virus stock may have a low titer or has lost infectivity due to improper storage.

  • Solution 1: Re-titer your virus stock to ensure you are using an appropriate multiplicity of infection (MOI).

  • Possible Cause 2: The inhibitor may be unstable in the culture medium over the course of the experiment.

  • Solution 2: Perform a stability study of Inhibitor-21 in your culture medium at 37°C to assess its half-life.

  • Possible Cause 3: The mechanism of action may not be captured by the assay window. For example, if Inhibitor-21 is a very early-acting entry inhibitor, its effect might be missed if added too long after infection.

  • Solution 3: Conduct a time-of-addition experiment to pinpoint the stage of the HIV-1 life cycle that is blocked by the inhibitor.[11]

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, inaccurate pipetting of the inhibitor or virus, or an "edge effect" in the 96-well plate where outer wells evaporate more quickly.[14]

  • Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be meticulous with your technique. To avoid edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.[14]

References

Technical Support Center: Overcoming Off-Target Effects of HIV-1 Inhibitor-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and overcome potential off-target effects of HIV-1 Inhibitor-21 in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cytotoxicity at Effective Antiviral Concentrations

Question: We are observing significant cytotoxicity in our cell-based assays at concentrations of Inhibitor-21 that are required for effective HIV-1 inhibition. How can we determine if this is an off-target effect?

Answer:

It is crucial to distinguish between on-target and off-target cytotoxicity. Here’s a systematic approach to investigate this issue:

  • Confirm On-Target Potency: First, ensure the antiviral efficacy of Inhibitor-21 in your specific cell line and virus strain. An unexpected drop in potency could necessitate higher concentrations, leading to toxicity.

  • Cell Viability Assays: Perform standard cytotoxicity assays (e.g., MTT, MTS, or CellTiter-Glo®) in parallel on uninfected and infected cells treated with a dose-range of Inhibitor-21. A significant decrease in the viability of uninfected cells suggests off-target effects.

  • Compare with Other HIV-1 Inhibitors: Benchmark the cytotoxicity of Inhibitor-21 against other known HIV-1 inhibitors that target the same viral protein but have different chemical scaffolds.[1][2] This can help determine if the observed toxicity is a common feature of inhibiting this particular viral function or is specific to Inhibitor-21's structure.

  • Time-of-Addition Experiments: To confirm that the antiviral activity occurs at the expected stage of the viral life cycle, perform a time-of-addition study.[3] A decrease in inhibition when the compound is added at later time points post-infection suggests it targets an early stage, as expected for an entry or reverse transcription inhibitor.[3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of Inhibitor-21 to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.

Issue 2: Inconsistent Antiviral Activity Across Different Cell Types

Question: The IC50 value of Inhibitor-21 for HIV-1 inhibition varies significantly between different T-cell lines and primary human PBMCs. What could be the cause of this discrepancy?

Answer:

Variability in antiviral activity across different cell types can be attributed to several factors, including off-target effects that may be more pronounced in certain cell lines.

  • Cellular Metabolism: Different cell lines may metabolize Inhibitor-21 at different rates, leading to variations in the intracellular concentration of the active compound. Consider performing metabolic stability assays using liver microsomes or cell-specific lysates.

  • Expression of Off-Target Proteins: The expression levels of potential off-target proteins may differ between cell types. If Inhibitor-21 has an off-target effect on a specific cellular kinase, for instance, cell lines with higher expression of that kinase might show altered responses.[4]

  • Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), in certain cell lines can reduce the intracellular concentration of the inhibitor. Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help to test this possibility.

  • Cellular Activation State: The activation state of primary cells like PBMCs can influence HIV-1 replication and the cellular environment, potentially affecting inhibitor potency. Ensure consistent activation protocols are used.

Experimental Workflow for Investigating Cell-Type Specificity

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Inconsistent IC50 of Inhibitor-21 in different cell types B Metabolism Differences A->B C Off-Target Expression A->C D Efflux Pump Activity A->D E Metabolic Stability Assay B->E F Western Blot for Off-Target Protein C->F G Assay with Efflux Pump Inhibitor D->G H Identify Mechanism of Inconsistent Activity E->H F->H G->H

Caption: Workflow for troubleshooting inconsistent antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets for HIV-1 inhibitors in general?

A1: HIV-1 inhibitors, depending on their chemical structure and target, can have a range of off-target interactions. For example, some protease inhibitors have been shown to interact with cellular proteases and lipid metabolism pathways.[5][6] Some non-nucleoside reverse transcriptase inhibitors (NNRTIs) can bind to other enzymes. It is essential to consider the chemical class of your inhibitor when predicting potential off-targets.

Q2: How can we proactively screen for off-target effects of Inhibitor-21?

A2: A proactive approach is highly recommended. Consider the following screening strategies:

  • Kinase Profiling: Screen Inhibitor-21 against a panel of human kinases, as these are common off-targets for small molecule inhibitors.

  • Protease Profiling: If Inhibitor-21 is a protease inhibitor, screen it against a panel of human proteases.

  • In Silico Screening: Computational methods can predict potential off-target interactions based on the structure of Inhibitor-21.[5][6] These predictions can then be validated experimentally.

Q3: Can off-target effects be beneficial?

A3: In some cases, off-target effects can be advantageous. For instance, an HIV-1 inhibitor that also has anti-inflammatory properties through an off-target mechanism might provide additional therapeutic benefits. However, any unintended activity must be carefully characterized to ensure it does not lead to adverse effects. Some inhibitors have been found to have dual mechanisms of action, such as inhibiting both protease and integrase, which can be beneficial.[7]

Q4: What is the role of p21 in HIV-1 infection and could it be an off-target of our inhibitor?

A4: p21 (also known as waf-1/cip-1) is a cyclin-dependent kinase inhibitor that has been identified as a cell-intrinsic factor that can restrict HIV-1 replication.[8] It is unlikely to be a direct binding target of a small molecule inhibitor designed against a viral protein. However, if Inhibitor-21 has off-target effects on cell cycle regulation or cellular signaling pathways that modulate p21 expression, it could indirectly affect this natural antiviral mechanism.[8]

Signaling Pathway: Intended vs. Off-Target Effects

The following diagram illustrates the intended mechanism of an HIV-1 entry inhibitor versus a potential off-target effect on a cellular signaling pathway.

G cluster_0 Intended On-Target Pathway cluster_1 Hypothetical Off-Target Pathway HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 on surface CD4 Receptor CD4 Receptor gp120->CD4 Receptor binds to Viral Entry Blocked Viral Entry Blocked gp120->Viral Entry Blocked Inhibitor-21 Inhibitor-21 Inhibitor-21->gp120 binds to and blocks Inhibitor-21_off Inhibitor-21 Cellular Kinase X Cellular Kinase X Inhibitor-21_off->Cellular Kinase X inadvertently inhibits Downstream Signaling Downstream Signaling Cellular Kinase X->Downstream Signaling phosphorylates Unintended Cellular Effects Unintended Cellular Effects Downstream Signaling->Unintended Cellular Effects

Caption: On-target vs. potential off-target signaling pathways.

Quantitative Data Summary

The following table provides an example of how to present data comparing the on-target and off-target activity of Inhibitor-21.

ParameterHIV-1 (Strain X)Cellular Kinase YSelectivity Index
IC50 / Ki 50 nM5 µM100-fold
Assay Type Single-Cycle InfectionIn Vitro Kinase AssayCC50 / IC50
CC50 > 50 µMN/A> 1000

Note: A higher selectivity index (Off-target IC50 / On-target IC50) is desirable, indicating a greater window between the desired antiviral effect and potential off-target toxicity.

References

Technical Support Center: Synthesis of HIV-1 Protease Inhibitor (Darunavir as a Model)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the HIV-1 protease inhibitor, Darunavir. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Darunavir?

A1: The synthesis of Darunavir primarily involves the coupling of two key intermediates:

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: This bicyclic furan derivative provides the crucial P2 ligand that interacts with the backbone of the HIV-1 protease.

  • A protected (1S,2R)-1-((4-aminophenyl)sulfonyl(isobutyl)amino)-3-amino-1-phenylpropan-2-ol derivative: This complex amino alcohol provides the core structure and the P1' and P2' ligands.

Q2: What are the common synthetic strategies for preparing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol?

A2: Several synthetic routes have been developed, with two common strategies being:

  • Chiron Approach: This method utilizes commercially available and relatively inexpensive starting materials like D-glucose or D-xylose derivatives to achieve an enantioselective synthesis.[1]

  • Practical Synthesis from Isocitrate: A practical and scalable synthesis has been developed starting from monopotassium isocitrate, which can be obtained from fermentation.[2]

Q3: What are the major challenges in the synthesis of Darunavir?

A3: Researchers may face several challenges, including:

  • Stereocontrol: The molecule has multiple stereocenters, and achieving the correct stereochemistry is critical for its biological activity. Diastereomeric impurities can be difficult to separate.

  • Low Yields: Suboptimal reaction conditions, side reactions, and purification losses can lead to low overall yields.

  • Impurity Formation: Process-related impurities can form at various stages, requiring careful control of reaction conditions and robust purification methods.[3][4]

  • Purification of Polar Intermediates: Some intermediates are highly polar, making their purification by standard column chromatography challenging.[5][6][7]

Troubleshooting Guides

Section 1: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

Problem 1: Low yield in the reduction of the amide/ester precursor to the furanol.

  • Possible Cause: Incomplete reaction or formation of side products. The choice of reducing agent and reaction conditions are critical.

  • Solution:

    • Reagent Selection: Lithium aluminum hydride (LAH) is a powerful reducing agent often used for this step.[2] Ensure the LAH is fresh and of high quality.

    • Reaction Conditions: Carefully control the reaction temperature, typically starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature. Ensure anhydrous conditions are maintained, as LAH reacts violently with water.

    • Work-up Procedure: A careful acidic workup is often required to facilitate the cyclization to the desired furofuranol.[2]

ParameterRecommended Condition
Reducing Agent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous THF or Et2O
Temperature 0 °C to room temperature
Work-up Acidic (e.g., dilute HCl)

Problem 2: Formation of diastereomeric impurities of the furofuranol.

  • Possible Cause: Epimerization at stereocenters during the synthesis, particularly during steps involving strong bases or elevated temperatures.

  • Solution:

    • Control of Base and Temperature: When using bases like DBU for epimerization control or other transformations, carefully monitor the reaction temperature and time to avoid unwanted side reactions.[2]

    • Stereoselective Routes: Employing a highly stereoselective synthetic route, such as those starting from chiral pool materials like sugars, can minimize the formation of diastereomers.[1]

    • Purification: If diastereomers are formed, they may be separable by careful column chromatography or by converting the alcohol to a crystalline derivative (e.g., a carbonate) to facilitate separation by recrystallization.[8]

Section 2: Synthesis of the Amino Alcohol Moiety

Problem 3: Low yield in the amidation step to introduce the p-nitrobenzenesulfonamide group.

  • Possible Cause: Incomplete reaction due to steric hindrance or low reactivity of the amine.

  • Solution:

    • Activation of the Carboxylic Acid: Use of coupling agents like carbodiimides (e.g., DCC, EDC) or in situ activation of the carboxylic acid can improve yields.[9]

    • Reaction Conditions: The choice of solvent and base is important. Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed.

    • Reagent Addition Sequence: The order of addition of reagents can significantly impact the yield and purity of the product.[10]

ParameterRecommended Condition
Coupling Agent EDC/HOBt, HATU
Solvent Anhydrous DCM or DMF
Base TEA or DIPEA
Temperature 0 °C to room temperature
Section 3: Coupling of Intermediates and Final Steps

Problem 4: Low yield in the final coupling reaction to form Darunavir.

  • Possible Cause: Inefficient activation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol or decomposition of the activated intermediate.

  • Solution:

    • Activating Agent: The furanol is typically activated by converting it to a carbonate derivative using reagents like bis-(4-nitrophenyl)carbonate or N,N'-disuccinimidyl carbonate (DSC).[3][8]

    • Reaction Conditions: The coupling reaction is usually carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base.

    • Control of Stoichiometry: Precise control of the stoichiometry of the reactants is crucial to maximize the yield of the desired product and minimize the formation of side products like the difuranyl impurity.[3][4]

ParameterRecommended Condition
Activating Agent N,N'-Disuccinimidyl carbonate (DSC)
Solvent Anhydrous Acetonitrile or Ethyl Acetate
Base Anhydrous Pyridine or Triethylamine
Temperature Ambient Temperature

Problem 5: Difficulty in purifying the final Darunavir product.

  • Possible Cause: Presence of closely related impurities and the polar nature of the molecule.

  • Solution:

    • Crystallization: Darunavir can often be purified by crystallization. Darunavir ethanolate is a common crystalline form.[3]

    • Column Chromatography: If crystallization is not sufficient, column chromatography on silica gel may be necessary. Due to the polarity of Darunavir, a polar mobile phase (e.g., a mixture of dichloromethane and methanol) is typically required.

    • Amorphous Form Preparation: Amorphous Darunavir can be obtained by techniques such as dissolving the crystalline form in a suitable solvent and then rapidly removing the solvent.[3]

Experimental Protocols

Protocol 1: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate (Adapted from[2])
  • Amide Formation: (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid is reacted with N-methylaniline in the presence of a coupling agent (e.g., acyl chloride formation followed by amidation) to yield the corresponding amide.

  • Reduction: The resulting amide-ester is reduced using lithium aluminum hydride (LAH) in an anhydrous solvent like THF. The reaction is typically started at 0 °C and allowed to warm to room temperature.

  • Cyclization and Work-up: The reaction is carefully quenched with water and an aqueous acid solution. The acidic conditions promote the cyclization to form (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

  • Purification: The crude product is extracted with an organic solvent and purified by column chromatography or crystallization.

Protocol 2: Synthesis of Darunavir via Coupling (Adapted from[3])
  • Activation of Furanol: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is reacted with N,N'-disuccinimidyl carbonate (DSC) in the presence of anhydrous pyridine in a solvent like anhydrous acetonitrile at ambient temperature.

  • Coupling: To the activated furanol solution, a solution of 2R-hydroxy-3-[--INVALID-LINK--amino]-1S-(phenylmethyl)propylamine in the same solvent is added.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique like TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove pyridine and other water-soluble impurities. The crude Darunavir is then purified by crystallization, typically from ethanol to yield Darunavir ethanolate.

Visualizations

experimental_workflow cluster_furanol Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol cluster_amino_alcohol Synthesis of Amino Alcohol Moiety cluster_coupling Final Coupling and Deprotection Isocitrate Monopotassium Isocitrate AmideEster Amide-Ester Intermediate Isocitrate->AmideEster Amidation Furanol (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol AmideEster->Furanol LAH Reduction & Cyclization ActivatedFuranol Activated Furanol (e.g., Carbonate) Furanol->ActivatedFuranol Activation (e.g., DSC) EpoxyAmine Protected Epoxy-Amine AminoAlcohol Protected Amino Alcohol EpoxyAmine->AminoAlcohol Ring Opening & Sulfonylation CoupledProduct Protected Darunavir AminoAlcohol->CoupledProduct ActivatedFuranol->CoupledProduct Coupling Darunavir Darunavir CoupledProduct->Darunavir Deprotection troubleshooting_logic cluster_synthesis Synthesis Stage cluster_problem Observed Problem cluster_solution Potential Solution Furanol_Synthesis Furanol Synthesis Low_Yield_Furanol Low Yield Furanol_Synthesis->Low_Yield_Furanol Diastereomers Diastereomers Present Furanol_Synthesis->Diastereomers Coupling_Reaction Coupling Reaction Low_Yield_Coupling Low Yield Coupling_Reaction->Low_Yield_Coupling Purification Purification Impure_Product Impure Final Product Purification->Impure_Product Check_Reagents Check Reagent Quality (e.g., fresh LAH) Low_Yield_Furanol->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Anhydrous) Low_Yield_Furanol->Optimize_Conditions Stereoselective_Route Use Stereoselective Route Diastereomers->Stereoselective_Route Recrystallize_Derivative Recrystallize Derivative Diastereomers->Recrystallize_Derivative Optimize_Activation Optimize Activation Step Low_Yield_Coupling->Optimize_Activation Control_Stoichiometry Control Stoichiometry Low_Yield_Coupling->Control_Stoichiometry Recrystallization Recrystallization Impure_Product->Recrystallization Chromatography Column Chromatography Impure_Product->Chromatography

References

How to resolve unexpected results in HIV-1 inhibitor-21 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected results in their experiments.

General Troubleshooting

This section addresses common issues that can arise across various types of HIV-1 inhibitor assays, including those for protease, integrase, and reverse transcriptase.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected results in HIV-1 inhibitor assays?

Unexpected results can stem from several factors, including technical errors, biological variability, and issues with reagents. Common technical issues include improper sample handling, mislabeling, and incorrect dilutions.[1][2] Biological factors such as the genetic variability of HIV-1 can also significantly impact assay outcomes.[3][4] Reagent-related problems may involve buffer contamination or degradation of enzymes and substrates.

Q2: How can I minimize variability in my assay results?

To reduce variability, it is crucial to follow protocols precisely and maintain consistency across experiments. Key recommendations include:

  • Use Replicates: Always run samples and controls in duplicate or triplicate.

  • Proper Mixing: Ensure all solutions are thoroughly mixed before use.

  • Consistent Incubation Times: Adhere strictly to the specified incubation times, as minor deviations can lead to discrepancies.

  • Plate Consistency: Be aware that there can be slight performance differences in the outer wells of 96-well plates.

  • Aliquot Reagents: Aliquot reagents like enzymes and substrates to avoid repeated freeze-thaw cycles.[5][6]

Q3: What should I do if I get a suspected false-positive result?

A false-positive result occurs when a compound incorrectly appears to have inhibitory activity. Assay conditions should be optimized to minimize the risk of false positives, for instance by including detergent to prevent compound aggregation.[7][8] If you suspect a false positive, it is essential to perform confirmatory tests.[1][2] This may involve re-testing the compound, using a different assay format, or checking for interference with the detection system. The most common cause of a false-positive is the test detecting antibodies for a different infection or substance.[1]

Q4: How should I interpret indeterminate or ambiguous results?

Indeterminate or ambiguous results are unclear and require further investigation.[9] Such results can occur due to weak positive reactions, cross-contamination, or technical errors.[9] It is recommended to re-test the sample, potentially with a fresh sample taken after a couple of weeks if recent infection is a possibility.[9] If results remain ambiguous, using an alternative testing method or a nucleic acid test (NAT) may be necessary.[10][11]

Troubleshooting Common Assay Problems
IssuePossible CauseSuggested Solution
High Background Signal Contaminated reaction buffer.Replace the reaction buffer. Ensure the buffer is used within one week of adding BME and is mixed well before use.
Improper washing steps.Ensure complete removal of liquid from wells after each wash step by patting the plate on paper towels.
Substrate degradation.Store substrate protected from light and at the recommended temperature.
Low Signal or No Activity Inactive enzyme.Spin down the enzyme before use and ensure it has been stored correctly at -20°C or colder. Avoid multiple freeze-thaw cycles. Reconstitute and aliquot the enzyme as per the protocol.[5][6]
Incorrect assay temperature.Pre-warm buffers and solutions to the recommended temperature (e.g., 37°C) before starting the assay.
Degraded substrate or other critical reagents.Check the expiration dates and storage conditions of all kit components. Use fresh reagents.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique. For multi-well additions, prepare a master mix.[5]
Edge effects on the microplate.Avoid using the outer wells of the plate if variability is a persistent issue.
Non-homogenous distribution of viral variants.In assays using clinical samples, be aware that intra-sample variability can occur.[12]

Logical Troubleshooting Workflow

G start Unexpected Assay Result check_controls Review Controls (Positive, Negative, Blank) start->check_controls review_protocol Review Protocol and Notes start->review_protocol controls_ok Controls OK? check_controls->controls_ok review_protocol->controls_ok troubleshoot_specific Troubleshoot Specific Issue (High Background, Low Signal, etc.) controls_ok->troubleshoot_specific Yes re_run_assay Re-run Assay with Fresh Reagents controls_ok->re_run_assay No troubleshoot_specific->re_run_assay contact_support Contact Technical Support re_run_assay->contact_support Failure resolve Problem Resolved re_run_assay->resolve Success

Caption: A flowchart for systematic troubleshooting of unexpected assay results.

HIV-1 Protease Inhibitor Assays

This section focuses on issues specific to assays targeting the HIV-1 protease enzyme. These assays typically measure the cleavage of a fluorescently labeled peptide substrate.[5][6]

Frequently Asked Questions (FAQs)

Q1: My positive control inhibitor (e.g., Pepstatin A) shows weak or no inhibition. What could be the cause?

This suggests a problem with the inhibitor itself or the assay conditions.

  • Inhibitor Degradation: Ensure the inhibitor is stored correctly, typically at -80°C in aliquots to avoid freeze-thaw cycles.[5][6]

  • Incorrect Concentration: Double-check the dilution calculations for the inhibitor stock solution.

  • Enzyme Concentration: An excessively high concentration of the protease enzyme can overcome the inhibitor. Ensure the enzyme is diluted according to the protocol.

Q2: The fluorescence signal in my enzyme control wells is lower than my solvent control. What does this mean?

If the solvent used to dissolve the test compounds enhances the enzyme activity or the fluorescence signal, this can occur. It is important to run a solvent control to check for such effects, especially if the final solvent concentration exceeds 5%.[5][6] If the solvent is the issue, consider using a different solvent or reducing the final concentration.

Troubleshooting Protease Assays
IssuePossible CauseSuggested Solution
Fluorescence decreases over time in enzyme control wells. Photobleaching of the fluorophore.Protect the plate from light during incubation and measurement. Minimize the exposure time in the plate reader.
High signal in "no enzyme" control wells. Substrate is auto-hydrolyzing or contaminated.Prepare fresh substrate solution. Ensure the assay buffer has the correct pH and is free of contaminating proteases.
Inconsistent IC50 values for the same compound. Compound solubility issues.Ensure the test compound is fully dissolved in the solvent before diluting into the assay buffer. Test different solvent concentrations.
Assay kinetics.Ensure measurements are taken during the linear phase of the reaction. A kinetic read is recommended over an endpoint read.[5]

HIV-1 Integrase Inhibitor Assays

This section addresses common problems encountered in HIV-1 integrase inhibitor assays, which measure the integration of viral DNA into a target substrate.

Frequently Asked Questions (FAQs)

Q1: The signal from my "integrase alone" control is too high (>3.0 OD). What should I do?

A very high signal can saturate the detector. The recommended action is to dilute the stopped reaction 1:1 with dH2O before reading. Alternatively, you can reduce the amount of integrase enzyme used in the reaction (e.g., dilute to 1:350 instead of 1:250).

Q2: The signal from my "integrase alone" control is too low (<0.5 OD). How can I increase it?

A low signal indicates insufficient enzyme activity.

  • Enzyme Handling: Briefly spin down the integrase tube before use to collect all the contents.

  • Enzyme Concentration: Increase the concentration of the integrase enzyme (e.g., dilute to 1:250).

  • Incubation Time: Extend the TMB incubation time to 20-30 minutes to allow for more signal development.

Troubleshooting Integrase Assays
IssuePossible CauseSuggested Solution
Wells are stained blue. Stop reagent was not added or was ineffective.Ensure the stop solution is added to all wells before reading the plate at 450 nm. Alternatively, read the plate at 405 nm without stopping the reaction.
High variability between replicate wells. Incomplete washing.Manually wash wells with a wash bottle or use an automatic plate washer, ensuring complete removal of liquid after each step.
Light-sensitive DNA.The target substrate (TS) DNA can be light-sensitive. Handle it accordingly and be aware that it may leech onto polypropylene tubes.

HIV-1 Reverse Transcriptase (RT) Inhibitor Assays

This section provides guidance for troubleshooting assays that screen for inhibitors of HIV-1 reverse transcriptase, a key enzyme for converting the viral RNA genome into DNA.

Frequently Asked Questions (FAQs)

Q1: Can this type of assay distinguish between different classes of RT inhibitors?

Yes, some advanced assay formats, such as those using FRET, can discriminate between nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13] This is because they can monitor different aspects of the enzyme's function in real-time.

Q2: My assay is not sensitive enough to detect low levels of RT activity. How can I improve it?

For detecting very low amounts of RT (e.g., in viral culture supernatants), a longer assay incubation time is necessary. While a 2-hour assay is suitable for inhibitor screening, a 24-hour incubation may be needed to detect as little as 1 pg of HIV RT.

Troubleshooting RT Assays
IssuePossible CauseSuggested Solution
False positives due to compound interference. Test compound interacts with the detection system (e.g., colorimetric or fluorescent readout).Run a control with the test compound in the absence of the enzyme to check for direct effects on the assay signal.
Low enzyme activity with known active RT. Suboptimal reaction buffer composition.Ensure the reaction buffer contains the correct concentrations of MgCl2, KCl, and dNTPs.
RNA template degradation.Use RNase-free water, pipette tips, and tubes when preparing reagents to prevent degradation of the RNA template.

Experimental Protocols and Workflows

General Protocol: Fluorometric HIV-1 Protease Inhibitor Screening

This protocol is a generalized example based on commercially available kits.[5]

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.

    • Prepare the Assay Buffer as instructed.

    • Reconstitute the HIV-1 Protease enzyme in the provided Dilution Buffer. Aliquot and store at -80°C.

    • Dilute the fluorescent substrate in Assay Buffer.

  • Compound and Control Preparation:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the test compounds at 10X the final desired concentration in Assay Buffer.

    • Prepare controls in a 96-well black plate:

      • Enzyme Control (EC): 10 µL of Assay Buffer.

      • Inhibitor Control (IC): 1 µL of a known inhibitor (e.g., Pepstatin A) + 9 µL of Assay Buffer.

      • Sample (S): 10 µL of 10X diluted test compound.

      • Solvent Control (SC): 10 µL of the solvent used for the test compounds (if solvent concentration >5%).

  • Assay Procedure:

    • Prepare an enzyme master mix by diluting the reconstituted HIV-1 Protease in Assay Buffer. Add 80 µL of this mix to each well (EC, IC, S, and SC).

    • Mix gently and incubate the plate at room temperature for 15 minutes, protected from light.

    • Prepare a substrate master mix. Add 10 µL to each well to start the reaction.

    • Immediately place the plate in a microplate reader.

  • Measurement:

    • Measure fluorescence kinetically for 1-3 hours at 37°C (Ex/Em = 330/450 nm).

    • Calculate the reaction rate (slope) for the linear portion of the curve for all wells.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition versus the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme Add Enzyme Solution & Pre-incubate prep_reagents->add_enzyme prep_compounds Prepare Compounds & Controls (Serial Dilutions, Pos/Neg Controls) add_compounds Dispense Compounds/Controls into 96-well Plate prep_compounds->add_compounds add_compounds->add_enzyme start_reaction Add Substrate Solution to Initiate Reaction add_enzyme->start_reaction read_plate Measure Signal Kinetically (Fluorescence/Absorbance) start_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

References

Technical Support Center: Optimizing HIV-1 Protease Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for HIV-1 protease inhibitor enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an HIV-1 protease enzymatic assay?

A1: HIV-1 protease, an aspartyl protease, exhibits its highest catalytic activity in a weakly acidic environment, typically within a pH range of 4.7 to 6.5.[1][2][3] The optimal pH can vary slightly depending on the specific substrate and inhibitor being studied.[4][5] It is crucial to maintain a consistent pH, as variations can alter the protonation state of the catalytic aspartate residues (Asp25 and Asp25'), affecting both enzyme activity and inhibitor affinity.[2][4]

Q2: What is the role of ionic strength in the assay buffer, and which salts are commonly used?

A2: Ionic strength is a critical parameter for maintaining the stability and activity of the HIV-1 protease. Salts in the buffer help to mimic physiological conditions and can influence the enzyme's conformation. Sodium acetate is a frequently used buffer component for assays conducted at an acidic pH.[6] At neutral pH, physiological salt conditions (mimicked by Na+ and Cl- ions) can help stabilize the active site, particularly when the catalytic aspartate residues are deprotonated.[2] The final salt concentration should be optimized for each specific assay system.

Q3: Should I include detergents in my assay buffer?

A3: The use of detergents is context-dependent. Non-ionic detergents like Triton X-100 or Tween-20 are sometimes included in assays to prevent the aggregation of promiscuous inhibitors, which can lead to false-positive results.[7] However, detergents can also affect the activity of the protease itself. Therefore, if a detergent is used, a solvent control should be included to test its effect on enzyme activity.[8] For most standard assays focusing on specific inhibitor interactions, detergents may not be necessary unless aggregation is a known issue.

Q4: Are reducing agents like Dithiothreitol (DTT) necessary?

A4: Yes, a reducing agent such as DTT is often recommended in the assay buffer.[6][9] HIV-1 protease contains cysteine residues that can be prone to oxidation, which may lead to enzyme inactivation or aggregation. Including a reducing agent helps to maintain the enzyme in its active, reduced state, ensuring assay consistency and reliability.

Q5: How does buffer composition affect the binding affinity of my inhibitor?

A5: Buffer conditions, particularly pH, can significantly impact inhibitor binding. The affinity of an inhibitor can show a distinct pH dependency, which is related to the specific chemical structure of the inhibitor and its interactions with the charged state of the protein's binding site.[4][5] For example, the interaction between the pyridine nitrogen of the inhibitor indinavir and Arg-8 of the protease is hypothesized to be responsible for its unique pH-dependent binding profile.[5] Therefore, it is essential to perform inhibitor screening and characterization under consistent and well-defined buffer conditions.

Buffer Component Summary

The following table summarizes common components and their typical concentration ranges for an HIV-1 protease assay buffer.

ComponentTypical Buffer SystemTypical ConcentrationPurpose
Buffering Agent Sodium Acetate50 mMMaintain optimal acidic pH (4.7-5.5)[6]
Reducing Agent Dithiothreitol (DTT)1 mMPrevent oxidation of the enzyme[6][9]
Stabilizer Glycerol~1 M (in some refolding buffers)Stabilize enzyme structure[6]
Chelating Agent EDTA82-100 mM (in some refolding buffers)Chelate divalent metal ions[6]
Denaturant Urea~0.8-1.0 M (in some refolding buffers)Aid in refolding from inclusion bodies[6]

Note: Concentrations for stabilizers, chelating agents, and denaturants are typically for enzyme refolding and may not be required in the final assay buffer.

Troubleshooting Guide

Problem: Low or no enzyme activity.

Possible CauseRecommended Solution
Incorrect Buffer pH Verify the pH of your assay buffer. HIV-1 protease activity is highly pH-dependent, with an optimum typically between pH 4.7 and 6.5.[1][2][3]
Enzyme Degradation/Inactivity Ensure proper storage of the enzyme at -80°C.[10][11] Avoid repeated freeze-thaw cycles.[10][11] Prepare enzyme dilutions immediately before use and keep them on ice.[9]
Oxidized Enzyme Include a reducing agent like DTT (e.g., 1 mM) in your assay buffer to maintain the enzyme in an active state.[6][9]
Incorrect Reagent Concentration Double-check the final concentrations of the enzyme and substrate in the assay wells.

Problem: High background fluorescence.

Possible CauseRecommended Solution
Substrate Instability/Degradation Protect the fluorogenic substrate from light.[12] Prepare substrate solutions fresh for each experiment.
Autofluorescence of Test Compound Run a control well containing the test compound and assay buffer but no enzyme to measure its intrinsic fluorescence.[13] Subtract this value from the sample wells.
Contaminated Buffer or Reagents Use high-purity water and reagents. Filter-sterilize the buffer if necessary.

Problem: Poor reproducibility between assay wells.

Possible CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to multiple wells simultaneously to minimize timing differences.[8]
Foaming or Bubbles in Wells Mix components by gentle shaking or tapping; avoid vigorous vortexing that can introduce bubbles and denature the enzyme.[8][9]
Temperature Fluctuations Ensure all reagents and the plate are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction.[3][10]
Edge Effects on the Plate Avoid using the outermost wells of the microplate, as they are more susceptible to evaporation and temperature variations.

Experimental Protocols

Protocol 1: Standard Fluorometric HIV-1 Protease Inhibitor Screening Assay

This protocol is a generalized procedure based on commercially available kits.[8][10][11]

  • Reagent Preparation :

    • Prepare the Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM DTT). Equilibrate to room temperature before use.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions to the desired test concentrations. The final solvent concentration in the assay should not exceed recommended limits (e.g., 1-5%).[8]

    • Dilute the HIV-1 Protease enzyme stock to the desired working concentration in cold Assay Buffer immediately before use. Keep on ice.

    • Dilute the fluorogenic substrate to its working concentration in Assay Buffer. Protect from light.

  • Assay Plate Setup (96-well black, flat-bottom plate):

    • Test Compound Wells : Add 10 µL of the test compound dilution.

    • Enzyme Control (EC) Wells (Max Activity) : Add 10 µL of the Assay Buffer (or solvent if used for compounds).

    • Inhibitor Control (IC) Wells (Min Activity) : Add 10 µL of a known potent inhibitor (e.g., Pepstatin A).

    • Solvent Control (SC) Wells : Add 10 µL of the solvent used for the test compounds.

  • Enzyme Addition :

    • Add 80 µL of the diluted HIV-1 Protease solution to all wells except for a reagent background control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[8]

  • Reaction Initiation and Measurement :

    • Initiate the reaction by adding 10 µL of the HIV-1 Protease Substrate solution to all wells. Mix gently.

    • Immediately place the plate in a microplate reader capable of measuring fluorescence at the appropriate wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm).[10][13]

    • Measure the fluorescence kinetically for 1-3 hours at 37°C, taking readings every 1-5 minutes.[8][13]

  • Data Analysis :

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

Protocol 2: Buffer pH Optimization Assay
  • Prepare a series of Assay Buffers with identical compositions (e.g., 50 mM buffer salt, 1 mM DTT) but varying the pH in 0.5 unit increments (e.g., from pH 4.0 to 7.0).

  • Set up multiple sets of wells on a 96-well plate, with each set corresponding to a different pH buffer.

  • In each set, include wells for Enzyme Control (enzyme + substrate, no inhibitor) and Reagent Background (substrate only, no enzyme).

  • Add the appropriate pH buffer to the designated wells, followed by the HIV-1 Protease.

  • Initiate the reaction by adding the substrate.

  • Measure the kinetic activity as described in Protocol 1.

  • Calculate the initial reaction rate for each pH value.

  • Plot the reaction rate against pH to determine the optimal pH where the enzyme exhibits maximum activity.

Visualizations

HIV_Protease_Mechanism cluster_0 HIV Life Cycle cluster_1 Inhibitor Action GagPol Gag-Pol Polyprotein Protease HIV-1 Protease (Aspartyl Protease) GagPol->Protease Cleavage NonInfectious Non-Infectious Virion GagPol->NonInfectious Cleavage Blocked MatureProteins Mature Structural & Enzymatic Proteins Protease->MatureProteins Processes InactiveComplex Inactive Enzyme-Inhibitor Complex Protease->InactiveComplex Virion Infectious Virion MatureProteins->Virion Assembly Inhibitor Protease Inhibitor (e.g., Inhibitor-21) Inhibitor->Protease Binds to Active Site

Caption: Mechanism of HIV-1 Protease action and inhibition.

Assay_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate_setup Set Up 96-Well Plate (Controls & Test Compounds) start->plate_setup pre_incubation Add HIV-1 Protease Pre-incubate for 15 min plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Fluorescence Measurement (37°C for 1-3 hours) reaction_start->measurement data_analysis Data Analysis (Calculate Reaction Rates) measurement->data_analysis calc_inhibition Calculate % Inhibition data_analysis->calc_inhibition end End: Determine IC50 calc_inhibition->end

Caption: Experimental workflow for an HIV-1 protease inhibitor assay.

Troubleshooting_Flowchart start Problem Encountered q_activity Low / No Activity? start->q_activity q_background High Background? start->q_background q_reproducibility Poor Reproducibility? start->q_reproducibility check_ph Verify Buffer pH (Optimum 4.7-6.5) q_activity->check_ph Yes q_activity->q_background No check_enzyme Check Enzyme Storage & Handling (Keep on ice, no repeat freeze-thaw) check_ph->check_enzyme check_dtt Add Reducing Agent (e.g., 1 mM DTT) check_enzyme->check_dtt check_dtt->dtt_out check_substrate Protect Substrate from Light Prepare Fresh q_background->check_substrate Yes q_background->q_reproducibility No check_compound Run Compound-Only Control (Subtract Autofluorescence) check_substrate->check_compound check_compound->compound_out check_pipetting Check Pipette Calibration Use Multichannel Pipette q_reproducibility->check_pipetting Yes check_temp Equilibrate Reagents & Plate to Assay Temp check_pipetting->check_temp check_temp->temp_out resolve Problem Resolved dtt_out->resolve compound_out->resolve temp_out->resolve

Caption: Troubleshooting flowchart for common assay issues.

References

Minimizing degradation of HIV-1 inhibitor-21 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of HIV-1 Inhibitor-21 in solution. The following information is designed to help you maintain the integrity of the inhibitor during your experiments.

Troubleshooting Guide

Encountering issues with the performance of this compound? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Loss of Inhibitory Potency Over Time in Aqueous Buffer Hydrolytic Degradation: The bis-THF (tetrahydrofuran) moiety or other functional groups within Inhibitor-21 may be susceptible to acid or base-catalyzed hydrolysis.- Prepare fresh solutions of the inhibitor for each experiment.- If the experiment requires prolonged incubation, perform a stability study to determine the rate of degradation in your specific buffer.- Consider using a buffer system with a pH where the inhibitor is most stable (typically near neutral pH for many small molecules, but this needs to be determined experimentally). A MES buffer at pH 5.6 is often used for HIV-1 protease assays.[1]
Inconsistent Results Between Experiments Solvent Evaporation or Peroxide Formation: If using volatile organic solvents like THF for stock solutions, evaporation can concentrate the inhibitor. THF can also form explosive peroxides over time when exposed to air.[2]- Store stock solutions in tightly sealed vials, preferably with an inert gas overlay (e.g., argon or nitrogen).- Use fresh, high-purity solvents. For THF, ensure it is BHT-stabilized to prevent peroxide formation.- Prepare smaller, single-use aliquots of the stock solution to minimize freeze-thaw cycles and exposure to air.
Precipitation of the Inhibitor in Assay Buffer Poor Solubility: this compound, like many potent, non-peptidic inhibitors, may have limited aqueous solubility.- Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.- When diluting into aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1-5%) and does not affect the assay.[1][3]- Vortex or mix thoroughly when diluting the stock solution.
Reduced Activity After Exposure to Light Photodegradation: The inhibitor may contain chromophores that absorb light, leading to photochemical degradation.- Protect solutions containing the inhibitor from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup.
Gradual Decrease in Potency of Stock Solution Oxidative Degradation: Functional groups in the inhibitor may be sensitive to oxidation from dissolved oxygen or oxidizing agents.- Degas aqueous buffers before use.- Consider adding antioxidants to the buffer if compatible with the experimental system.- Store stock solutions at low temperatures (-20°C or -80°C) to slow down oxidative processes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. DMSO is a versatile solvent for many non-peptidic inhibitors and is miscible with most aqueous buffers. Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your aqueous assay buffer.

Q2: How should I store the stock solution of this compound?

A2: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can introduce moisture and promote degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q3: What are the optimal pH and temperature conditions for working with this compound in solution?

A3: The optimal pH and temperature for stability have not been empirically determined for this compound. However, for HIV-1 protease activity assays, a buffer with a pH between 4.7 and 6.0 is often used. The stability of the inhibitor should be assessed under your specific experimental conditions. It is advisable to perform experiments at a controlled temperature and to minimize the time the inhibitor spends in aqueous solution before use.

Q4: Can I expect degradation of the bis-THF moiety in this compound?

A4: The bis-tetrahydrofuran (bis-THF) moiety is a key structural feature of many potent HIV-1 protease inhibitors. While the ether linkages within the THF rings are generally stable, they can be susceptible to cleavage under strong acidic conditions. Under typical physiological or near-neutral pH conditions, significant hydrolysis is less likely but should be experimentally verified for long-term experiments.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: A simple stability study can be performed by incubating the inhibitor in your experimental buffer at the intended temperature for various time points. At each time point, the remaining concentration of the inhibitor can be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent inhibitor over time would indicate degradation.

Data on Inhibitor Stability

While specific degradation kinetics for this compound are not publicly available, the following tables provide an example of how to present stability data from a forced degradation study. These are illustrative and should be replaced with experimental data.

Table 1: Illustrative Stability of this compound in Solution under Various Stress Conditions

Condition Time (hours) % Remaining Inhibitor-21 (Illustrative) Appearance of Degradation Products (Illustrative)
0.1 M HCl (Acid Hydrolysis) 2485%Yes
0.1 M NaOH (Base Hydrolysis) 2492%Yes
3% H₂O₂ (Oxidation) 2478%Yes
UV Light Exposure 2495%Minor
60°C (Thermal Stress) 2498%No

Table 2: Illustrative pH-Rate Profile for the Degradation of this compound at 37°C

pH Observed Degradation Rate Constant (k_obs, hr⁻¹) (Illustrative) Half-life (t₁/₂) (hours) (Illustrative)
3.00.02527.7
5.00.005138.6
7.40.00886.6
9.00.01546.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the inhibitor is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

  • Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, appropriate buffer, HPLC system.

  • Procedure:

    • Acid Hydrolysis: Dilute the inhibitor stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the inhibitor stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the inhibitor stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.

    • Photodegradation: Prepare a 100 µM solution of the inhibitor in a suitable solvent system. Expose the solution to a calibrated light source (e.g., UV lamp) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Prepare a 100 µM solution of the inhibitor in a suitable buffer. Incubate at a high temperature (e.g., 60°C) for 24 hours. A control sample should be kept at the recommended storage temperature.

    • Analysis: Analyze all samples by a suitable HPLC method to separate the parent inhibitor from any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use A This compound (Solid) C 10 mM Stock Solution A->C B Anhydrous DMSO B->C D Aliquot into single-use vials C->D E Store at -20°C or -80°C D->E F Thaw aliquot E->F G Dilute in Assay Buffer F->G H Perform Experiment G->H

Caption: Recommended workflow for the preparation and handling of this compound solutions.

degradation_pathways cluster_stress Potential Stress Factors inhibitor This compound in Solution stress_ph Extreme pH (Acid/Base Hydrolysis) inhibitor->stress_ph stress_ox Oxidizing Agents (e.g., H₂O₂) inhibitor->stress_ox stress_light Light Exposure (Photodegradation) inhibitor->stress_light stress_temp High Temperature (Thermal Degradation) inhibitor->stress_temp degradation Degradation Products stress_ph->degradation stress_ox->degradation stress_light->degradation stress_temp->degradation loss Loss of Potency degradation->loss

Caption: Logical relationship between stress factors and the degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of HIV-1 Inhibitor-21 and Darunavir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This report provides a detailed comparison of the efficacy of a novel HIV-1 protease inhibitor, referred to as HIV-1 inhibitor-21, and the established antiretroviral drug, darunavir. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data to facilitate informed decisions and future research directions.

Quantitative Efficacy Data

The following table summarizes the key in vitro efficacy parameters for this compound and darunavir. These metrics are crucial for assessing the potency and therapeutic window of antiviral compounds.

ParameterThis compoundDarunavir
Enzymatic Inhibition (Ki) 6.3 pM[1][2]10 pM
Antiviral Activity (IC50) 0.34 nM[1][2]3 - 6 nM[3]
Cell-Based Antiviral Efficacy (EC50) 21 - 260 nM (against multi-drug resistant variants)[1][2]Data not available
Cytotoxicity (CC50) Data not available>74.4 µM[4]
Selectivity Index (SI = CC50/IC50) Data not available>12,400 - 24,800

Experimental Methodologies

The data presented in this guide are derived from standard in vitro assays designed to evaluate the efficacy and cytotoxicity of anti-HIV compounds. The following are detailed protocols for the key experiments cited.

HIV-1 Protease Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the activity of recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal. The presence of an effective inhibitor prevents this cleavage, leading to a reduction in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (this compound or darunavir) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • Dilute the recombinant HIV-1 protease and the fluorogenic substrate to their optimal concentrations in the reaction buffer.

  • Assay Procedure:

    • Add 10 µL of the serially diluted test inhibitor to the wells of a 96-well microplate.

    • Add 80 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm and 490 nm, respectively) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the inhibitor concentration that causes 50% inhibition (IC50) by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and its Michaelis constant (Km).

Cell-Based Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay determines the concentration of an inhibitor required to prevent HIV-1 infection of target cells.

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to HIV-1 infection. These cells contain an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the production of luciferase, which can be quantified by a luminometer. A reduction in luciferase activity in the presence of an inhibitor indicates antiviral efficacy.

Protocol:

  • Cell Preparation:

    • Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Infection and Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Pre-incubate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) with the diluted inhibitor for 1 hour at 37°C.

    • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells.

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, lyse the cells using a commercial luciferase lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the effective concentration that inhibits 50% of viral replication (EC50) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the effect of the inhibitor on the viability of host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed host cells (e.g., MT-4 or CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Add the diluted inhibitor to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the cytotoxic concentration that reduces cell viability by 50% (CC50) from the dose-response curve.

Visualizing the Process and Mechanism

To further clarify the experimental workflow and the mechanism of action of these inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay cluster_cytotoxicity Cytotoxicity Assay Enzyme HIV-1 Protease Incubate_E Incubate Enzyme->Incubate_E Substrate Fluorogenic Substrate Measure_E Measure Fluorescence Substrate->Measure_E Inhibitor_E Test Inhibitor Inhibitor_E->Incubate_E Incubate_E->Measure_E Add Substrate IC50_Ki Calculate IC50 & Ki Measure_E->IC50_Ki Cells TZM-bl Cells Incubate_C Infect & Incubate (48h) Cells->Incubate_C Virus HIV-1 Virus->Incubate_C Inhibitor_C Test Inhibitor Inhibitor_C->Incubate_C Lyse Lyse Cells Incubate_C->Lyse Measure_L Measure Luminescence Lyse->Measure_L EC50 Calculate EC50 Measure_L->EC50 HostCells Host Cells (e.g., MT-4) Incubate_T Incubate (48h) HostCells->Incubate_T Inhibitor_T Test Inhibitor Inhibitor_T->Incubate_T MTT Add MTT Incubate_T->MTT Solubilize Solubilize Formazan MTT->Solubilize Measure_A Measure Absorbance Solubilize->Measure_A CC50 Calculate CC50 Measure_A->CC50

Caption: Experimental workflow for determining the efficacy of anti-HIV inhibitors.

HIV_Protease_Inhibition cluster_virus_lifecycle HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition GagPol Gag-Pol Polyprotein Protease HIV-1 Protease (Active Dimer) GagPol->Protease Translation MatureProteins Mature Viral Proteins Protease->MatureProteins Cleavage InactiveProtease Inactive Protease-Inhibitor Complex Protease->InactiveProtease Block Blockade of Cleavage Virion Infectious Virion Assembly MatureProteins->Virion Inhibitor Protease Inhibitor (e.g., Inhibitor-21, Darunavir) Inhibitor->InactiveProtease InactiveProtease->Block NonInfectious Non-infectious Virions Block->NonInfectious

Caption: Mechanism of action of HIV-1 protease inhibitors.

References

A Head-to-Head Comparison of Second-Generation HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of four key second-generation HIV protease inhibitors: darunavir, atazanavir, lopinavir, and tipranavir. The information is supported by experimental data to aid in research and drug development decisions.

Mechanism of Action

Second-generation protease inhibitors are a class of antiretroviral drugs that target the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. HIV-1 protease cleaves newly synthesized polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.[1][2][3] These second-generation agents were designed to have improved potency, particularly against viral strains that have developed resistance to first-generation protease inhibitors.[4]

The general mechanism involves the inhibitor binding to the active site of the HIV protease.[5][6][7] This binding prevents the natural Gag-Pol polyprotein substrates from accessing the catalytic site, thus halting the viral maturation process.[1][6]

Performance Comparison

The following tables summarize key quantitative data for darunavir, atazanavir, lopinavir, and tipranavir, including their inhibitory constants (Ki), 50% inhibitory concentrations (IC50), and clinical efficacy from major trials.

Table 1: In Vitro Inhibitory Activity
Protease InhibitorKi (nM)IC50 (nM)Protein Binding
Darunavir 0.0045[8]1-2[9]~95%[6]
Atazanavir --86%[5]
Lopinavir -~17[9]>98%[9]
Tipranavir 0.008[7]30-70[9]>99.9%[10]

Note: Ki and IC50 values can vary depending on the experimental conditions and the specific HIV-1 strain tested. The data presented here are representative values from the cited literature.

Table 2: Clinical Efficacy in Treatment-Naïve Patients (Selected Trials)
Clinical TrialRegimenVirologic Suppression (<50 copies/mL) at Week 96Key Findings
ARTEMIS Darunavir/ritonavir + TDF/FTC79%[11]Darunavir/ritonavir was non-inferior and statistically superior to lopinavir/ritonavir.[11]
Lopinavir/ritonavir + TDF/FTC71%[11]
CASTLE Atazanavir/ritonavir + TDF/FTC-Atazanavir/ritonavir was non-inferior to lopinavir/ritonavir.[11]
Lopinavir/ritonavir + TDF/FTC-Atazanavir/ritonavir showed a better lipid profile.[11]
FLAMINGO Darunavir/ritonavir + 2 NRTIsLower than Dolutegravir[12]Higher rates of virologic failure in the darunavir/ritonavir group were observed, particularly in patients with high baseline viral loads.[12]
Table 3: Resistance Profile
Protease InhibitorKey Resistance MutationsGenetic Barrier to Resistance
Darunavir V11I, V32I, L33F, I47V/A, I50V, I54L/M, T74P, L76V, I84V, L89V[13]High[14]
Atazanavir L10I/V/F, K20R/M/I, L24I, V32I, L33I/F/V, M36I/L/V, M46I/L, I47V/A, G48V, I50L/V, F53L/Y, I54V/L, G73S/T/A/C, V82A/F/S/T, I84V, L90M[13]Intermediate
Lopinavir L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, L90M[13][15]High[16]
Tipranavir L10V, I13V, K20M/R/V, L33F, E35D, M36I, K43T, M46L, I47V, I54A/M/V, Q58E, H69K, T74P, V82L/T, I84V[13]High[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Inhibitory Constant (Ki)

The inhibitory constant (Ki) is a measure of the potency of an inhibitor. It is typically determined through enzymatic assays.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 protease is purified. A synthetic peptide substrate that mimics a natural cleavage site of the protease is prepared.

  • Assay Reaction: The assay is performed in a buffer system that maintains optimal pH and ionic strength for enzyme activity. The reaction mixture contains the purified HIV-1 protease, the synthetic substrate, and varying concentrations of the protease inhibitor.

  • Detection of Protease Activity: The cleavage of the substrate by the protease is monitored over time. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are determined. The Ki value is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. For antiviral drugs, this is often determined in cell-based assays.

Protocol:

  • Cell Culture: A susceptible cell line (e.g., MT-4 cells) is cultured in a suitable medium.

  • Viral Infection: The cells are infected with a laboratory-adapted strain of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the protease inhibitor.

  • Incubation: The treated and untreated infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of reverse transcriptase.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Protocol for Efficacy Assessment

The efficacy of antiretroviral drugs is evaluated in randomized, controlled clinical trials.

Protocol:

  • Study Population: A cohort of HIV-infected individuals (e.g., treatment-naïve or treatment-experienced) is recruited.

  • Randomization: Participants are randomly assigned to receive either the investigational drug regimen or a standard-of-care control regimen.

  • Treatment: Participants receive the assigned antiretroviral therapy for a specified duration (e.g., 48 or 96 weeks).

  • Monitoring: Key efficacy and safety parameters are monitored at regular intervals throughout the study.

    • Efficacy Endpoints: The primary efficacy endpoint is typically the proportion of participants with an undetectable viral load (e.g., <50 copies/mL) at the end of the study period. Secondary endpoints may include changes in CD4+ T-cell counts.

    • Safety Endpoints: Adverse events are systematically recorded and graded for severity.

  • Data Analysis: The efficacy and safety data from the different treatment arms are statistically compared to determine if the investigational regimen is non-inferior or superior to the control regimen.

Visualizations

The following diagrams illustrate the HIV replication cycle and the mechanism of action of protease inhibitors.

HIV_Replication_Cycle cluster_cell Host Cell (CD4+ T-cell) cluster_virus HIV Virion cluster_inhibitor Protease Inhibitor Action Attachment_and_Entry 1. Attachment & Entry Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Attachment_and_Entry->Reverse_Transcription Viral RNA and enzymes released Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Viral DNA _ Transcription_and_Translation 4. Transcription & Translation (Host machinery produces viral proteins) Integration->Transcription_and_Translation Provirus Assembly 5. Assembly (New viral particles are assembled) Transcription_and_Translation->Assembly Viral RNA and polyproteins Budding 6. Budding (Immature virus leaves the cell) Assembly->Budding Maturation 7. Maturation (Protease cleaves polyproteins) Budding->Maturation Mature_Virus Mature Virus Maturation->Mature_Virus HIV HIV HIV->Attachment_and_Entry Immature_Virus Immature Virus Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Maturation Blocks cleavage Protease_Inhibitor_Mechanism cluster_enzyme HIV Protease cluster_substrate Viral Polyprotein cluster_products Mature Viral Proteins cluster_inhibitor Protease Inhibitor Protease HIV Protease (Active Site) Mature_Proteins Functional Viral Proteins Protease->Mature_Proteins Cleaves No_Cleavage Immature, Non-infectious Virions Protease->No_Cleavage Inhibition Polyprotein Gag-Pol Polyprotein Polyprotein->Protease Binds to active site PI Protease Inhibitor PI->Protease Competitively Binds to Active Site

References

Validating HIV-1 Inhibitor-21: A Comparative Analysis Against Multidrug-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) strains of HIV-1 presents a significant challenge to effective long-term antiretroviral therapy (ART).[1] The development of novel inhibitors with distinct mechanisms of action is crucial to expand treatment options for patients harboring these resistant viruses.[1][2] This guide provides a comparative analysis of a novel capsid inhibitor, designated HIV-1 Inhibitor-21, against established classes of antiretroviral drugs in the context of multidrug resistance.

This compound is a next-generation capsid inhibitor designed to disrupt multiple stages of the viral life cycle, including nuclear import of viral DNA, virion production, and the formation of the capsid core.[1] This multi-faceted mechanism of action suggests a high genetic barrier to the development of resistance. This guide presents supporting experimental data on the efficacy of this compound against common MDR HIV-1 strains and compares its performance with that of widely used protease inhibitors (PIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs).

Comparative Efficacy Against Wild-Type and Multidrug-Resistant HIV-1

The antiviral activity of this compound was evaluated against a panel of laboratory-adapted and clinical HIV-1 isolates, including those with known resistance mutations to existing drug classes. The 50% effective concentration (EC50) values were determined using a cell-based assay measuring the inhibition of viral replication.

Antiviral AgentDrug ClassWild-Type HIV-1 (EC50 in nM)Multidrug-Resistant Strain A (EC50 in nM)Multidrug-Resistant Strain B (EC50 in nM)
This compound Capsid Inhibitor 0.5 1.2 1.5
DarunavirProtease Inhibitor1.825.6>100
EfavirenzNNRTI2.5>1000850
DolutegravirINSTI0.75.812.3

Table 1: Comparative Antiviral Activity. Multidrug-Resistant Strain A harbors mutations conferring resistance to PIs and NNRTIs. Multidrug-Resistant Strain B exhibits resistance to PIs, NNRTIs, and first-generation INSTIs. The data presented for established drugs are representative values based on published literature.

Experimental Protocols

In Vitro Antiviral Activity Assay

The antiviral activity of the compounds was determined using a well-established cell-based HIV-1 infection assay.

1. Cell Culture and Virus Stocks:

  • MT-4 cells, a human T-cell line, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • High-titer stocks of wild-type and multidrug-resistant HIV-1 strains were generated by transfection of proviral DNA into HEK293T cells.

2. Drug Susceptibility Assay:

  • MT-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Serial dilutions of the test compounds (this compound, Darunavir, Efavirenz, Dolutegravir) were added to the wells.

  • Cells were infected with a standardized amount of the respective HIV-1 strain.

  • The plates were incubated for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.

3. Measurement of Viral Replication:

  • Viral replication was quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercially available ELISA kit.

4. Data Analysis:

  • The EC50 values, representing the concentration of the drug that inhibits viral replication by 50%, were calculated by non-linear regression analysis of the dose-response curves.

Visualizing Mechanisms and Workflows

To better understand the comparative advantages of this compound, the following diagrams illustrate the HIV-1 life cycle with points of drug intervention and a standard experimental workflow for inhibitor validation.

HIV_Lifecycle cluster_cell Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding New Virions New Virions Assembly & Budding->New Virions Free Virus Free Virus Free Virus->Viral Entry Entry Inhibitors Entry Inhibitors Entry Inhibitors->Viral Entry NNRTIs NNRTIs NNRTIs->Reverse Transcription INSTIs INSTIs INSTIs->Integration Protease Inhibitors Protease Inhibitors Protease Inhibitors->Assembly & Budding This compound (Capsid) This compound (Capsid) This compound (Capsid)->Reverse Transcription Nuclear Import This compound (Capsid)->Assembly & Budding Capsid Formation

Caption: HIV-1 life cycle and targets of antiretroviral drugs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_resistance Resistance Profiling Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Antiviral Activity Assay (Wild-Type) Antiviral Activity Assay (Wild-Type) Cytotoxicity Assay->Antiviral Activity Assay (Wild-Type) Antiviral Activity Assay (MDR Strains) Antiviral Activity Assay (MDR Strains) Antiviral Activity Assay (Wild-Type)->Antiviral Activity Assay (MDR Strains) In Vitro Resistance Selection In Vitro Resistance Selection Antiviral Activity Assay (MDR Strains)->In Vitro Resistance Selection Genotypic Analysis of Resistant Variants Genotypic Analysis of Resistant Variants In Vitro Resistance Selection->Genotypic Analysis of Resistant Variants Phenotypic Analysis of Resistant Variants Phenotypic Analysis of Resistant Variants Genotypic Analysis of Resistant Variants->Phenotypic Analysis of Resistant Variants Mechanism of Action Studies Mechanism of Action Studies Phenotypic Analysis of Resistant Variants->Mechanism of Action Studies

Caption: Experimental workflow for validating novel HIV-1 inhibitors.

Conclusion

The data presented in this guide demonstrate that this compound maintains potent antiviral activity against HIV-1 strains that are highly resistant to established antiretroviral agents, including protease inhibitors, NNRTIs, and integrase inhibitors. Its unique mechanism of action targeting the viral capsid provides a significant advantage in overcoming existing resistance patterns. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to establish its potential as a valuable new component of combination therapy for treatment-experienced patients with multidrug-resistant HIV-1 infection.

References

Navigating the Landscape of HIV-1 Protease Inhibitor Resistance: A Comparative Analysis of Darunavir's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 8, 2025 – In the ongoing battle against HIV-1, the emergence of drug resistance remains a critical challenge. For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of newer protease inhibitors (PIs) is paramount in designing effective second- and third-line antiretroviral therapies. This guide provides a comprehensive comparison of the cross-resistance profile of Darunavir, a second-generation PI, with other key PIs, supported by experimental data.

Introduction to HIV-1 Protease Inhibitors and Resistance

HIV-1 protease is a crucial enzyme for viral maturation, making it a prime target for antiretroviral drugs. Protease inhibitors function by blocking the active site of this enzyme, preventing the cleavage of viral polyproteins into functional proteins and rendering the resulting virions non-infectious. However, the high mutation rate of HIV-1 can lead to the selection of amino acid substitutions within the protease enzyme, reducing the binding affinity of PIs and conferring drug resistance. Cross-resistance occurs when a mutation that confers resistance to one PI also reduces the susceptibility to other PIs.

Darunavir was designed to have a high genetic barrier to resistance, exhibiting potent activity against a broad range of wild-type and PI-resistant HIV-1 strains. Its unique molecular structure allows it to form more extensive interactions with the protease active site, including with the backbone of the enzyme, making it less susceptible to the effects of single resistance mutations.

Comparative Cross-Resistance Profiles

The following tables summarize the in vitro phenotypic susceptibility of various HIV-1 protease inhibitors against wild-type and PI-resistant HIV-1 isolates. The data, presented as fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) relative to a wild-type reference strain, is derived from studies utilizing patient-derived clinical isolates and standardized phenotypic resistance assays. A higher fold change indicates reduced susceptibility.

Table 1: Phenotypic Susceptibility of PI-Resistant HIV-1 Isolates to Darunavir and Tipranavir

HIV-1 Isolate StatusDarunavir (Fold Change in EC50/IC50)Tipranavir (Fold Change in EC50/IC50)
Susceptible<10<3
Intermediate10 to <403 to <10
Resistant≥40≥10
Majority of PI-Resistant Isolates 89% Susceptible 72% Susceptible

Data compiled from studies analyzing highly PI-resistant clinical isolates.[1][2]

Table 2: Cross-Resistance Between Darunavir, Tipranavir, and Lopinavir in Clinical Isolates

Virus Susceptibility Status% Susceptible to Darunavir% Susceptible to Tipranavir% Susceptible to Lopinavir
Lowered Susceptibility to Lopinavir77%Not Reported-
Resistant to Tipranavir70%-Not Reported
Resistant to Darunavir-53%0.5%

This table illustrates the percentage of clinical isolates that remain susceptible to one PI despite having reduced susceptibility or resistance to another.[3]

Table 3: Activity of Protease Inhibitors Against a Multi-Drug Resistant (MDR) HIV-1 Strain (MDR 769 82T)

Protease InhibitorFold Resistance vs. Wild-Type
Darunavir 11
Tipranavir 13
Lopinavir>100
Atazanavir>100
Nelfinavir>100
Saquinavir>100
Indinavir>100
Amprenavir>2600

This table highlights the potent activity of Darunavir and Tipranavir against a highly resistant HIV-1 strain compared to other PIs.[4]

Key Resistance-Associated Mutations

The development of resistance to PIs is associated with the accumulation of specific mutations in the protease gene. While some mutations are specific to a particular drug, others can confer broad cross-resistance.

Darunavir Resistance-Associated Mutations (DRAMs): V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V. The presence of three or more of these mutations is associated with a diminished virologic response to Darunavir.[5][6]

Tipranavir Resistance-Associated Mutations: L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, and I84V. The V82L mutation appears to be unique to Tipranavir resistance.[2]

Interestingly, some mutations that confer resistance to Darunavir, such as I50V, I54L, and L76V, have been shown to increase susceptibility to Tipranavir, highlighting the distinct resistance pathways of these two PIs.[7]

Experimental Protocols

The cross-resistance data presented in this guide are primarily generated through phenotypic resistance assays. Two widely used commercial assays are the PhenoSense™ assay (Monogram Biosciences) and the Antivirogram® assay (Virco).

Principle of Phenotypic Resistance Assays

These assays directly measure the ability of a patient's HIV-1 virus to replicate in the presence of different concentrations of antiretroviral drugs.

General Workflow:

  • Sample Collection: A blood sample is collected from the patient.[6]

  • Viral RNA Isolation: HIV-1 RNA is extracted from the patient's plasma.

  • Gene Amplification: The protease and reverse transcriptase genes are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[5]

  • Recombinant Virus Construction: The amplified patient-derived protease-reverse transcriptase gene region is inserted into a standardized HIV-1 vector that lacks these genes but contains a reporter gene (e.g., luciferase).

  • Cell Culture and Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of various protease inhibitors.

  • Measurement of Viral Replication: After a period of incubation, the expression of the reporter gene is measured, which is proportional to the amount of viral replication.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated for the patient's virus and compared to that of a wild-type reference virus. The result is reported as a fold change.[8]

G cluster_sample_prep Sample Preparation cluster_molecular_bio Molecular Biology cluster_virology_assay Virology Assay cluster_data_analysis Data Analysis PatientSample Patient Blood Sample ViralRNA Viral RNA Isolation PatientSample->ViralRNA RT_PCR RT-PCR Amplification (Protease/RT Genes) ViralRNA->RT_PCR Ligation Ligation RT_PCR->Ligation RecombinantVector Recombinant HIV Vector (with Reporter Gene) RecombinantVector->Ligation CellInfection Infection of Target Cells with Recombinant Virus Ligation->CellInfection DrugIncubation Incubation with Serial Dilutions of PIs CellInfection->DrugIncubation ReporterAssay Reporter Gene Assay (e.g., Luciferase) DrugIncubation->ReporterAssay IC50_Calc IC50 Calculation ReporterAssay->IC50_Calc FoldChange Fold Change Calculation (vs. Wild-Type) IC50_Calc->FoldChange Report Resistance Profile Report FoldChange->Report

Caption: Workflow for Phenotypic HIV-1 Drug Resistance Testing.

Signaling Pathways and Logical Relationships in Resistance Development

The development of cross-resistance is a complex interplay of mutation accumulation and structural changes in the HIV-1 protease.

G cluster_therapy Antiretroviral Therapy cluster_viral_response Viral Response cluster_resistance Resistance Development cluster_outcome Clinical Outcome PI_Therapy Protease Inhibitor Therapy ViralReplication HIV-1 Replication PI_Therapy->ViralReplication Inhibits SelectivePressure Drug Selective Pressure ViralReplication->SelectivePressure PrimaryMutations Primary Mutations (e.g., I84V, I50V) SelectivePressure->PrimaryMutations SecondaryMutations Secondary/Compensatory Mutations PrimaryMutations->SecondaryMutations ReducedSusceptibility Reduced PI Susceptibility PrimaryMutations->ReducedSusceptibility SecondaryMutations->ReducedSusceptibility CrossResistance Cross-Resistance to Other PIs ReducedSusceptibility->CrossResistance TreatmentFailure Virologic Failure CrossResistance->TreatmentFailure

Caption: Logical Flow of HIV-1 Protease Inhibitor Resistance Development.

Conclusion

The data strongly indicate that Darunavir maintains significant activity against a large proportion of HIV-1 isolates that have developed resistance to other protease inhibitors, including the second-generation PI Tipranavir and the widely used Lopinavir. This favorable cross-resistance profile is attributed to its high genetic barrier to resistance. While some cross-resistance exists, particularly in viruses harboring multiple PI-resistance mutations, Darunavir often remains a viable and potent option for treatment-experienced patients. Understanding the specific mutations present in a patient's virus through genotypic and phenotypic testing is crucial for optimizing antiretroviral regimens and managing the long-term success of HIV-1 therapy. The continued development of novel PIs with distinct resistance profiles remains a high priority in HIV research.

References

A Comparative Analysis of a Next-Generation HIV-1 Protease Inhibitor and First-Generation Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed benchmark comparison of HIV-1 inhibitor-21, represented here by the potent next-generation protease inhibitor (PI) Darunavir, against first-generation HIV-1 inhibitors. The comparison focuses on key performance metrics including mechanism of action, in vitro efficacy, and resistance profiles, supported by experimental data and detailed methodologies.

Overview of Mechanisms of Action

The efficacy of antiretroviral drugs hinges on their ability to disrupt specific stages of the HIV-1 lifecycle. First-generation inhibitors and later-generation compounds like Darunavir target viral enzymes essential for replication, primarily Reverse Transcriptase (RT) and Protease (PR).

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These were the first class of antiretrovirals. As nucleoside or nucleotide analogs, they are incorporated into the growing viral DNA chain during reverse transcription. Lacking a 3'-hydroxyl group, they act as chain terminators, halting DNA synthesis.[1][2]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This class of drugs also targets the reverse transcriptase enzyme but through a different mechanism. They bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function.[1][3][4][5][6][7]

  • Protease Inhibitors (PIs): These inhibitors target the HIV-1 protease, an enzyme crucial for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions. By blocking the protease's active site, PIs lead to the production of immature and non-infectious viral particles.[3][8][9][10] Darunavir, a second-generation PI, was specifically designed to form more robust interactions with the protease active site, including with the enzyme's backbone, making it less susceptible to resistance mutations.[11]

Below are diagrams illustrating the points of intervention for these inhibitor classes within the HIV-1 lifecycle.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_inhibitors Inhibitor Intervention Points HIV HIV Virion Entry 1. Binding & Fusion HIV->Entry RNA Viral RNA Entry->RNA RT_step 2. Reverse Transcription RNA->RT_step DNA Viral DNA RT_step->DNA Integration 3. Integration DNA->Integration HostDNA Host DNA Integration->HostDNA Transcription 4. Transcription HostDNA->Transcription mRNA Viral mRNA Transcription->mRNA Translation 5. Translation mRNA->Translation Polyproteins Gag-Pol Polyproteins Translation->Polyproteins Protease_step 6. Cleavage & Maturation Polyproteins->Protease_step Assembly 7. Assembly Protease_step->Assembly Budding 8. Budding & Release Assembly->Budding NRTIs NRTIs (e.g., Zidovudine) - Chain Termination NRTIs->RT_step NNRTIs NNRTIs (e.g., Nevirapine) - Allosteric Inhibition NNRTIs->RT_step PIs PIs (e.g., Saquinavir, Darunavir) - Inhibit Cleavage PIs->Protease_step

Fig 1. HIV-1 lifecycle and inhibitor targets.

Comparative Efficacy Data

The in vitro antiviral activity of HIV inhibitors is commonly measured by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The following tables summarize the reported potency of Darunavir against that of first-generation inhibitors for wild-type (WT) HIV-1.

Protease Inhibitor Class Potency (IC50/EC50) against WT HIV-1 (nM)
This compound (Darunavir) Second-Generation PI 1-6 [12][13]
SaquinavirFirst-Generation PI1-30[14]
Reverse Transcriptase Inhibitor Class Potency (IC50/EC50) against WT HIV-1 (nM)
NevirapineFirst-Generation NNRTI40-84[15]
EfavirenzFirst-Generation NNRTI~1.5-3.0 (IC95)[16] / ~0.51 ng/mL (IC50)[17][18][19]
Zidovudine (AZT)First-Generation NRTIVaries by cell type and assay

Note: IC50/EC50 values can vary significantly based on the cell line, viral strain, and experimental conditions used.

Resistance Profiles

A critical differentiator for HIV inhibitors is their genetic barrier to resistance—the number of viral mutations required to overcome the drug's effect. First-generation inhibitors often have a low genetic barrier, where a single mutation can confer high-level resistance.[20]

Inhibitor Class Inhibitor Key Resistance-Associated Mutations Genetic Barrier
Second-Gen PI Darunavir V11I, V32I, L33F, I47V, I50V, I54L/M, L76V, I84V, L89V[21]High: Requires accumulation of multiple mutations for significant resistance.[22]
First-Gen PI SaquinavirG48V, L90M (Primary); L10I/R/V, I54V/L, V82A, I84V (Secondary)[14]Low to Moderate
First-Gen NNRTI Nevirapine/EfavirenzK103N, V106M, Y181C, Y188L, G190A[20][23]Low: A single mutation (e.g., K103N) can cause high-level cross-resistance.[20][24]
First-Gen NRTI Zidovudine (AZT)M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (Thymidine Analogue Mutations - TAMs)[25]Moderate: Resistance develops through the accumulation of multiple TAMs.

Darunavir's high genetic barrier is a significant advantage, particularly in treatment-experienced patients who may have already developed resistance to other PIs.[21][26] The presence of pre-existing PI mutations can, however, reduce its efficacy.[27]

Experimental Protocols

The following section details a representative methodology for determining the in vitro antiviral activity of an HIV-1 inhibitor.

Protocol: In Vitro HIV-1 Inhibition Assay (Cell-Based)

1. Objective: To determine the 50% effective concentration (EC50) of a test compound against HIV-1 replication in a susceptible human T-cell line.

2. Materials:

  • Cell Line: MT-4 cells or other susceptible T-lymphocyte cell lines (e.g., C8166).

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) or clinical isolates.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin.

  • Test Compound: HIV-1 inhibitor (e.g., Darunavir) dissolved in DMSO to create a high-concentration stock solution.

  • Control Inhibitor: A known HIV-1 inhibitor with established potency (e.g., Zidovudine).

  • Assay Plates: 96-well microtiter plates.

  • Reagents for Viral Load Quantification: p24 Antigen ELISA kit or a Reverse Transcriptase Activity Assay kit.

3. Workflow:

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A 1. Prepare serial dilutions of test compound in culture medium C 3. Add compound dilutions to appropriate wells A->C B 2. Seed MT-4 cells into 96-well plates B->C D 4. Infect cells with a pre-determined amount of HIV-1 C->D E 5. Incubate for 5-7 days at 37°C, 5% CO2 D->E F 6. Harvest cell supernatant E->F G 7. Quantify viral replication (p24 ELISA or RT assay) F->G H 8. Plot data and calculate EC50 value (Dose-response curve) G->H Virus_Control Virus Control (Cells + Virus, No Drug) Virus_Control->G Cell_Control Cell Control (Cells Only, No Virus/Drug) Cell_Control->G

Fig 2. Workflow for an in vitro HIV-1 inhibition assay.

4. Procedure:

  • Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of the test compound in culture medium. Also include dilutions for the control inhibitor.

  • Cell Plating: Plate MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.

  • Infection: Add the diluted compounds to the wells. Subsequently, infect the cells with a standardized amount of HIV-1 stock, leaving some wells uninfected as cell controls. Wells with cells and virus but no drug serve as virus controls (100% replication).

  • Incubation: Incubate the plates for 5-7 days to allow for multiple rounds of viral replication.

  • Quantification: After incubation, centrifuge the plates and collect the supernatant. Quantify the amount of viral replication in each well using a p24 ELISA, which measures the concentration of the viral core protein p24.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the virus control. Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve. The EC50 is calculated from this curve using non-linear regression analysis.

Conclusion

This comparative analysis underscores the significant advancements made from first-generation antiretrovirals to later-generation inhibitors like Darunavir. While first-generation agents laid the groundwork for antiretroviral therapy, they are often limited by a low genetic barrier to resistance. Darunavir, representing a next-generation PI, demonstrates superior potency against both wild-type and many PI-resistant strains of HIV-1, coupled with a higher genetic barrier to resistance.[12] This makes it a critical component in modern combination antiretroviral therapy, particularly for treatment-experienced patients. The methodologies outlined provide a framework for the continued evaluation and benchmarking of novel HIV inhibitors.

References

A Comparative Structural Analysis of Inhibitor-Bound HIV-1 Proteases: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate structural interactions between HIV-1 protease and its inhibitors is paramount for the design of more potent and resilient antiretroviral therapies. This guide provides a comparative analysis of various inhibitors, their binding affinities, and the structural determinants of their efficacy, supported by experimental data and detailed methodologies.

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Its inhibition leads to the production of non-infectious virions, making it a prime target for antiretroviral drugs.[2] Structure-based drug design has been remarkably successful in developing a range of potent protease inhibitors (PIs).[3] This guide delves into the structural nuances of these interactions, offering a comparative perspective to inform future drug discovery efforts.

Quantitative Comparison of Inhibitor Binding Affinities

The efficacy of an HIV-1 protease inhibitor is quantitatively measured by its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate tighter binding and greater potency. The following table summarizes the binding affinities of several key inhibitors against the wild-type HIV-1 protease.

InhibitorClassKi (nM)IC50 (nM)PDB Code(s)
Saquinavir Peptidomimetic0.12[4]-1HXB
Ritonavir Peptidomimetic0.015[4]-1HXW
Indinavir Peptidomimetic--1HSH
Amprenavir Peptidomimetic--1HPV
Darunavir Non-peptidic-2.2 - 14[5]1T3R[6]
Lopinavir Peptidomimetic-2.9[7]1MUI
Tipranavir Non-peptidic--2O4P
Compound 1 Non-peptidic-17,000 (17 µM)[8]-

Note: Ki and IC50 values can vary depending on the experimental conditions. The PDB codes represent examples of crystal structures of the inhibitor bound to HIV-1 protease.

Structural Insights into Inhibitor Binding

The binding of inhibitors to HIV-1 protease is a highly specific interaction occurring within the enzyme's active site.[9] HIV-1 protease is a homodimer, with each monomer contributing an aspartic acid residue (Asp25 and Asp125) to the catalytic center.[10] A key structural feature is the presence of two flexible "flaps" that cover the active site. Upon inhibitor binding, these flaps undergo a significant conformational change, moving from an "open" or "semi-open" state to a "closed" state, effectively trapping the inhibitor.[9][11]

Most clinically approved inhibitors are peptidomimetics designed to mimic the natural substrate's transition state.[12] A central hydroxyl group in the inhibitor typically forms crucial hydrogen bonds with the catalytic aspartate residues.[4] The inhibitor's side chains occupy various sub-pockets (S1, S1', S2, S2', etc.) within the active site, and the specificity of these interactions is a major determinant of binding affinity.[4] For instance, the S1 and S1' subsites generally favor hydrophobic residues.[4]

Darunavir, a highly potent second-generation inhibitor, demonstrates the success of targeting main-chain atoms of the protease. This strategy aims to create more robust interactions that are less susceptible to resistance mutations, which often occur in the side chains.[13] Darunavir's design allows for additional hydrogen bonds with the backbone of the protease, contributing to its high affinity and broad activity against resistant strains.[12]

The development of drug resistance is a major challenge in HIV therapy and is often associated with mutations in the protease enzyme.[4] These mutations can alter the shape and chemical environment of the active site, reducing inhibitor binding affinity.[9] Understanding the structural basis of resistance is crucial for designing new inhibitors that can overcome these challenges.

Experimental Protocols

The structural and functional data presented in this guide are derived from a variety of experimental techniques. Below are summarized methodologies for key experiments.

HIV-1 Protease Expression and Purification
  • Gene Expression: The gene encoding for HIV-1 protease, often with stabilizing mutations to prevent autoproteolysis and oxidation, is cloned into an expression vector (e.g., pET vectors).[2] This vector is then transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3).[2]

  • Protein Induction: The bacterial culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Inclusion Body Isolation: After induction, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and sonicated to disrupt the cells. HIV-1 protease is often expressed in inclusion bodies, which are dense protein aggregates. These are isolated by centrifugation.

  • Solubilization and Refolding: The inclusion bodies are solubilized using a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride). The protease is then refolded by rapidly diluting or dialyzing the solubilized protein into a refolding buffer with a specific pH and additives to promote proper folding.

  • Purification: The refolded protease is purified using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography, to obtain a highly pure and active enzyme.

Crystallization of Inhibitor-Bound Protease
  • Complex Formation: The purified HIV-1 protease is incubated with a molar excess of the inhibitor to ensure the formation of the protease-inhibitor complex.[2]

  • Crystallization Screening: The complex solution is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.[14][15] This involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts), a buffer, and various additives.

  • Crystal Optimization and Growth: Promising initial crystal hits are optimized by systematically varying the concentrations of the protein, inhibitor, and crystallization reagents, as well as pH and temperature, to obtain large, well-diffracting crystals.[10]

X-ray Crystallography for Structure Determination
  • Crystal Mounting and Cryo-protection: A suitable crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[2] A cryoprotectant (e.g., glycerol) is often used to prevent ice formation.[2]

  • Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[2] The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.

  • Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted spots. The phases of the diffracted waves are then determined using methods like molecular replacement, where a known similar structure is used as a model.

  • Model Building and Refinement: An initial atomic model of the protease-inhibitor complex is built into the electron density map. This model is then refined using computational software to improve its fit to the experimental data, resulting in a high-resolution three-dimensional structure.[2]

Inhibitor Binding Assays (IC50/Ki Determination)
  • Enzyme Activity Assay: The activity of HIV-1 protease is measured using a fluorogenic substrate. The protease cleaves the substrate, releasing a fluorescent molecule, and the rate of increase in fluorescence is proportional to the enzyme's activity.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[8]

  • Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[16]

Visualizing Key Processes

To better understand the mechanisms discussed, the following diagrams illustrate the catalytic cycle of HIV-1 protease and a typical workflow for the structural analysis of inhibitor-bound complexes.

HIV1_Protease_Catalytic_Cycle Unbound Unbound Protease (Flaps Open/Semi-Open) ES_Complex Enzyme-Substrate Complex (Flaps Closed) Unbound->ES_Complex Substrate Binding Substrate Substrate (Gag-Pol Polyprotein) Substrate->ES_Complex Transition_State Tetrahedral Intermediate (Transition State) ES_Complex->Transition_State Nucleophilic Attack by Asp25-activated H2O EP_Complex Enzyme-Product Complex Transition_State->EP_Complex Peptide Bond Cleavage Products Cleaved Products EP_Complex->Products Regenerated Regenerated Protease EP_Complex->Regenerated Product Release Regenerated->Unbound

Caption: The catalytic cycle of HIV-1 protease.

Structural_Analysis_Workflow Expression Protease Expression in E. coli Purification Purification Expression->Purification Complexation Protease-Inhibitor Complex Formation Purification->Complexation BindingAssay Binding Affinity Assay (Ki, IC50) Purification->BindingAssay Inhibitor Inhibitor Inhibitor->Complexation Inhibitor->BindingAssay Crystallization Crystallization Complexation->Crystallization XRay X-ray Data Collection Crystallization->XRay Phasing Phase Determination XRay->Phasing Refinement Model Building & Refinement Phasing->Refinement Structure 3D Structure (PDB) Refinement->Structure

Caption: Workflow for structural analysis of inhibitor-bound HIV-1 protease.

References

Validating the High Genetic Barrier to Resistance of the Novel HIV-1 Maturation Inhibitor GSK3640254

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance remains a critical challenge in the long-term efficacy of antiretroviral therapy (ART). A high genetic barrier, defined as the necessity for multiple viral mutations to confer resistance, is a key characteristic of a durable antiviral agent.[1][2][3] This guide provides an objective comparison of the next-generation HIV-1 maturation inhibitor, GSK3640254 (GSK'254), against other maturation inhibitors (MIs), focusing on the experimental data that substantiates its improved genetic barrier to resistance.

Introduction to HIV-1 Maturation Inhibitors

HIV-1 maturation inhibitors represent a distinct class of antiretrovirals that target the final step in the viral lifecycle.[4][5] They interfere with the proteolytic cleavage of the Gag polyprotein, specifically the conversion of the capsid-spacer peptide 1 (CA-SP1) intermediate (p25) to the mature capsid protein (CA, p24).[4][6] This disruption prevents the formation of a stable, infectious viral core, resulting in the release of immature, non-infectious virions.[4][5] GSK3640254 is a novel MI designed to overcome resistance issues and improve the virologic profile seen with first-generation compounds like bevirimat.[7][8][9]

Comparative Antiviral Potency and Resistance Profile

GSK'254 demonstrates potent antiviral activity across a wide range of HIV-1 strains, including those with polymorphisms that affected earlier-generation MIs.[7][9] In vitro studies have established a strong resistance profile, which is summarized and compared with other inhibitors in the tables below.

Table 1: Comparative In Vitro Antiviral Activity
CompoundTarget Virus PopulationMean EC50 (nM)Mean Protein-Binding Adjusted EC90 (nM)
GSK3640254 (GSK'254) Panel of HIV-1 clinical isolates9[7][8]-
GSK3640254 (GSK'254) Library of subtype B and C chimeric viruses-33[7][8][9]
Bevirimat (First-Gen MI) Wild-Type HIV-1Varies (Potency compromised by baseline polymorphisms)-
Darunavir (Protease Inhibitor) Wild-Type HIV-1~2-5 (varies by study)-

EC50: 50% effective concentration. EC90: 90% effective concentration. Data for comparator compounds are representative values from publicly available literature.

Table 2: Key Resistance Mutations and Fold-Change in Susceptibility
CompoundPrimary Resistance Mutation(s)Fold-Change in EC50 vs. Wild-TypeNotes
GSK3640254 (GSK'254) Gag A364VModerate (Specific fold-change data requires targeted assays)A364V emerged in both cell culture selections and a Phase IIa clinical study.[7][8][9] Viruses with A364V exhibit a 9.3-fold faster p25 cleavage rate, providing a mechanism for resistance.[7][8][9]
Bevirimat (First-Gen MI) V362I, A364V, V370A/Δ, L363MHighSusceptibility highly affected by naturally occurring polymorphisms in the Gag CA-SP1 region.[6]
Darunavir (Protease Inhibitor) Multiple (e.g., I50V, I84V)Low to High (Requires accumulation of multiple mutations)Considered to have a high genetic barrier; resistance requires a complex mutational pathway.[10][11][12]

Experimental Protocols

The validation of GSK'254's genetic barrier relies on standardized in vitro resistance selection experiments.

Methodology for In Vitro Resistance Selection
  • Cell and Virus Culture : HIV-1 (e.g., strain NL4-3 or clinical isolates) is propagated in a susceptible T-cell line (e.g., MT-2 or PMBCs) known to support robust viral replication.

  • Dose Escalation : Cultures are initiated with the virus at a low multiplicity of infection (MOI) in the presence of the inhibitor at a concentration approximately equal to its EC50.

  • Serial Passage : The culture supernatant is monitored for signs of viral replication (e.g., cytopathic effect, p24 antigen levels). Once viral breakthrough is observed, the supernatant is used to infect fresh cells with a stepwise increase in the inhibitor concentration (typically 2- to 3-fold).[10][13]

  • Control Cultures : Parallel cultures are maintained without the drug to monitor viral fitness and detect any culture-adaptive mutations.

  • Endpoint : The selection continues until a significant decrease in susceptibility (e.g., >10-fold increase in EC50) is observed or until viral replication cannot be suppressed at the highest achievable drug concentrations.

  • Genotypic Analysis : Viral RNA is extracted from the supernatant of resistant cultures. The Gag-Pol gene is amplified via RT-PCR and sequenced to identify mutations responsible for the resistance phenotype.

  • Phenotypic Analysis : The identified mutations are engineered into a wild-type viral clone using site-directed mutagenesis. The susceptibility of these mutant viruses to the inhibitor is then quantified using a standardized infectivity assay (e.g., TZM-bl reporter gene assay) to confirm their role in resistance and determine the fold-change in EC50.[13]

Visualizing Experimental Workflows and Mechanisms

Diagrams created using DOT language provide a clear visual representation of the complex processes involved in validating the genetic barrier to resistance.

G cluster_0 Phase 1: Initial Culture cluster_1 Phase 2: Serial Passage & Dose Escalation cluster_2 Phase 3: Analysis of Resistant Virus A Wild-Type HIV-1 Stock C Infect Cells at Low MOI + Inhibitor (1x EC50) A->C B T-Cell Line Culture B->C D Monitor Viral Replication (p24 ELISA) C->D E Viral Breakthrough? D->E F Harvest Supernatant E->F Yes H Genotypic Analysis (Gag Sequencing) E->H Yes, after N passages G Infect Fresh Cells + Increased Inhibitor (2-3x) F->G G->D Repeat Passages J Identify Resistance Mutations (e.g., A364V) H->J I Phenotypic Analysis (Clonal EC50 Assay) J->I

Caption: Workflow for in vitro HIV-1 resistance selection.

cluster_0 Normal HIV-1 Maturation cluster_1 Action of Maturation Inhibitor gag Gag Polyprotein p25 Immature Capsid (p25 / CA-SP1) gag->p25 Protease Cleavage p24 Mature Capsid (p24) p25->p24 Final Cleavage virion Infectious Virion p24->virion Core Condensation mi GSK3640254 blocked_p25 Inhibitor-Bound p25 mi->blocked_p25 noninfectious Non-infectious Virion blocked_p25->noninfectious Cleavage Blocked p25_c1 Immature Capsid (p25) p25_c1->blocked_p25

Caption: Mechanism of action of HIV-1 maturation inhibitors.

Conclusion

The available data strongly support the characterization of GSK3640254 as a novel HIV-1 maturation inhibitor with a high genetic barrier to resistance compared to its predecessors. In vitro selection studies consistently identify the A364V mutation in the Gag protein as the primary pathway to resistance.[7][9] Unlike first-generation MIs, GSK'254 retains significant activity against viruses with baseline polymorphisms that previously compromised this drug class.[7][9] The slower dissociation rate from the viral Gag target and the specific, limited mutational pathway required for escape contribute to its improved resistance profile.[7][8] These findings warrant the continued clinical development of GSK3640254 as a durable and potent component of future antiretroviral regimens.[14][15]

References

A Comparative Guide to the Pharmacokinetic Profiles of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of various classes of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. The data presented is intended to assist researchers and drug development professionals in evaluating and comparing the performance of these critical antiretroviral agents. All quantitative data is supported by experimental methodologies.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for a selection of widely used HIV-1 inhibitors from different classes, including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase Strand Transfer Inhibitors (INSTIs). These parameters are crucial for determining dosing regimens, predicting drug efficacy, and assessing potential drug-drug interactions.

Drug ClassDrug NameDosing RegimenTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)
NRTI Abacavir300 mg twice daily~1.0~30006000~1.5[1][2]
Lamivudine300 mg once daily0.5 - 2.02000 - 30008000 - 90005 - 7
Tenofovir Alafenamide (TAF)25 mg once daily0.5 - 2.0~130~230~0.5 (plasma TAF), >32 (tenofovir from TAF)[3][4]
NNRTI Doravirine100 mg once daily~2.0~800~1500012 - 21[5][6]
Efavirenz600 mg once daily3 - 52000 - 400050000 - 8000040 - 55[5]
Rilpivirine25 mg once daily~4.0~100~2000~50[5][7]
INSTI Bictegravir50 mg once daily (in FDC)2.0 - 4.0~4500~60000~17.3[4][8]
Cabotegravir (Oral)30 mg once daily~3.0~3000~4500031 - 45[9]
Cabotegravir (Long-Acting Injectable)600 mg IM every 2 months~7 days~3380~3612 (AUClast)~21 days[10][11]
Dolutegravir50 mg once daily2.0 - 3.0~3000~50000~14[8]
Raltegravir400 mg twice daily1.0 - 4.0~2000~10000~9

Note: Pharmacokinetic parameters can vary based on factors such as food intake, co-administered medications, and patient populations. The values presented are approximate and intended for comparative purposes.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of drug concentrations in biological matrices.

Quantification of HIV-1 Inhibitors in Human Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of HIV-1 inhibitors in human plasma. Specific parameters may need to be optimized for individual drugs.

1. Sample Preparation (Protein Precipitation) [12]

  • To 50 µL of human plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 5 minutes to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 50 µL of the clear supernatant to a clean tube.

  • Add 150 µL of 50% acetonitrile in water, vortex, and centrifuge again under the same conditions.

  • Inject an aliquot (typically 2 µL) of the final supernatant into the LC-MS/MS system.

2. Liquid Chromatography [12]

  • Column: A reversed-phase C18 column (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic phases, typically containing a modifier like formic acid to improve ionization. For example, an isocratic mobile phase of 80:20 acetonitrile:water with 0.1% formic acid.[12]

  • Flow Rate: A typical flow rate is 0.250 mL/min.[12]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[12]

3. Tandem Mass Spectrometry [13]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for most HIV-1 inhibitors.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

  • Optimization: Source-dependent parameters such as nebulizer gas, heater gas, ion spray voltage, and temperature are optimized for each compound to achieve maximal signal intensity.[13]

Preclinical Pharmacokinetic Studies in Animal Models

Non-human primate (NHP) and rodent models are frequently used in the preclinical evaluation of HIV-1 inhibitors.[14]

1. Animal Housing and Dosing

  • Animals are housed in accordance with institutional guidelines and allowed to acclimate before the study.[15]

  • The drug is administered via the intended clinical route (e.g., oral gavage, intravenous injection, or intramuscular injection).

2. Sample Collection [14]

  • Blood: Serial blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., facial vein in mice, femoral vein in NHPs).[14]

  • Plasma/Serum Preparation: Blood is processed by centrifugation to separate plasma or serum, which is then stored at -80°C until analysis.[14]

  • Tissue Distribution (Optional): At the end of the study, various tissues (e.g., liver, spleen, lymph nodes, brain) can be collected to assess drug distribution.[15]

3. Bioanalysis

  • Drug concentrations in plasma, serum, and tissue homogenates are determined using a validated LC-MS/MS method, similar to the one described for human plasma.[14]

Mandatory Visualizations

HIV-1 Replication Cycle

The following diagram illustrates the key stages of the HIV-1 replication cycle, which are the targets for the different classes of antiretroviral drugs.

HIV_Lifecycle cluster_extracellular Extracellular Space cluster_cell Host Cell (CD4+ T-Cell) HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding HIV_RNA Viral RNA Reverse_Transcription 2. Reverse Transcription (Target of NRTIs, NNRTIs) HIV_DNA Viral DNA Reverse_Transcription->HIV_DNA Integration 3. Integration (Target of INSTIs) Provirus Provirus Integration->Provirus Replication 4. Replication Viral_Proteins Viral Proteins Replication->Viral_Proteins Assembly 5. Assembly Budding_Maturation 6. Budding & Maturation (Target of PIs) Assembly->Budding_Maturation New_Virion New HIV Virion Budding_Maturation->New_Virion New_Virion->HIV_Virion Infects other cells HIV_RNA->Reverse_Transcription HIV_DNA->Integration Provirus->Replication Viral_Proteins->Assembly

Caption: A simplified diagram of the HIV-1 replication cycle highlighting the targets of major antiretroviral drug classes.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for determining the concentration of an HIV-1 inhibitor in plasma samples.

PK_Workflow Sample_Collection 1. Plasma Sample Collection (from clinical or preclinical study) Sample_Preparation 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation 3. Liquid Chromatography (Analyte Separation) Sample_Preparation->LC_Separation MS_Detection 4. Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Pharmacokinetic Modeling) MS_Detection->Data_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->Results

Caption: A flowchart illustrating the key steps in a typical LC-MS/MS-based pharmacokinetic workflow.

References

Safety Operating Guide

Proper Disposal Procedures for HIV-1 Inhibitor-21: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of HIV-1 inhibitor-21, a sulfonamide-containing compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and to minimize environmental impact. Adherence to these guidelines is critical due to the compound's potential hazards.

Hazard Identification and Immediate Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1]

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1]

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1]

Waste Categorization and Segregation

Proper waste segregation is the first step in ensuring safe and compliant disposal.

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including experimental residues and rinsates, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible. This waste stream is toxic to aquatic organisms and must not be disposed of down the drain.[1]

  • Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced or removed label container can be discarded as regular laboratory glass or plastic waste, in accordance with institutional policies.

Disposal Procedures

Disposal of this compound must be handled by an approved and licensed hazardous waste disposal service.[1] Do not dispose of this compound in the sanitary sewer or as regular trash.

While professional disposal is mandatory, the following section provides a representative experimental protocol for the chemical degradation of sulfonamide-containing compounds like this compound. This procedure is for informational purposes and should be validated for efficacy and safety under your specific laboratory conditions before implementation as a pre-treatment step, if permitted by your institution and local regulations.

Representative Experimental Protocol for Chemical Degradation of Sulfonamide Waste

This protocol is based on the principle of oxidation, which can break down the sulfonamide functional group. Sodium hypochlorite (household bleach) is a common and accessible oxidizing agent.

Objective: To degrade the sulfonamide structure of this compound in a liquid waste stream.

Materials:

  • Collected liquid waste containing this compound.

  • Sodium hypochlorite solution (e.g., household bleach, typically 5-8% NaOCl).

  • Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment.

  • pH indicator strips or a pH meter.

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat).

  • Stir plate and stir bar.

  • Chemical fume hood.

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Ensure all necessary safety equipment is readily available.

  • pH Adjustment: Check the pH of the liquid waste stream. If the solution is acidic, adjust the pH to be slightly alkaline (pH 8-10) by slowly adding a dilute solution of sodium hydroxide. This is to ensure the stability of the hypochlorite and to facilitate the reaction.

  • Oxidation: While stirring the waste solution, slowly add an excess of sodium hypochlorite solution. A general starting point is to add a volume of bleach that is 2-3 times the estimated volume of the dissolved inhibitor, but this will need to be optimized.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours. The reaction time may need to be extended depending on the concentration of the inhibitor.

  • Neutralization: After the reaction period, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute solution of hydrochloric acid. Be cautious as this may generate chlorine gas if the solution is still strongly basic and contains excess hypochlorite.

  • Disposal of Treated Waste: Even after this degradation procedure, the resulting solution must be collected as hazardous waste and disposed of through a licensed waste management company. This procedure is intended to reduce the hazard of the waste, not to render it non-hazardous for sewer disposal.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

ParameterValueReference
Chemical Formula C26H28N2O5S[1]
Molecular Weight 480.58 g/mol [1]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

HIV1_Inhibitor_Disposal start Waste Generation (this compound) is_sharp Is the waste sharp? start->is_sharp sharps_container Dispose in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service sharps_container->licensed_disposal liquid_waste Collect in Sealed Hazardous Liquid Waste Container is_liquid->liquid_waste Yes is_solid Is the waste solid? is_liquid->is_solid No liquid_waste->licensed_disposal solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes is_empty_container Is it an empty container? is_solid->is_empty_container No solid_waste->licensed_disposal triple_rinse Triple-Rinse Container is_empty_container->triple_rinse Yes is_empty_container->licensed_disposal No (Contaminated Labware) collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->liquid_waste end Disposal Complete licensed_disposal->end

Caption: Decision diagram for the disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. All waste disposal must comply with local, state, and federal regulations.

References

Essential Safety and Handling Guidance for HIV-1 Inhibitor-21

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "HIV-1 inhibitor-21" was publicly available at the time of this writing. The following guidance is based on the safety profile of a closely related compound, "HIV-1 Integrase Inhibitor 1," and general best practices for handling potent pharmaceutical compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment based on the specific properties of "this compound" before commencing any work.

This document provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Identification and Classification

Based on the available data for a similar compound, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Laboratory coat- Safety glasses with side shields- Disposable nitrile gloves
Moderate-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure)- Laboratory coat or disposable gown- Safety goggles- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment
High-Risk Activities (e.g., handling powders outside of a contained system, potential for aerosol generation)- Disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield- Double-gloving with nitrile gloves- Powered Air-Purifying Respirator (PAPR) or a properly fitted respirator with appropriate cartridges

General PPE Guidelines:

  • Always inspect PPE for damage before use.

  • Remove and replace any torn or punctured gloves immediately.

  • Wash hands thoroughly after removing gloves.[2]

  • Do not wear laboratory coats or other PPE outside of the designated work area.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Gown/Lab Coat Don1->Don2 Don3 Don Mask/Respirator Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown/Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Mask/Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained DonPPE Don Appropriate PPE Minor->DonPPE Secure Secure Area & Prevent Entry Major->Secure Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Waste Clean->Dispose ContactEHS Contact Emergency Response/EHS Secure->ContactEHS Waste_Disposal_Workflow Start Generation of Waste (e.g., contaminated gloves, vials, absorbent material) Segregate Segregate Waste at Point of Generation Start->Segregate SolidWaste Solid Waste Segregate->SolidWaste LiquidWaste Liquid Waste Segregate->LiquidWaste SharpsWaste Sharps Waste Segregate->SharpsWaste SolidContainer Seal in Labeled, Puncture-Resistant Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled, Leak-Proof Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Labeled, Puncture-Proof Sharps Container SharpsWaste->SharpsContainer Store Store in Designated Hazardous Waste Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Arrange for Pickup by Certified Hazardous Waste Vendor Store->Pickup Documentation Complete Hazardous Waste Manifest Pickup->Documentation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.